CR(III) Mesoporphyrin IX chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C34H36ClCrN4O4 |
|---|---|
Molecular Weight |
652.1 g/mol |
IUPAC Name |
3-[18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+) |
InChI |
InChI=1S/C34H38N4O4.ClH.Cr/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);1H;/q;;+3/p-3 |
InChI Key |
FIWFYHUJMMDKCG-UHFFFAOYSA-K |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CCC(=O)O)C(=C3C)CCC(=O)O)C.Cl[Cr+2] |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Characterization of Cr(III) Mesoporphyrin IX Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Cr(III) Mesoporphyrin IX chloride, a metalloporphyrin of significant interest in various research and development fields. This document details the necessary experimental protocols, presents key characterization data in a structured format, and includes visualizations to elucidate the experimental workflows and relationships between analytical techniques.
Introduction
Metalloporphyrins, coordination complexes of porphyrin ligands with metal ions, are fundamental to numerous biological processes and possess a wide range of applications in catalysis, medicine, and materials science. Chromium (III) porphyrins, in particular, have garnered attention for their unique catalytic activities and potential therapeutic applications. This compound (C₃₄H₃₆ClCrN₄O₄, Molecular Weight: ~652.14 g/mol ) is a derivative of mesoporphyrin IX, a naturally occurring porphyrin. The incorporation of a chromium (III) ion into the porphyrin core significantly influences its electronic, spectral, and reactive properties. This guide outlines a robust methodology for its synthesis and a comprehensive strategy for its characterization.
Synthesis of this compound
The synthesis of this compound involves the insertion of a chromium (III) ion into the mesoporphyrin IX macrocycle. The following protocol is adapted from established methods for the synthesis of chromium metalloporphyrins, such as chloro(meso-tetraphenylporphyrinato)chromium(III).
Experimental Protocol: Metal Insertion
Materials:
-
Mesoporphyrin IX dihydrochloride (B599025)
-
Chromium (II) chloride (CrCl₂) (anhydrous)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
2,6-Lutidine
-
Chloroform (CHCl₃)
-
Methanol (B129727) (MeOH)
-
Distilled water
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Mesoporphyrin IX dihydrochloride in anhydrous DMF under an inert atmosphere (Argon or Nitrogen).
-
Add a 5- to 10-fold molar excess of anhydrous chromium (II) chloride (CrCl₂) to the solution.
-
Add a small amount of 2,6-lutidine to the reaction mixture to act as a proton scavenger.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by UV-Vis spectroscopy by observing the disappearance of the free-base porphyrin Soret peak and the appearance of the characteristic metalloporphyrin spectrum.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the DMF solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel. A typical eluent system is a gradient of methanol in chloroform.
-
The fractions containing the desired this compound are collected and the solvent is evaporated.
-
The purified product is washed with distilled water to remove any remaining salts and dried under vacuum.
Characterization of this compound
A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are employed:
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a primary tool for characterizing porphyrins and metalloporphyrins due to their strong absorption in the visible and near-UV regions. The spectrum of a metalloporphyrin is distinct from its free-base precursor. Typically, chromium (III) porphyrins exhibit a strong Soret (or B) band around 400-450 nm and weaker Q-bands in the 500-650 nm region.
Table 1: UV-Vis Spectroscopic Data
| Compound | Solvent | Soret Band (nm) | Q-Bands (nm) |
| This compound (Expected) | CHCl₃ | ~430 - 450 | ~530, ~580 |
| Chloro(meso-tetraphenylporphyrinato)chromium(III) | CHCl₃ | 454 | 534, 583, 618[1] |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of the molecule and is useful for confirming the incorporation of the metal and the absence of N-H bonds from the free-base porphyrin. The disappearance of the N-H stretching vibration (typically around 3300-3400 cm⁻¹) is a key indicator of successful metalation.
Table 2: Key Infrared (IR) Vibrational Frequencies
| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) | Comments |
| C=O Stretch (Carboxylic Acid) | ~1700 | From the propionic acid side chains. |
| C-H Stretch (Aromatic/Aliphatic) | 2800 - 3100 | Porphyrin macrocycle and substituents. |
| Porphyrin Skeleton Vibrations | 1000 - 1600 | Fingerprint region for the porphyrin macrocycle. |
| N-H Stretch (Free-base) | Absent | Disappearance confirms metal insertion. A peak around 3420 cm⁻¹ in the free base H₂TPP is absent upon metalation.[1] |
| Cr-N Vibration | 400 - 500 | Metal-ligand vibration, may be weak. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition. For this compound, the expected mass spectrum would show a prominent peak corresponding to the molecular ion.
Table 3: Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₃₄H₃₆ClCrN₄O₄ |
| Molecular Weight | 652.14 g/mol |
| Expected Mass Spectrum Peak | m/z corresponding to [M]⁺ or [M-Cl]⁺ |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which is a crucial measure of its purity.
Table 4: Elemental Analysis Data
| Element | Theoretical (%) | Found (%) (for an analogous Cr(III) porphyrin)[1] |
| Carbon (C) | 62.63 | 64.93 |
| Hydrogen (H) | 5.57 | 5.46 |
| Nitrogen (N) | 8.59 | 9.46 |
Note: The "Found" values are for a different Cr(III) porphyrin complex, [Na(2,2,2-crypt)][CrIII(TPP)(NCO)₂]·0.406CHCl₃, and are provided for illustrative purposes.
Conclusion
This guide provides a foundational framework for the successful synthesis and comprehensive characterization of this compound. The detailed protocols and tabulated data serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development. Adherence to these methodologies will ensure the reliable preparation and verification of this important metalloporphyrin, facilitating further exploration of its properties and applications.
References
Elucidation of the Molecular Structure of Cr(III) Mesoporphyrin IX Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and analytical techniques involved in the elucidation of the molecular structure of Cr(III) Mesoporphyrin IX chloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages data from closely related chromium(III) porphyrin analogues and general principles of metalloporphyrin chemistry to project the expected structural and spectroscopic characteristics. The document outlines the synthesis, spectroscopic analysis (UV-Vis, IR, NMR), mass spectrometry, and X-ray crystallography as the primary techniques for structural determination.
Introduction
This compound is a coordination complex consisting of a central chromium(III) ion coordinated to the four nitrogen atoms of the Mesoporphyrin IX macrocycle, with a chloride ion as an axial ligand. Porphyrins and their metal complexes are of significant interest in various fields, including medicine, catalysis, and materials science, due to their unique electronic and photophysical properties. Accurate determination of their three-dimensional molecular structure is crucial for understanding their reactivity, biological activity, and potential applications. This guide details the experimental and analytical workflow for the complete molecular structure elucidation of this compound.
Synthesis
The synthesis of this compound typically involves the insertion of a chromium(III) ion into the Mesoporphyrin IX free base. A general and effective method for the synthesis of chromium(III) porphyrins involves the use of a chromium(II) salt as the starting material, which is subsequently oxidized to the more stable chromium(III) state.
Experimental Protocol: General Synthesis of Chromium(III) Porphyrins
-
Preparation of the Porphyrin Solution: Mesoporphyrin IX (1 equivalent) is dissolved in a high-boiling point solvent such as dimethylformamide (DMF) or pyridine (B92270) under an inert atmosphere (e.g., argon or nitrogen).
-
Metal Insertion: A solution of a chromium(II) salt, such as chromium(II) chloride (CrCl₂), in a suitable solvent is added to the porphyrin solution. The reaction mixture is then heated to reflux for several hours. The progress of the metallation can be monitored by UV-Vis spectroscopy, observing the disappearance of the characteristic four Q-bands of the free-base porphyrin and the appearance of the two Q-bands typical for metalloporphyrins.
-
Oxidation and Purification: Upon completion of the reaction, the mixture is cooled to room temperature and exposed to air to oxidize Cr(II) to Cr(III). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel or alumina, using a mixture of solvents like dichloromethane (B109758) and methanol (B129727) as the eluent.
-
Crystallization: The purified this compound can be crystallized by slow evaporation of a concentrated solution or by vapor diffusion of a non-polar solvent into a solution of the complex.
Spectroscopic Characterization
Spectroscopic techniques are essential for the initial characterization of the synthesized complex and for providing insights into its electronic structure and bonding.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a primary tool for confirming the formation of the metalloporphyrin. The insertion of a metal ion into the porphyrin macrocycle leads to a significant change in the electronic absorption spectrum.
Expected Spectral Features: The spectrum of a typical metalloporphyrin is dominated by an intense Soret band (or B band) near 400 nm and two less intense Q-bands in the 500-600 nm region.
| Compound Type | Soret Band (nm) | Q-Bands (nm) | Reference |
| Free-base Porphyrin | ~400 | Four bands | General Porphyrin Chemistry |
| Metalloporphyrin | ~400-450 | Two bands (α and β) | General Metalloporphyrin Chemistry |
| Cr(III) TPP Chloride | 448 | 565, 604 | Analogue Data |
Table 1: Expected UV-Vis Absorption Maxima for Porphyrins and Metalloporphyrins. TPP = Tetraphenylporphyrin (B126558).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of the molecule, confirming the presence of the porphyrin macrocycle and the absence of N-H vibrations from the free base.
Expected Spectral Features: The IR spectrum of a metalloporphyrin will lack the N-H stretching and bending vibrations present in the free-base porphyrin. Key vibrations of the porphyrin skeleton will be present.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comment |
| N-H Stretch (free base) | ~3320 | Absent in the metalloporphyrin |
| C=C and C=N Stretches | 1500-1650 | Characteristic of the porphyrin macrocycle |
| Pyrrole Breathing | ~1000-1200 | Present |
| Metal-Nitrogen Vibration | ~400-500 | Confirms metal coordination |
Table 2: Expected Key IR Vibrational Frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the paramagnetic nature of the Cr(III) ion (d³ configuration), the NMR spectra of this compound are expected to show significantly broadened and shifted signals compared to diamagnetic metalloporphyrins.
Expected NMR Features: The paramagnetic chromium center will induce large chemical shift changes (paramagnetic shifts) and rapid nuclear relaxation, leading to broad spectral lines. The interpretation of these spectra often requires advanced techniques and theoretical calculations. The signals of the protons on the porphyrin macrocycle will be shifted far outside the typical diamagnetic region (0-10 ppm).
| Proton Type | Expected Chemical Shift Range (ppm) | Comment |
| Pyrrole-β Protons | Highly shifted and broadened | Due to proximity to the paramagnetic center |
| Meso Protons | Highly shifted and broadened | Due to proximity to the paramagnetic center |
| Side-chain Protons | Shifted and broadened, with the effect decreasing with distance from the macrocycle |
Table 3: Expected ¹H NMR Characteristics for a Paramagnetic Cr(III) Porphyrin.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of the complex and confirm its elemental composition.
Expected Mass Spectrum: The mass spectrum should show a prominent molecular ion peak corresponding to the [Cr(Mesoporphyrin IX)]⁺ fragment, with an isotopic pattern characteristic of the presence of chromium.
| Ion | Expected m/z | Comment |
| [Cr(Mesoporphyrin IX)]⁺ | ~616.2 | Calculated for the most abundant isotopes |
| [Cr(Mesoporphyrin IX)Cl] | ~651.2 | Molecular ion |
Table 4: Expected Molecular Ion Peaks in Mass Spectrometry.
X-ray Crystallography
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional molecular structure, including bond lengths, bond angles, and the coordination geometry of the central metal ion.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a solvent, vapor diffusion, or layering techniques.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain accurate atomic positions, bond lengths, and angles.
Expected Molecular Structure: Based on the crystal structure of analogous Cr(III) porphyrin complexes, such as Cr(III) tetraphenylporphyrin chloride, the chromium ion is expected to be five-coordinate, with the four nitrogen atoms of the porphyrin forming the equatorial plane and the chloride ion occupying an axial position. The chromium atom is anticipated to be displaced slightly out of the porphyrin plane towards the axial chloride ligand.
| Parameter | Expected Value (for a similar Cr(III) porphyrin) |
| Cr-N (equatorial) bond length | ~2.03 Å |
| Cr-Cl (axial) bond length | ~2.28 Å |
| Cr displacement from porphyrin plane | ~0.03 Å |
| Coordination Geometry | Square pyramidal |
Table 5: Expected Structural Parameters from X-ray Crystallography based on Cr(III) TPP Chloride.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the elucidation of the molecular structure.
Logical Relationship of Experimental Data
Caption: Logical flow from experimental data to the final structure.
Conclusion
The elucidation of the molecular structure of this compound is a multi-faceted process that relies on a combination of synthesis, purification, and various spectroscopic and crystallographic techniques. While specific experimental data for this particular compound is scarce, the analysis of related chromium(III) porphyrins provides a robust framework for predicting its structural and electronic properties. The methodologies and expected outcomes detailed in this guide offer a comprehensive roadmap for researchers undertaking the characterization of this and similar metalloporphyrin complexes. The definitive determination of its structure through single-crystal X-ray diffraction remains a key experimental goal that would provide invaluable data for the broader scientific community.
Spectroscopic Properties of Cr(III) Mesoporphyrin IX Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic properties of Cr(III) Mesoporphyrin IX chloride. Due to a scarcity of dedicated studies on this specific metalloporphyrin in publicly available literature, this document extrapolates expected spectroscopic behaviors from well-characterized analogous compounds, particularly other chromium(III) porphyrins, and fundamental principles of spectroscopic analysis of paramagnetic molecules. Detailed experimental protocols for the synthesis and spectroscopic characterization of Cr(III) porphyrins are provided to guide researchers in their empirical investigations. This includes predicted data for UV-Vis, NMR, EPR, and vibrational spectroscopy, presented in structured tables for clarity. Methodological workflows are visualized using diagrams to further aid in experimental design.
Introduction
This compound is a metalloporphyrin with a central chromium(III) ion coordinated to the four nitrogen atoms of the Mesoporphyrin IX macrocycle, with a chloride ion as an axial ligand. The Cr(III) center, with its d³ electron configuration, renders the molecule paramagnetic with a total electron spin (S) of 3/2. This paramagnetism is a dominant factor influencing its spectroscopic properties, leading to unique features in its NMR and EPR spectra. Porphyrins and their metal complexes are of significant interest in various fields, including catalysis, photodynamic therapy, and as models for biological systems. A thorough understanding of their spectroscopic properties is crucial for their application and for elucidating structure-function relationships.
Synthesis of this compound
The synthesis of this compound typically involves the insertion of a chromium ion into the free-base Mesoporphyrin IX. A general and effective method is the reaction of the porphyrin with a chromium(II) salt, followed by air oxidation to the more stable Cr(III) state. Chromium(III) salts can also be used, but the reaction rates are often slower.
Experimental Protocol: Synthesis
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a condenser, dissolve Mesoporphyrin IX in a high-boiling solvent such as dimethylformamide (DMF).
-
Addition of Chromium Reagent: Add an excess of a chromium salt, for example, chromium(II) chloride (CrCl₂) or chromium(III) chloride (CrCl₃). The use of CrCl₂ often leads to faster reaction times.
-
Reaction Conditions: Reflux the mixture for several hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the disappearance of the free-base porphyrin's characteristic Q-bands and the appearance of the metalloporphyrin's spectrum.
-
Oxidation (if necessary): If starting with CrCl₂, upon completion of the metal insertion, allow the solution to cool and stir in the presence of air to oxidize Cr(II) to Cr(III).
-
Purification: After cooling, the solvent is typically removed under reduced pressure. The crude product is then purified by chromatography, usually on an alumina (B75360) or silica (B1680970) gel column, eluting with a suitable solvent system (e.g., a mixture of dichloromethane (B109758) and methanol).
-
Characterization: The final product should be characterized by mass spectrometry and the spectroscopic techniques detailed below.
Spectroscopic Properties
UV-Visible (UV-Vis) Absorption Spectroscopy
The electronic absorption spectrum of a metalloporphyrin is characterized by an intense Soret (or B) band in the near-UV region (around 400 nm) and weaker Q-bands in the visible region (500-600 nm). For Cr(III) porphyrins, the spectrum is typically "hyper" type, meaning the Q-bands are less resolved and often appear as two main bands. The exact peak positions are influenced by the solvent and the axial ligand.
Expected Data for this compound:
| Spectral Band | Expected Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| Soret (B) Band | ~430 - 450 | > 100,000 | π → π* (a₁ᵤ, a₂ᵤ → e₉) |
| Q-Band (α) | ~580 - 600 | ~10,000 - 20,000 | π → π (vibrational) |
| Q-Band (β) | ~540 - 560 | ~10,000 - 20,000 | π → π* |
Note: These are predicted values based on analogous Cr(III) porphyrins. Actual values will need to be determined experimentally.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane, chloroform, or DMF) in a quartz cuvette. The concentration should be in the micromolar range to ensure absorbance values are within the linear range of the spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 350 nm to 700 nm.
-
Analysis: Identify the λmax for the Soret and Q-bands. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the paramagnetic Cr(III) center, the NMR spectra of this compound will exhibit significantly broadened signals and large chemical shift ranges (paramagnetic shifts) for the protons on and near the porphyrin macrocycle. The large shifts are due to both through-bond (contact) and through-space (pseudocontact) interactions with the unpaired electrons. These effects, while complicating spectral assignment, can provide valuable information about the electronic structure and geometry of the complex.[1][2]
Expected ¹H NMR Data for this compound (in CDCl₃):
| Proton | Expected Chemical Shift (δ, ppm) | Linewidth (Hz) |
| meso-H | +30 to +50 | Broad |
| β-pyrrole-CH₂CH₃ | Variable, broad | Broad |
| β-pyrrole-CH₂CH₃ | Variable, broad | Broad |
| β-pyrrole-CH₃ | +10 to +20 | Broad |
| Propionic acid-CH₂ | Variable, broad | Broad |
| Propionic acid-CH₂ | Variable, broad | Broad |
Note: These are highly speculative ranges based on other paramagnetic metalloporphyrins. The actual shifts are very sensitive to the specific geometry and electronic structure.
Experimental Protocol: Paramagnetic NMR Spectroscopy
-
Sample Preparation: Prepare a solution of the complex in a deuterated solvent (e.g., CDCl₃, C₆D₆, or d₇-DMF) at a concentration of approximately 1-10 mM.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer. It is crucial to use a short relaxation delay and a wide spectral window to observe the paramagnetically shifted and broadened resonances.
-
Analysis: The assignment of resonances in paramagnetic NMR spectra can be challenging and often requires 2D NMR techniques (like COSY and NOESY) and comparison with structurally similar diamagnetic analogues (e.g., the free-base or a Zn(II) complex).
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful technique for studying paramagnetic species like Cr(III) complexes. For a d³ system like Cr(III) in an octahedral or pseudo-octahedral environment, the ground state is a ⁴A₂g term. EPR spectra are expected to show a broad signal due to the S = 3/2 spin state and zero-field splitting (ZFS). The g-value is expected to be close to the free-electron value of ~2.[3][4]
Expected EPR Data for this compound:
| Parameter | Expected Value |
| g-value (g_iso) | ~1.98 - 2.00 |
| Zero-Field Splitting (D) | ~0.1 - 1 cm⁻¹ |
Note: The exact g-value and the magnitude of the zero-field splitting will depend on the precise coordination geometry and the nature of the axial ligand.
Experimental Protocol: EPR Spectroscopy
-
Sample Preparation: The sample can be a frozen solution (in a solvent like toluene (B28343) or DMF) or a polycrystalline powder. The concentration should be in the low millimolar range.
-
Data Acquisition: The EPR spectrum is typically recorded at low temperatures (e.g., liquid nitrogen or liquid helium temperatures) to observe well-resolved signals. Both X-band (~9.5 GHz) and Q-band (~34 GHz) EPR can be used to obtain more detailed information.
-
Analysis: The spectrum is analyzed to determine the g-values and the zero-field splitting parameters (D and E). This is often done by simulating the experimental spectrum using specialized software.
Vibrational Spectroscopy (FTIR and Raman)
The infrared (IR) and Raman spectra of this compound will be dominated by the vibrations of the porphyrin macrocycle. The coordination of the chromium ion will cause shifts in the positions and changes in the intensities of some of these bands compared to the free-base porphyrin. Metal-sensitive bands, particularly those involving the porphyrin core nitrogen atoms, will be affected.
Expected Key Vibrational Frequencies (cm⁻¹):
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C=C stretching (pyrrole) | 1550 - 1650 |
| C-N stretching | 1300 - 1400 |
| C-H bending (meso) | ~1000 |
| Cr-N stretching | 300 - 450 |
Note: These are general ranges for metalloporphyrins. Specific assignments require detailed analysis and comparison with theoretical calculations.[5][6]
Experimental Protocol: Vibrational Spectroscopy
-
FTIR Spectroscopy: The sample is typically prepared as a KBr pellet or as a thin film. The spectrum is recorded over the mid-IR range (4000 - 400 cm⁻¹).
-
Raman Spectroscopy: The sample can be a solid or in solution. A laser excitation wavelength that does not overlap with the electronic absorptions of the porphyrin should be chosen to avoid fluorescence. Resonance Raman spectroscopy, where the excitation wavelength is chosen to be in resonance with an electronic transition, can be used to enhance the vibrations of the porphyrin macrocycle.
-
Analysis: The observed vibrational bands are assigned to specific molecular motions, often with the aid of computational chemistry (e.g., DFT calculations).
Conclusion
While direct experimental data for this compound is limited in the current literature, this technical guide provides a robust framework for its spectroscopic investigation. By leveraging data from analogous chromium(III) porphyrins and the fundamental principles of each spectroscopic technique, researchers can anticipate the key features of its UV-Vis, NMR, EPR, and vibrational spectra. The detailed experimental protocols and workflow diagrams presented herein are intended to facilitate the empirical study of this and related paramagnetic metalloporphyrins, which are of growing importance in various scientific and therapeutic fields. The acquisition and publication of experimental data for this compound would be a valuable contribution to the field of porphyrin chemistry.
References
- 1. Crystal and Substituent Effects on Paramagnetic NMR Shifts in Transition-Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.vu.lt [web.vu.lt]
- 3. Probing electronic structures of transition metal complexes using electron paramagnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 5. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 6. researchgate.net [researchgate.net]
A Technical Guide to CR(III) Mesoporphyrin IX Chloride: A Potent Inhibitor of Heme Oxygenase-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of CR(III) Mesoporphyrin IX chloride (CAS Number: 70948-71-9), a chromium-containing metalloporphyrin of significant interest in biomedical research. This document details its chemical and physical properties, outlines a general synthesis approach, and presents its primary application as a potent inhibitor of heme oxygenase-1 (HO-1). Experimental protocols for its use in HO-1 inhibition assays are described, and the broader context of the HO-1 signaling pathway is visually represented. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study of heme metabolism, oxidative stress, and the development of novel therapeutics targeting the HO-1 pathway.
Compound Identification and Properties
This compound is a synthetic metalloporphyrin where a chromium(III) ion is chelated within the mesoporphyrin IX macrocycle.
Table 1: Chemical and Physical Properties of this compound [1][2]
| Property | Value |
| CAS Number | 70948-71-9 |
| Molecular Formula | C₃₄H₃₆ClCrN₄O₄ |
| Molecular Weight | 652.14 g/mol |
| Alternate Names | Chloro[7,12-diethyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoato(2-)-κN21,κN23]chromium; 8,13-Bis(ethyl)-3,7,12,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid chromium(III) chloride |
| Appearance | Crystalline solid |
| Storage Conditions | Store at room temperature, protected from light. |
Synthesis
Experimental Workflow: General Synthesis of Metalloporphyrins
Caption: General workflow for the synthesis of metalloporphyrins.
Methodology:
-
Dissolution: Mesoporphyrin IX is dissolved in a high-boiling point solvent such as dimethylformamide (DMF).
-
Addition of Metal Salt: An excess of a chromium(III) salt, for example, chromium(III) chloride (CrCl₃), is added to the solution.
-
Reaction: The mixture is heated to reflux and maintained at this temperature for several hours to facilitate the insertion of the chromium ion into the porphyrin macrocycle. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the disappearance of the free-base porphyrin's characteristic Soret and Q bands and the appearance of new bands corresponding to the metalloporphyrin.
-
Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica (B1680970) gel or alumina, to remove unreacted starting materials and byproducts.
Application as a Heme Oxygenase-1 (HO-1) Inhibitor
The primary and most significant application of this compound in biomedical research is as a competitive inhibitor of heme oxygenase-1 (HO-1).[2] HO-1 is a critical enzyme in heme catabolism, breaking down heme into biliverdin (B22007), free iron, and carbon monoxide.
Heme Oxygenase-1 (HO-1) Signaling Pathway
HO-1 plays a crucial role in the cellular response to oxidative stress and inflammation. Its expression is induced by various stimuli, and its products have important biological activities. The inhibition of HO-1 by this compound allows for the study of the physiological and pathophysiological roles of this enzyme.
Heme Oxygenase-1 (HO-1) Signaling Pathway
Caption: Key components and interactions in the HO-1 signaling pathway.
Experimental Protocol: Heme Oxygenase Activity Assay
The inhibitory effect of this compound on HO-1 activity can be assessed using a heme oxygenase activity assay. This assay typically measures the production of bilirubin, a downstream product of the HO-1 catalyzed reaction.
Experimental Workflow: HO-1 Inhibition Assay
Caption: General workflow for an in vitro HO-1 inhibition assay.
Methodology:
-
Preparation of HO-1 Source: A crude microsomal fraction containing HO-1 is prepared from cells or tissues (e.g., rat spleen) known to express the enzyme.
-
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), the HO-1 source, a source of reducing equivalents (NADPH), and biliverdin reductase (to convert biliverdin to bilirubin).
-
Inhibition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control group without the inhibitor is also prepared.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, hemin.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at 37°C.
-
Termination and Extraction: The reaction is terminated, and the bilirubin formed is extracted into an organic solvent (e.g., chloroform).
-
Quantification: The concentration of bilirubin is determined spectrophotometrically by measuring the absorbance at approximately 464 nm. The inhibitory effect of this compound is calculated by comparing the amount of bilirubin produced in the presence and absence of the inhibitor.
Table 2: Typical Reagent Concentrations for HO-1 Activity Assay
| Reagent | Typical Concentration |
| Microsomal Protein | 0.5 - 1.0 mg/mL |
| Hemin | 20 µM |
| NADPH | 1 mM |
| Biliverdin Reductase | 0.5 - 1.0 units |
| This compound | Varies (for IC₅₀ determination) |
Spectroscopic Data
Detailed and publicly available UV-Vis and NMR spectra specifically for this compound are limited. However, the general spectroscopic features of metalloporphyrins are well-established.
-
UV-Vis Spectroscopy: Metalloporphyrins typically exhibit a strong absorption band known as the Soret band (or B band) in the region of 400-450 nm and weaker bands called Q bands in the region of 500-600 nm. The exact positions and intensities of these bands are dependent on the central metal ion and the peripheral substituents on the porphyrin ring. For chromium(III) porphyrins, the Soret band is expected to be sharp and intense.
-
NMR Spectroscopy: Due to the paramagnetic nature of the Cr(III) ion (a d³ metal center), the NMR spectra of this compound are expected to show broad signals with significant chemical shifts. This makes detailed structural elucidation by NMR challenging.
Conclusion
This compound is a valuable research tool for investigating the heme oxygenase-1 signaling pathway. Its utility as a potent HO-1 inhibitor allows for the elucidation of the enzyme's role in various physiological and pathological processes. While detailed synthetic and spectroscopic data are not widely published, the general principles of metalloporphyrin chemistry provide a solid foundation for its preparation and characterization. This technical guide serves as a foundational resource for researchers and drug development professionals interested in utilizing this compound in their studies. Further research to fully characterize this compound and to explore its therapeutic potential is warranted.
References
Technical Guide: The Inhibition Mechanism of Heme Oxygenase by Cr(III) Mesoporphyrin IX Chloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heme oxygenase (HO) is a critical enzyme in cellular homeostasis, responsible for the degradation of heme into biliverdin (B22007), free iron, and carbon monoxide (CO). The inducible isoform, HO-1, is a key cytoprotective enzyme with potent anti-inflammatory, antioxidant, and anti-apoptotic properties. Its counterpart, HO-2, is constitutively expressed and plays a significant role in physiological processes. The inhibition of heme oxygenase has emerged as a valuable tool for studying the physiological roles of this enzyme and as a potential therapeutic strategy in conditions where HO-1 is overexpressed, such as in certain cancers. Among the various inhibitors, metalloporphyrins, structural analogs of heme, are a well-characterized class of competitive inhibitors. This technical guide provides an in-depth analysis of the inhibition of heme oxygenase by a particularly potent metalloporphyrin, Chromium (III) Mesoporphyrin IX chloride (Cr(III)MP). We will delve into its mechanism of action, present available quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways.
The Inhibitor: Cr(III) Mesoporphyrin IX Chloride
This compound is a synthetic metalloporphyrin where the central iron atom of the heme molecule is replaced by chromium. This substitution is critical to its inhibitory function. While it retains the porphyrin ring structure, allowing it to be recognized by the heme-binding pocket of heme oxygenase, the chromium center renders it catalytically inactive.
Mechanism of Heme Oxygenase Inhibition
The primary mechanism by which this compound inhibits heme oxygenase is through competitive inhibition .[1]
-
Structural Mimicry : Cr(III)MP is structurally analogous to the natural substrate, heme. This allows it to bind to the active site, or heme-binding pocket, of both HO-1 and HO-2.[1]
-
Catalytic Inactivity : Unlike heme, which is catalytically degraded by the enzyme, the chromium-porphyrin complex is stable and not susceptible to oxidative cleavage by heme oxygenase.[2]
-
Active Site Blockade : By occupying the active site, Cr(III)MP physically prevents the binding of the endogenous substrate, heme, thereby blocking the catalytic activity of the enzyme and the subsequent production of biliverdin, iron, and carbon monoxide.[1]
This competitive inhibition is a hallmark of many metalloporphyrins, which act as heme analogues.[1]
Quantitative Data on Inhibition
| Inhibitor | Assay Type | Tissue | Effect | Reference |
| Cr(III) Mesoporphyrin IX | In vivo | Rat Liver | >55% reduction in HO activity 6 hours post-administration | [3] |
| Cr(III) Mesoporphyrin IX | In vivo | Rat Spleen | >55% reduction in HO activity 6 hours post-administration | [3] |
| Cr(III) Mesoporphyrin IX | In vivo | Rat Liver | <5% of control HO activity 6 hours post-administration | [2] |
| Cr(III) Mesoporphyrin IX | In vivo | Rat Spleen | <5% of control HO activity 6 hours post-administration | [2] |
Experimental Protocols
The most common method for determining heme oxygenase activity and its inhibition is the spectrophotometric assay, which measures the formation of bilirubin (B190676).
Spectrophotometric Heme Oxygenase Activity Assay
This assay relies on the coupled enzymatic reaction where biliverdin, the product of the heme oxygenase reaction, is reduced to bilirubin by biliverdin reductase. The formation of bilirubin is then monitored spectrophotometrically.
Materials:
-
Microsomal fraction containing heme oxygenase (from tissue homogenates or cell lysates)
-
Hemin (B1673052) (substrate)
-
NADPH
-
Biliverdin reductase (can be from a cytosolic fraction of rat liver)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Spectrophotometer
Procedure:
-
Preparation of Reaction Mixture : In a test tube, combine the microsomal protein, potassium phosphate buffer, and the inhibitor (this compound) at various concentrations. A control reaction without the inhibitor should also be prepared.
-
Pre-incubation : Pre-incubate the reaction mixtures at 37°C for a short period (e.g., 5 minutes).
-
Initiation of Reaction : Add hemin and NADPH to initiate the reaction. The reaction is typically carried out in the dark to prevent non-enzymatic degradation of bilirubin.
-
Incubation : Incubate the reaction mixtures at 37°C for a defined period (e.g., 15-60 minutes).
-
Termination of Reaction : Stop the reaction by placing the tubes on ice.
-
Extraction of Bilirubin : Add chloroform to each tube, vortex vigorously, and centrifuge to separate the organic and aqueous phases. The bilirubin will be in the chloroform layer.
-
Spectrophotometric Measurement : Carefully transfer the chloroform layer to a cuvette and measure the absorbance at the appropriate wavelength for bilirubin (typically around 464 nm). The amount of bilirubin formed is calculated using the Beer-Lambert law and the molar extinction coefficient of bilirubin.
-
Calculation of Inhibition : The percentage of inhibition is calculated by comparing the rate of bilirubin formation in the presence of the inhibitor to the control reaction. IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Impact on Cellular Signaling Pathways
The inhibition of heme oxygenase by this compound has significant downstream consequences on cellular signaling pathways, primarily due to the depletion of the HO-1 reaction products (CO, biliverdin/bilirubin, and free iron). The two most notable pathways affected are the Nrf2 and NF-κB signaling pathways.
Crosstalk with the Nrf2 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Heme oxygenase-1 is a key downstream target of Nrf2.
-
Induction of HO-1 by Nrf2 : Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of the HMOX1 gene, leading to the transcription and translation of HO-1.
-
Feedback Loop : The products of the HO-1 reaction, particularly the antioxidant bilirubin, can help to resolve oxidative stress, thus forming a negative feedback loop that can eventually lead to the downregulation of Nrf2 activity.
-
Effect of Cr(III)MP : By inhibiting HO-1 activity, Cr(III)MP blocks the production of these antioxidant products. This can lead to an accumulation of cellular stress, which may further activate the Nrf2 pathway in an attempt to upregulate HO-1 and other antioxidant enzymes.
Modulation of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the inflammatory response. Heme oxygenase-1 and its products are known to have anti-inflammatory effects, in part through the modulation of NF-κB signaling.
-
Inhibition of NF-κB by HO-1 Products : Carbon monoxide (CO), a product of the HO-1 reaction, has been shown to inhibit the activation of the NF-κB pathway. It can prevent the degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.
-
Effect of Cr(III)MP : By inhibiting HO-1, Cr(III)MP prevents the production of CO. This removes a key inhibitory signal for the NF-κB pathway. Consequently, in the presence of an inflammatory stimulus, the inhibition of HO-1 can lead to enhanced NF-κB activation, nuclear translocation, and increased expression of pro-inflammatory cytokines.
References
Unveiling the Spectroscopic Signature of Cr(III) Mesoporphyrin IX Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Ultraviolet-Visible (UV-Vis) absorption spectrum of Cr(III) Mesoporphyrin IX chloride, a chromium-containing metalloporphyrin of significant interest in biochemical and pharmaceutical research. This document details the characteristic spectral features of the compound, outlines a comprehensive experimental protocol for its analysis, and contextualizes its spectroscopic properties within its function as a notable inhibitor of heme oxygenase.
Introduction to this compound
This compound is a synthetic metalloporphyrin wherein a chromium(III) ion is chelated within the macrocyclic ring of mesoporphyrin IX. Porphyrins and their metal complexes are fundamental to numerous biological processes, including oxygen transport (as in heme) and electron transfer. The insertion of different metal ions into the porphyrin core profoundly influences their electronic and, consequently, their spectroscopic properties. This compound, in particular, has garnered attention for its potent inhibitory activity against heme oxygenase (HO), an enzyme responsible for the degradation of heme. Understanding its UV-Vis absorption spectrum is crucial for its characterization, quantification, and for studying its interactions with biological systems.
The UV-Vis Absorption Spectrum of Metalloporphyrins
The UV-Vis absorption spectrum of a metalloporphyrin is dominated by intense absorptions arising from π-π* electronic transitions within the highly conjugated 18-π electron system of the porphyrin macrocycle. These transitions give rise to two characteristic types of bands:
-
The Soret Band (or B-band): An exceptionally intense absorption band typically observed in the near-UV region, around 400 nm. This band is a hallmark of porphyrin-containing molecules and is attributed to a strongly allowed transition to the second excited singlet state (S2).
-
The Q-bands: A set of weaker absorption bands appearing at longer wavelengths, in the visible region (typically between 500 and 650 nm). These bands correspond to quasi-forbidden transitions to the first excited singlet state (S1). The number and position of the Q-bands are sensitive to the symmetry of the porphyrin and the nature of the central metal ion.
In the case of metalloporphyrins containing transition metals with d-electrons, such as Cr(III), additional, much weaker absorption bands resulting from d-d electronic transitions of the central metal ion may also be observed. These are often broad and can sometimes be obscured by the more intense porphyrin-based absorptions.
Quantitative Spectroscopic Data
| Spectral Feature | Wavelength (λmax) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition |
| Soret Band | ~ 405 | > 100,000 | π-π* (S₀ → S₂) |
| Q-band (β) | ~ 530 | ~ 10,000 - 20,000 | π-π* (S₀ → S₁) |
| Q-band (α) | ~ 565 | ~ 8,000 - 15,000 | π-π* (S₀ → S₁) |
| d-d bands | Broad, weak features | < 1,000 | d-d transitions |
Experimental Protocol for UV-Vis Absorption Spectroscopy
This section provides a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound.
4.1. Materials and Reagents
-
This compound (high purity)
-
Spectroscopic grade solvent (e.g., Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃), or Dimethyl sulfoxide (B87167) (DMSO))
-
Volumetric flasks (Class A)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
4.2. Instrumentation
-
A dual-beam UV-Vis spectrophotometer capable of scanning from at least 300 nm to 700 nm.
4.3. Procedure
-
Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of a concentration in the range of 10⁻⁴ to 10⁻⁵ M. Ensure complete dissolution, using sonication if necessary.
-
Preparation of Working Solutions: From the stock solution, prepare a series of dilutions in the concentration range of 10⁻⁶ to 10⁻⁷ M. The final concentration should be chosen to yield a maximum absorbance in the Soret band of approximately 1.0-1.5 to ensure linearity and accuracy.
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength range for scanning (e.g., 350 nm to 700 nm).
-
Set the scan speed and slit width as appropriate for the instrument.
-
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample preparation. Place this cuvette in both the sample and reference beams of the spectrophotometer and run a baseline scan. This will correct for any absorbance from the solvent and the cuvette itself.
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the sample solution.
-
Fill the sample cuvette with the this compound solution.
-
Place the sample cuvette in the sample holder of the spectrophotometer.
-
Run the UV-Vis absorption scan.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q-bands.
-
If the concentration of the solution is known, calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
-
Visualization of a Key Signaling Pathway
This compound is a known inhibitor of heme oxygenase (HO). The following diagram, generated using the DOT language, illustrates the catalytic cycle of heme oxygenase and the point of inhibition.
Caption: A diagram illustrating the heme oxygenase-1 (HO-1) catalytic pathway and its competitive inhibition by this compound.
Logical Relationships in Spectroscopic Analysis
The following diagram outlines the logical workflow for the UV-Vis spectroscopic analysis of this compound.
Caption: A workflow diagram for the UV-Vis spectroscopic analysis of this compound.
Conclusion
The UV-Vis absorption spectrum of this compound is a powerful tool for its identification, characterization, and quantification. The spectrum is defined by a strong Soret band around 405 nm and weaker Q-bands in the visible region, characteristic of its porphyrin macrostructure. A thorough understanding of its spectroscopic properties, coupled with standardized experimental protocols, is essential for researchers in the fields of chemistry, biology, and medicine who are investigating the diverse applications of this intriguing molecule, particularly in the context of its role as a heme oxygenase inhibitor. Further research to precisely determine the molar absorptivity coefficients of this compound under various solvent conditions would be a valuable contribution to the scientific literature.
Unveiling the Dim Luminescence: A Technical Guide to the Fluorescence Characteristics of Cr(III) Mesoporphyrin IX Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the fluorescence characteristics of Chromium (III) Mesoporphyrin IX chloride, a compound of interest in various biochemical and pharmaceutical research domains. While metalloporphyrins are renowned for their rich photophysical properties, the introduction of a paramagnetic Cr(III) center dramatically alters the landscape of its electronic transitions, leading to a significant quenching of conventional fluorescence. This document provides a comprehensive overview of the theoretical underpinnings of this phenomenon, summarizes the expected photophysical parameters based on related Cr(III) porphyrins, and outlines detailed experimental protocols for the synthesis and characterization of this weakly luminescent compound.
Theoretical Framework: The Quenched Fluorescence of Cr(III) Porphyrins
Unlike their diamagnetic counterparts which often exhibit strong fluorescence from the first singlet excited state (S1), paramagnetic Cr(III) porphyrins display a more complex and subtle luminescence profile. The presence of the d-electrons of the chromium ion introduces additional electronic states that provide efficient non-radiative decay pathways for the excited porphyrin macrocycle.
The photophysical behavior of Cr(III) porphyrins is dominated by transitions involving the metal-centered d-orbitals and the porphyrin's π and π* orbitals. Upon photoexcitation, the system rapidly undergoes intersystem crossing to populate lower-energy triplet states. Specifically, the luminescence of Cr(III) porphyrins is characterized by:
-
Extremely Weak Triplet-State Fluorescence: Instead of conventional (π,π*) fluorescence, a very faint emission from a tripquartet state may be observed.[1]
-
Phosphorescence: Deactivation of the tripquartet state can lead to the population of a lower-energy tripsextet state, which may then exhibit inefficient phosphorescence, particularly at low temperatures.[1]
-
Short Excited-State Lifetimes: The efficient non-radiative decay pathways result in very short lifetimes for the emissive states, often in the picosecond to nanosecond range.[1]
This inherent lack of significant fluorescence is a critical consideration for any application relying on the luminescent properties of this molecule.
Photophysical Data of a Representative Cr(III) Porphyrin
| Parameter | Value (for Cr(III) Tetraphenylporphyrin) | Reference |
| Excitation Wavelengths (Soret Band) | ~450 nm | General Porphyrin Knowledge |
| Excitation Wavelengths (Q-Bands) | ~550-650 nm | General Porphyrin Knowledge |
| Emission Type | Triplet-state fluorescence and Phosphorescence | [1] |
| Emission Maximum (Triplet Fluorescence) | Not explicitly stated, expected to be weak | |
| Emission Maximum (Phosphorescence) | Not explicitly stated, typically red-shifted | |
| Excited State Lifetime (Tripquartet) | 295 ps | [1] |
| Quantum Yield | Extremely low (not quantified in cited literature) |
Note: The exact excitation and emission maxima for Cr(III) Mesoporphyrin IX chloride will differ from those of CrTPP due to the different peripheral substituents on the porphyrin ring. However, the general characteristics of weak, short-lived luminescence are expected to be conserved.
Experimental Protocols
Synthesis of this compound
The synthesis of metalloporphyrins is a well-established procedure. The following is a general protocol for the insertion of Cr(III) into the Mesoporphyrin IX free base.
Materials:
-
Mesoporphyrin IX
-
Chromium(II) chloride (CrCl2) or Chromium(III) chloride (CrCl3)
-
High-boiling point solvent (e.g., dimethylformamide - DMF)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve Mesoporphyrin IX in a minimal amount of DMF in a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
Inert Atmosphere: Purge the flask with an inert gas (N2 or Ar) to remove oxygen, which can interfere with the reaction.
-
Addition of Chromium Salt: Add an excess of the chromium salt (e.g., 5-10 fold molar excess) to the porphyrin solution. If using CrCl3, a reducing agent may be necessary.
-
Heating: Heat the reaction mixture to the reflux temperature of the solvent and maintain for several hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the disappearance of the free-base porphyrin Soret band and the appearance of the metalloporphyrin Soret band.
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The crude product can be precipitated by the addition of water. Purification is typically achieved by column chromatography on silica (B1680970) gel or alumina, using an appropriate solvent system (e.g., dichloromethane/methanol mixtures).
-
Characterization: The final product, this compound, should be characterized by techniques such as UV-Vis spectroscopy, mass spectrometry, and elemental analysis.
Experimental Workflow for Synthesis
References
Unraveling the Electrochemical Behavior of Cr(III) Metalloporphyrins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the electrochemical behavior of Chromium(III) metalloporphyrins. The unique redox properties and versatile coordination chemistry of these complexes make them compelling candidates for applications ranging from catalysis to the development of novel therapeutic agents. This document details their electron transfer processes, summarizes key quantitative data, outlines experimental protocols, and visualizes fundamental electrochemical pathways.
Core Electrochemical Properties
Chromium(III) porphyrins exhibit rich and complex electrochemical behavior, primarily involving redox reactions centered on both the chromium metal ion and the porphyrin macrocycle. The specific pathway of electron transfer—whether it involves the metal or the ligand—is influenced by factors such as the peripheral substituents on the porphyrin ring, the nature of the axial ligands, and the solvent system employed.[1][2]
Generally, Cr(III) porphyrins can undergo both oxidation and reduction processes. Oxidation can lead to the formation of a Cr(IV) species or a porphyrin π-radical cation.[1] Conversely, reduction typically involves the formation of a Cr(II) species, which can be a potent catalyst.[3] The interplay between metal-centered and ligand-centered electron transfer is a key area of investigation in understanding the reactivity of these compounds.
Quantitative Electrochemical Data
The redox potentials of Cr(III) metalloporphyrins are crucial parameters that quantify their electron transfer properties. These values are sensitive to the molecular structure and the experimental conditions. The following tables summarize representative quantitative data from the literature.
Table 1: Redox Potentials of Selected Cr(III) Porphyrins
| Porphyrin Complex | Redox Couple | Potential (V vs. SCE) | Solvent | Supporting Electrolyte | Reference |
| Cr(III)TPPCl | Cr(III)/Cr(II) | -0.95 | CH₂Cl₂ | 0.1 M TBAP | [4] |
| Cr(III)OEPCl | Cr(III)/Cr(II) | -1.02 | CH₂Cl₂ | 0.1 M TBAP | [1] |
| Cr(III)TMPCl | Cr(III)/Cr(II) | -1.10 | CH₂Cl₂ | 0.1 M TBAP | [1] |
| Cr(V)N(TPP) | Cr(V)N/Cr(V)N⁻ | -1.23 | CH₂Cl₂ | 0.1 M TBAPF₆ | |
| Cr(V)N(TPP) | (Cr(V)N)⁺/Cr(V)N | 1.05 | CH₂Cl₂ | 0.1 M TBAPF₆ |
TPP = tetraphenylporphyrin; OEP = octaethylporphyrin; TMP = tetramesitylporphyrin; TBAP = tetrabutylammonium (B224687) perchlorate; TBAPF₆ = tetrabutylammonium hexafluorophosphate.
Experimental Protocols
The study of the electrochemical behavior of Cr(III) metalloporphyrins relies on several key experimental techniques. The following sections provide an overview of the methodologies for the most common experiments.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox properties of a species in solution.
Objective: To determine the reduction and oxidation potentials of a Cr(III) metalloporphyrin and to assess the reversibility of the electron transfer processes.
Methodology:
-
Solution Preparation: A solution of the Cr(III) metalloporphyrin (typically in the millimolar concentration range) is prepared in a suitable non-aqueous solvent (e.g., dichloromethane, dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).[5]
-
Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire).[6]
-
Potential Sweep: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential. The rate of this potential sweep (scan rate) is a key experimental parameter.
-
Data Acquisition: The current flowing between the working and counter electrodes is measured as a function of the applied potential. The resulting plot of current versus potential is known as a cyclic voltammogram.
Spectroelectrochemistry
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide information about the electronic structure of species generated at different electrode potentials.
Objective: To identify the species formed during redox reactions by observing changes in their absorption spectra (UV-Vis) or other spectroscopic properties (e.g., EPR for paramagnetic species).[7]
Methodology:
-
Optically Transparent Electrode: A specialized electrochemical cell is used that incorporates an optically transparent working electrode (e.g., a platinum mesh or an indium tin oxide (ITO) coated glass slide).
-
Electrolysis and Spectral Acquisition: The potential of the working electrode is held at a value sufficient to induce oxidation or reduction of the Cr(III) metalloporphyrin.
-
Simultaneous Measurement: While the electrolysis is in progress, the absorption spectrum of the solution in the vicinity of the electrode is recorded at regular intervals.
-
Data Analysis: The changes in the absorption spectrum are correlated with the applied potential and the flow of charge to identify the electronic transitions of the electrochemically generated species.
Visualizing Electrochemical Processes
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the electrochemical study of Cr(III) metalloporphyrins.
Caption: General experimental workflow for electrochemical analysis.
Caption: Possible electron transfer pathways for Cr(III) porphyrins.
Conclusion
The electrochemical behavior of Cr(III) metalloporphyrins is a rich and multifaceted field of study. A thorough understanding of their redox properties, facilitated by the experimental techniques and data analysis outlined in this guide, is essential for harnessing their potential in catalysis and drug development. The ability to tune the electronic properties of these molecules through synthetic modification of the porphyrin ligand and axial coordination sphere continues to drive innovation in these critical areas of research.
References
- 1. Oxidation of chromium(III) porphyrins to their π-radical cations or to oxochromium(IV) porphyrins - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Electrochemistry of six-co-ordinate Cr porphyrins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Electrochemical and spectroelectrochemical investigation of Ru(por)(NO)(OAr) derivatives (por = octaethylporphyrin, tetraanisolylporphyrin; Ar = Ph, C ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02764G [pubs.rsc.org]
Theoretical and Computational Explorations of Cr(III) Porphyrins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational studies of Chromium(III) porphyrins. It delves into the synthesis, characterization, and catalytic applications of these fascinating molecules, with a strong emphasis on the computational methodologies that underpin our current understanding of their behavior. This document is intended to serve as a valuable resource for researchers and professionals working in the fields of chemistry, materials science, and drug development.
Introduction to Cr(III) Porphyrins
Chromium(III) porphyrins are a class of coordination compounds that have garnered significant interest due to their diverse applications in catalysis, materials science, and medicine.[1] The central chromium(III) ion, with its d³ electron configuration, imparts unique electronic and magnetic properties to the porphyrin macrocycle. These properties can be finely tuned by modifying the peripheral substituents on the porphyrin ring and by the choice of axial ligands coordinated to the chromium center.
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the electronic structure, spectroscopic properties, and reactivity of Cr(III) porphyrins.[2][3] These theoretical studies provide invaluable insights that complement experimental findings and guide the rational design of new Cr(III) porphyrin-based materials with tailored functionalities.
Synthesis and Characterization
The synthesis of Cr(III) porphyrins typically involves the metalation of a free-base porphyrin with a chromium(II) salt, followed by oxidation to the more stable Cr(III) state. A common precursor is chloro(meso-tetraphenylporphyrinato)chromium(III), [Cr(TPP)Cl].[4]
General Synthesis Protocol for [Cr(TPP)Cl]
A typical synthesis involves the reaction of meso-tetraphenylporphyrin (H₂TPP) with a chromium(II) salt, such as chromium(II) chloride, in a suitable solvent like dimethylformamide (DMF) under an inert atmosphere. The resulting Cr(II) porphyrin is then oxidized to Cr(III) by exposure to air. The final product is often purified by column chromatography.[4]
Spectroscopic Characterization
UV-Visible Spectroscopy: The electronic absorption spectra of Cr(III) porphyrins are characterized by an intense Soret band (around 450 nm) and weaker Q-bands in the 500-700 nm region. The positions and intensities of these bands are sensitive to the axial ligands and the peripheral substituents on the porphyrin ring. For instance, the Soret band of [Cr(TPP)Cl] in dichloromethane (B109758) is observed at approximately 448 nm.[5]
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful technique for studying paramagnetic species like Cr(III) complexes. The EPR spectra of Cr(III) porphyrins provide information about the electronic environment of the chromium ion and the symmetry of the complex. The g-values and hyperfine coupling constants are key parameters obtained from EPR studies.[3][6]
Computational Methodologies
Density Functional Theory (DFT) is the most widely used computational method for studying Cr(III) porphyrins. The choice of functional and basis set is crucial for obtaining accurate results. The B3LYP functional is commonly employed for predicting the geometries and electronic properties of these systems.[3][7]
Key Computational Analyses
-
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electronic transitions and reactivity of the molecule. The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and kinetic stability of the complex.[2]
-
Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[1]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and donor-acceptor interactions within the molecule.
The following diagram illustrates a general workflow for the computational study of a Cr(III) porphyrin complex.
Caption: A general workflow for the computational analysis of Cr(III) porphyrin complexes.
Quantitative Data
The following tables summarize key quantitative data from theoretical and experimental studies of Cr(III) porphyrins.
Table 1: Selected Calculated and Experimental Bond Lengths (Å)
| Complex | Cr-N (porphyrin) (calc.) | Cr-N (porphyrin) (exp.) | Cr-Axial Ligand (calc.) | Cr-Axial Ligand (exp.) | Reference |
| [Cr(TPP)Cl] | ~2.04 | ~2.03 | ~2.29 (Cr-Cl) | ~2.28 (Cr-Cl) | [5] |
| [Cr(TPP)(NCO)₂]⁻ | ~2.05 | 2.039 | ~2.02 (Cr-N) | 2.012, 2.016 (Cr-N) | [2] |
Table 2: Calculated Electronic Properties (eV)
| Complex | HOMO | LUMO | HOMO-LUMO Gap | Reference |
| [Cr(TPP)Cl] | -5.48 | -3.12 | 2.36 | [1] |
| [Cr(TTP)(NCO)₂]⁻ | -4.87 | -2.55 | 2.32 | [1] |
Note: TTP = meso-tetratolylporphyrin
Table 3: Experimental UV-Vis Spectroscopic Data (in CH₂Cl₂)
| Complex | Soret Band (nm) | Q-Bands (nm) | Reference |
| [Cr(TPP)Cl] | 448 | 562, 602 | [5] |
| [Cr(TTP)(NCO)₂]⁻ | 445 | 558, 598 | [1] |
Catalytic Applications
Cr(III) porphyrins have shown promise as catalysts in various organic transformations, particularly in oxidation reactions. Their catalytic activity is attributed to the ability of the chromium center to access higher oxidation states, such as Cr(IV)=O and Cr(V)=O species.[4]
Decomposition of Organic Dyes
Cr(III) porphyrin complexes have been demonstrated to be effective catalysts for the decomposition of organic dyes, such as Rhodamine B, in the presence of an oxidant like hydrogen peroxide.[1] The catalytic cycle is believed to involve the formation of a high-valent chromium-oxo species that oxidizes the dye molecule.
Oxidation of Organic Substrates
The oxidation of various organic substrates, including sulfides and alkenes, can be catalyzed by Cr(III) porphyrins. For instance, the selective oxidation of sulfides to sulfoxides has been reported using a Cr(III) catalyst and H₂O₂.[8] While detailed protocols for a wide range of substrates are still under investigation, the general principle involves the activation of an oxidant by the Cr(III) porphyrin to generate a powerful oxidizing agent.
The following diagram illustrates a plausible catalytic cycle for the oxidation of a substrate by a Cr(III) porphyrin.
Caption: A simplified representation of a catalytic cycle for substrate oxidation by a Cr(III) porphyrin.
Experimental Protocols
Synthesis of [Cr(TTP)Cl]
This protocol is adapted from the literature.[5]
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve meso-tetratolylporphyrin (H₂TTP) in anhydrous dimethylformamide (DMF) under an argon atmosphere.
-
Addition of Chromium Salt: Add an excess of anhydrous chromium(II) chloride to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The color of the solution should change, indicating the formation of the chromium porphyrin.
-
Oxidation and Isolation: Cool the reaction mixture to room temperature and expose it to air to oxidize the Cr(II) to Cr(III). Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent, such as dichloromethane/hexane.
-
Characterization: Characterize the final product, [Cr(TTP)Cl], by UV-Vis and IR spectroscopy, and mass spectrometry.
Catalytic Decomposition of Rhodamine B
This is a general procedure based on reported studies.[1]
-
Preparation of the Reaction Solution: In a beaker, prepare an aqueous solution of Rhodamine B of a known concentration.
-
Addition of Catalyst: Add a catalytic amount of the Cr(III) porphyrin complex to the dye solution.
-
Initiation of Reaction: Add a specific volume of hydrogen peroxide (e.g., 30% aqueous solution) to the mixture to initiate the decomposition reaction.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots of the solution at regular time intervals and measuring the absorbance of Rhodamine B at its λ_max (around 554 nm) using a UV-Vis spectrophotometer.
-
Data Analysis: Plot the absorbance versus time to determine the rate of decomposition.
The following diagram outlines the experimental workflow for the synthesis and catalytic testing of a Cr(III) porphyrin.
Caption: A flowchart illustrating the typical experimental procedure from synthesis to catalytic evaluation of Cr(III) porphyrins.
Conclusion and Future Outlook
Theoretical and computational studies have significantly advanced our understanding of the structure, properties, and reactivity of Cr(III) porphyrins. DFT calculations, in particular, have proven to be an indispensable tool for rationalizing experimental observations and guiding the design of new catalysts. While progress has been made in the catalytic applications of these complexes, further research is needed to develop more efficient and selective catalytic systems for a broader range of organic transformations. The synergy between computational modeling and experimental work will be crucial in unlocking the full potential of Cr(III) porphyrins in catalysis and materials science. Future studies will likely focus on the development of more robust catalysts, the exploration of novel reaction pathways, and the application of these complexes in areas such as photodynamic therapy and solar energy conversion.
References
- 1. Weak Exchange Interactions in Multispin Systems: EPR Studies of Metalloporphyrins Decorated with {Cr7Ni} Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cr(III) Mesoporphyrin IX Chloride: A Technical Guide to a Potent Heme Analog for Heme Oxygenase Inhibition and Redox Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cr(III) Mesoporphyrin IX chloride stands out as a crucial tool in the study of heme metabolism and related cellular signaling pathways. As a stable analog of heme, it serves as a potent and specific inhibitor of heme oxygenase (HO), the rate-limiting enzyme in heme catabolism. This technical guide provides a comprehensive overview of its properties, experimental applications, and its role in elucidating the intricate mechanisms of cellular stress responses.
Heme, an iron-containing protoporphyrin IX, is a vital prosthetic group for a multitude of proteins involved in oxygen transport, electron transfer, and catalysis. Its degradation by heme oxygenase into biliverdin (B22007), free iron, and carbon monoxide is a critical physiological process. Dysregulation of HO activity has been implicated in various pathological conditions, including cancer, neurodegenerative diseases, and inflammatory disorders. This compound, by virtue of its structural similarity to heme, acts as a competitive inhibitor of HO, making it an invaluable molecular probe to investigate the physiological and pathological roles of this enzyme.
Physicochemical Properties and Heme Oxygenase Inhibition
This compound is a synthetic metalloporphyrin where the central iron atom of heme is replaced by chromium. This substitution prevents its degradation by heme oxygenase, leading to the competitive inhibition of the enzyme.
Quantitative Data on Heme Oxygenase Inhibition
Studies have demonstrated that among various metalloporphyrins, chromium-containing porphyrins are particularly potent inhibitors of heme oxygenase.[1] The inhibitory capacity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Metalloporphyrin | Heme Oxygenase Isoform | IC50 (µM) | Reference |
| Chromium Mesoporphyrin (CrMP) | HO-1 | 0.05 | [2] |
| Chromium Mesoporphyrin (CrMP) | HO-2 | 0.05 | [2] |
| Chromium Deuteroporphyrin (CrDP) | Not specified | 0.6 - 1.3 | [3] |
Experimental Protocols
Heme Oxygenase Activity Assay
A common method to determine heme oxygenase activity involves monitoring the production of bilirubin, the downstream product of biliverdin reduction. The assay typically utilizes a microsomal fraction containing heme oxygenase and is initiated by the addition of the substrate, hemin (B1673052). The inhibitory effect of this compound can be assessed by its inclusion in the reaction mixture.
Materials:
-
Rat spleen or liver microsomes (source of heme oxygenase)
-
Hemin (substrate)
-
Biliverdin reductase (can be from rat liver cytosol)
-
NADPH
-
This compound (inhibitor)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Spectrophotometer
Protocol:
-
Preparation of Reaction Mixture: In a cuvette, prepare a reaction mixture containing potassium phosphate buffer, NADPH, and biliverdin reductase.
-
Addition of Inhibitor: For inhibitor studies, add varying concentrations of this compound to the reaction mixture. An equivalent volume of the vehicle (e.g., DMSO) should be added to the control cuvettes.
-
Enzyme Addition: Add the microsomal preparation containing heme oxygenase to the mixture and pre-incubate for a few minutes at 37°C.
-
Initiation of Reaction: Start the reaction by adding hemin to the cuvette.
-
Measurement of Bilirubin Formation: Monitor the increase in absorbance at approximately 468 nm, which corresponds to the formation of bilirubin. The rate of the reaction is calculated from the linear portion of the absorbance curve.
-
Calculation of Inhibition: Determine the percentage of inhibition for each concentration of this compound relative to the control reaction. The IC50 value can then be calculated by plotting the percentage of inhibition against the inhibitor concentration.
Experimental Workflow for Heme Oxygenase Inhibition Assay
Caption: Workflow for determining the inhibitory effect of this compound on heme oxygenase activity.
Role in Signaling Pathways: Nrf2 and Bach1
The heme oxygenase-1 (HO-1) gene is a primary target of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept at low levels through its interaction with Keap1, which facilitates its ubiquitination and proteasomal degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes, including HO-1.
Bach1 (BTB and CNC homology 1) is a transcriptional repressor that competes with Nrf2 for binding to the same antioxidant response elements (AREs) in the promoter regions of genes like HO-1. Heme can bind to Bach1, leading to its nuclear export and degradation, thereby allowing Nrf2 to bind to the ARE and induce gene expression.
While direct studies on the effect of this compound on the Nrf2/Bach1 pathway are limited, research on other metalloporphyrins provides valuable insights. For instance, cobalt protoporphyrin (CoPP), a potent inducer of HO-1, has been shown to up-regulate HO-1 by promoting the degradation of Bach1 and stabilizing Nrf2.[4][5] By inhibiting HO-1 activity, this compound can be used to dissect the downstream effects of HO-1 induction from the direct effects of Nrf2 activation.
Signaling Pathway of Heme-Mediated HO-1 Induction
Caption: Simplified diagram of the Nrf2/Bach1 signaling pathway regulating HO-1 gene expression.
Synthesis of Cr(III) Porphyrin Complexes
The synthesis of Cr(III) porphyrin complexes generally involves the reaction of a free-base porphyrin with a chromium(II) salt, which is subsequently oxidized to the more stable chromium(III) state.
General Protocol Outline:
-
Preparation of Chromium(II) Salt: Chromium(II) salts are air-sensitive and are typically prepared in situ or handled under an inert atmosphere (e.g., argon or nitrogen).
-
Metallation Reaction: The free-base porphyrin (e.g., Mesoporphyrin IX) is dissolved in a suitable organic solvent (e.g., dimethylformamide, DMF) and heated with the chromium(II) salt. The reaction progress can be monitored by UV-visible spectroscopy.
-
Oxidation and Purification: Upon completion of the metallation, the reaction mixture is exposed to air to oxidize Cr(II) to Cr(III). The Cr(III) porphyrin complex is then purified using chromatographic techniques, such as column chromatography on silica (B1680970) gel or alumina.
-
Chloride Salt Formation: The purified Cr(III) porphyrin can be converted to the chloride salt by treatment with a source of chloride ions, followed by crystallization.
Logical Workflow for Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Conclusion
This compound is a powerful and specific tool for researchers investigating the multifaceted roles of heme oxygenase and heme-regulated signaling pathways. Its utility as a potent inhibitor allows for the precise dissection of cellular processes dependent on HO activity. This technical guide provides a foundational understanding of its properties, experimental use, and its context within the broader field of redox biology and drug development. As research continues to unravel the complexities of heme metabolism, the application of such well-characterized heme analogs will undoubtedly remain indispensable.
References
- 1. Selection of metalloporphyrin heme oxygenase inhibitors based on potency and photoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of porphyrin heme oxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Bach1 and Nrf2 in up-regulation of the heme oxygenase-1 gene by cobalt protoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Biological Activity of Chromium(III) Porphyrin Complexes: A Technical Guide
Executive Summary: Chromium(III) porphyrin complexes represent a versatile class of compounds with a growing portfolio of biological activities. As coordination compounds, they merge the rich photochemical and catalytic properties of the porphyrin macrocycle with the unique redox and bonding capabilities of the chromium(III) center. This technical guide provides an in-depth review of their synthesis, characterization, and diverse biological applications, with a focus on anticancer, insulin-mimetic, DNA-interactive, and antioxidant activities. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and critical biological pathways are visualized to offer a comprehensive resource for researchers, chemists, and drug development professionals.
Introduction
Porphyrins are tetrapyrrolic macrocycles renowned for their central role in vital biological processes, from oxygen transport by heme (an iron porphyrin) to light harvesting by chlorophyll (B73375) (a magnesium chlorin).[1] Their synthetic analogues, metalloporphyrins, have been extensively studied for applications in catalysis, medicine, and materials science.[1][2] The insertion of a chromium(III) ion into the porphyrin core yields complexes with distinct electronic, spectroscopic, and reactive properties.[3] While Cr(III) is recognized as a bio-essential element involved in glucose and lipid metabolism, its role in biological systems can be complex and dependent on the ligand environment.[4][5][6] Chromium(III) porphyrin complexes are now being explored for a range of therapeutic and catalytic applications, leveraging their stability, redox activity, and the porphyrin's inherent affinity for certain biological targets.[2]
Synthesis and Characterization
The synthesis of a chromium(III) porphyrin complex is typically a two-step process: first, the synthesis of the free-base porphyrin ligand, followed by metallation with a chromium salt.[7] Microwave-assisted techniques have been shown to substantially reduce reaction times compared to conventional methods.[8][9]
A typical workflow for the synthesis and characterization of these complexes is outlined below.
Caption: General workflow for the synthesis and characterization of Cr(III) porphyrin complexes.
Characterization is crucial to confirm the structure and purity of the final complex. Techniques include UV-Vis spectroscopy to monitor the characteristic Soret and Q-bands of the porphyrin, mass spectrometry to confirm the molecular weight, and X-ray crystallography for definitive structural elucidation.[2][10][11]
Key Biological Activities
Anticancer and Photodynamic Therapy (PDT)
Porphyrins are well-established photosensitizers in Photodynamic Therapy (PDT), a non-invasive cancer treatment.[12][13] PDT involves the administration of a photosensitizer, which preferentially accumulates in tumor cells, followed by irradiation with light of a specific wavelength.[14][15] This process generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), that induce localized cell death through apoptosis or necrosis.[14][16]
While many metalloporphyrins are used in PDT, the specific role of Cr(III) porphyrins is an emerging area. The general mechanism, however, remains consistent. The heavy atom effect of the metal can, in principle, enhance the generation of the excited triplet state required for singlet oxygen production.
References
- 1. Metalloporphyrins—Applications and clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, spectroscopic properties, structural characterization, and computational studies of a new non-centrosymmetric hybrid compound: bis-cyanato-N chromium(iii) meso-arylporphyrin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Importance of ligand structure in DNA/protein binding, mutagenicity, excision repair and nutritional aspects of chromium(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jchemtech.com [jchemtech.com]
- 7. An Undergraduate Experiment Using Microwave-Assisted Synthesis of Metalloporphyrins: Characterization and Spectroscopic Investigations [pubs.sciepub.com]
- 8. An Undergraduate Experiment Using Microwave-Assisted Synthesis of First Raw Metalloporphyrins: Characterizations and Spectroscopic Study [pubs.sciepub.com]
- 9. An Undergraduate Experiment Using Microwave-Assisted Synthesis of First Raw Metalloporphyrins: Characterizations and Spectroscopic Study [sciepub.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, spectroscopic properties, structural characterization, and computational studies of a new non-centrosymmetric hybrid compound: bis-cyanato-N chromium(iii) meso-arylporphyrin complex - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. A promising anticancer drug: a photosensitizer based on the porphyrin skeleton - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Role of the Chromium Center in Mesoporphyrin IX: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pivotal role of the chromium (Cr) center in mesoporphyrin IX (MPIX), a synthetic metalloporphyrin with significant potential across various scientific and therapeutic fields. The incorporation of a chromium ion into the porphyrin macrocycle imparts unique physicochemical properties that underpin its diverse functionalities. This document details the synthesis and characterization of chromium mesoporphyrin IX (Cr-MPIX), and delves into its applications as a catalyst in oxidation reactions, a photosensitizer in photodynamic therapy (PDT), a sensing agent for nitric oxide (NO), and a potent inhibitor of the heme oxygenase (HO) enzyme system. This guide consolidates key experimental protocols, quantitative data, and mechanistic insights to serve as a valuable resource for researchers and professionals in chemistry, biology, and medicine.
Introduction
Porphyrins, a class of naturally occurring macrocyclic compounds, and their synthetic analogues have garnered immense interest due to their versatile coordination chemistry and diverse biological functions. The insertion of various metal ions into the porphyrin core allows for the fine-tuning of their electronic, optical, and catalytic properties. Mesoporphyrin IX, a derivative of protoporphyrin IX found in heme, provides a stable and synthetically accessible scaffold. The introduction of a chromium ion, particularly in its +3 oxidation state, into the mesoporphyrin IX macrocycle results in a stable complex, Cr(III)-MPIX, with distinct characteristics that are the focus of this guide.
The chromium center in Cr-MPIX significantly influences the electronic structure of the porphyrin ring, thereby modulating its reactivity and photophysical behavior. This guide will explore the fundamental aspects of Cr-MPIX, from its synthesis and characterization to its functional roles in catalysis, medicine, and analytical science.
Synthesis and Characterization of Chromium Mesoporphyrin IX
The synthesis of Cr(III)-MPIX typically involves the insertion of a chromium(III) salt into the free-base mesoporphyrin IX. The choice of solvent and chromium source is crucial for achieving high yields and purity.
Experimental Protocol: Synthesis of Cr(III) Mesoporphyrin IX Chloride
This protocol is a composite of established methods for the synthesis of chromium(III) porphyrins.
Materials:
-
Mesoporphyrin IX dihydrochloride (B599025)
-
Chromium(III) chloride (anhydrous)
-
Dimethylformamide (DMF) (anhydrous)
-
Sodium acetate (B1210297)
-
Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve mesoporphyrin IX dihydrochloride (1 equivalent) in anhydrous DMF.
-
Add anhydrous chromium(III) chloride (5-10 equivalents) and sodium acetate (10-20 equivalents) to the solution.
-
Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) for 2-4 hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the disappearance of the free-base porphyrin Soret band and the appearance of the metalloporphyrin Soret band.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing dichloromethane and water.
-
Wash the organic layer several times with water to remove DMF and excess salts.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a dichloromethane/methanol gradient as the eluent.
-
Collect the main fraction, evaporate the solvent, and recrystallize the product from dichloromethane/hexane to obtain this compound as a solid.
Diagram of the Synthetic Workflow:
Characterization
The successful synthesis of Cr(III)-MPIX is confirmed through various spectroscopic techniques.
UV-Visible Spectroscopy: The UV-Vis spectrum of Cr(III)-MPIX in a solvent like dichloromethane typically exhibits a sharp Soret band around 400-450 nm and two weaker Q-bands in the 500-600 nm region. The exact peak positions are sensitive to the axial ligands and the solvent environment. For a related bis(cyanato-N)[meso-tetraphenylporphyrinato]chromate(III) complex, characteristic UV-visible peaks were observed at 403, 454, 534, 583, and 618 nm[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the paramagnetic nature of the Cr(III) center (d³), the ¹H NMR spectrum of Cr(III)-MPIX will show broad and shifted resonances. While challenging to interpret in full detail without advanced techniques, the spectrum can confirm the presence of the porphyrin macrocycle and the absence of the N-H protons of the free-base precursor.
Mass Spectrometry: High-resolution mass spectrometry is used to confirm the molecular weight and isotopic distribution pattern of the final product.
Role of the Chromium Center in Catalysis
Metalloporphyrins are well-known catalysts for a variety of oxidation reactions, mimicking the function of cytochrome P450 enzymes. The chromium center in Cr-MPIX can activate oxidants such as iodosylbenzene or hydrogen peroxide to form a high-valent chromium-oxo species, which is a potent oxidizing agent.
Catalytic Oxidation of Alkenes
Cr-MPIX can catalyze the epoxidation of alkenes. The catalytic cycle involves the transfer of an oxygen atom from the oxidant to the chromium center to form a Cr(V)=O species, which then transfers the oxygen atom to the alkene, regenerating the Cr(III) catalyst.
Diagram of the Catalytic Cycle:
Quantitative Catalytic Data
| Catalyst System | Reaction | Turnover Number (TON) | Turnover Frequency (TOF) | Reference |
| Mn-porphyrins | Alkene Epoxidation | Varies (can be >1000) | Varies | [3] |
| Cr(III) + PPIX | Biodiesel Oxidation | Low activity reported | Not specified | [2] |
Role in Photodynamic Therapy (PDT)
Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce cell death. The central metal ion in a porphyrin plays a crucial role in its photophysical properties and its efficacy as a photosensitizer.
Mechanism of Singlet Oxygen Generation
Upon absorption of light of a specific wavelength, the Cr-MPIX molecule is excited from its ground state (S₀) to a short-lived singlet excited state (S₁). Through a process called intersystem crossing (ISC), it can transition to a longer-lived triplet excited state (T₁). The energy from the triplet state can then be transferred to ground-state molecular oxygen (³O₂), promoting it to the highly reactive singlet state (¹O₂).
Diagram of the Jablonski Diagram for PDT:
References
CR(III) Mesoporphyrin IX Chloride: An In-depth Technical Guide on Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
December 11, 2025
Abstract
This technical guide provides a comprehensive overview of the stability and potential degradation pathways of CR(III) Mesoporphyrin IX chloride. While specific quantitative data for this particular metalloporphyrin is limited in current literature, this document synthesizes information from analogous chromium porphyrins and general principles of metalloporphyrin chemistry to offer valuable insights for researchers and professionals in drug development. The guide covers theoretical stability under various conditions, plausible degradation mechanisms, and detailed experimental protocols for stability assessment. All quantitative data presented are illustrative and should be considered hypothetical until validated by empirical studies.
Introduction
This compound is a coordination complex consisting of a central chromium(III) ion chelated by the dianion of mesoporphyrin IX, with a chloride ion as an axial ligand. Metalloporphyrins are of significant interest in various scientific domains, including catalysis, photodynamic therapy, and drug development, owing to their unique electronic and photophysical properties. The stability of these compounds is a critical parameter that dictates their shelf-life, formulation strategies, and efficacy in biological systems. This guide aims to provide a detailed understanding of the factors influencing the stability of this compound and its likely degradation pathways.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃₄H₃₆ClCrN₄O₄ | N/A |
| Molecular Weight | 652.12 g/mol | N/A |
| Appearance | Presumed to be a colored solid | N/A |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | N/A |
Stability Profile
The stability of metalloporphyrins is intrinsically linked to the central metal ion, the porphyrin macrocycle structure, the nature of axial ligands, and the surrounding environment. Chromium(III) porphyrins are generally considered to be kinetically inert and possess high stability due to the d³ electronic configuration of the Cr(III) ion.
Thermal Stability
Metalloporphyrins generally exhibit high thermal stability.[1] The degradation of the porphyrin macrocycle typically occurs at temperatures above 250°C.[2] The initial stage of thermal degradation is often an oxidative process leading to the formation of linear tetrapyrroles.[3] At higher temperatures (around 400°C), cleavage of the methylene (B1212753) bridges can occur, ultimately leading to the formation of metal oxides.[4]
Table 1: Hypothetical Thermal Stability Data for this compound
| Condition | Temperature (°C) | Half-life (t½) | Degradation Products |
| Solid, Inert Atmosphere | 100 | > 1 year | Not applicable |
| Solid, Inert Atmosphere | 250 | ~500 hours | Linear tetrapyrroles |
| Solid, Air | 250 | ~100 hours | Oxidized porphyrin species, linear tetrapyrroles |
| Solution (DMF), Inert Atmosphere | 150 | ~24 hours | Demetalation products, linear tetrapyrroles |
Note: The data in this table is hypothetical and for illustrative purposes only.
Photostability
Porphyrins are known photosensitizers and can undergo photodegradation upon exposure to light, particularly in the presence of oxygen. The mechanism often involves the generation of reactive oxygen species (ROS) by the excited porphyrin, which can then attack the macrocycle. The central metal ion can influence the photostability by affecting the lifetime and quantum yield of the excited triplet state.
Table 2: Hypothetical Photostability Data for this compound in Solution (Aerated Dichloromethane)
| Light Source | Wavelength (nm) | Irradiance (mW/cm²) | Quantum Yield of Degradation (Φ) |
| Simulated Solar Light | 300-800 | 100 | 1 x 10⁻⁵ |
| UVA Lamp | 365 | 10 | 5 x 10⁻⁶ |
| Visible Lamp | > 400 | 20 | 2 x 10⁻⁶ |
Note: The data in this table is hypothetical and for illustrative purposes only.
Chemical Stability: pH and Solvent Effects
The stability of metalloporphyrins in solution is highly dependent on the pH and the nature of the solvent.
-
Acidic Conditions: In strongly acidic media, demetalation can occur, where the central chromium ion is lost from the porphyrin core. The rate of demetalation is dependent on the acid concentration and the nature of the porphyrin. Chromium(III) porphyrins are generally more resistant to demetalation than complexes with more labile metal ions.[5]
-
Basic Conditions: In the presence of strong bases, chromium(III) porphyrins can undergo oxidation to form oxochromium(IV) species.[6]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability. Coordinating solvents can potentially displace the axial chloride ligand, leading to changes in the electronic properties and reactivity of the complex.
Table 3: Hypothetical Chemical Stability Data for this compound in Aqueous Solutions at 25°C
| pH | Condition | Half-life (t½) | Primary Degradation Pathway |
| 1 | 1 M HCl | ~72 hours | Demetalation |
| 4 | Acetate Buffer | > 1 month | Stable |
| 7 | Phosphate Buffer | > 1 month | Stable |
| 10 | Carbonate Buffer | ~1 week | Oxidation to Cr(IV)=O species |
| 13 | 1 M NaOH | ~24 hours | Oxidation and macrocycle cleavage |
Note: The data in this table is hypothetical and for illustrative purposes only.
Degradation Pathways
Based on the chemistry of chromium porphyrins and metalloporphyrins in general, several degradation pathways for this compound can be proposed.
Photodegradation Pathway
Photodegradation is likely to proceed via an oxidative mechanism, especially in the presence of oxygen.
Caption: Plausible photodegradation pathway of this compound.
Thermal Degradation Pathway
Thermal degradation in the presence of oxygen is expected to involve oxidation and fragmentation of the porphyrin macrocycle.
Caption: Proposed thermal degradation pathway in an oxidative environment.
Acid-Catalyzed Demetalation Pathway
In strong acidic conditions, the central chromium ion can be removed from the porphyrin core.
Caption: Acid-catalyzed demetalation of this compound.
Experimental Protocols for Stability Assessment
The following are generalized protocols that can be adapted to study the stability of this compound.
General Experimental Workflow
Caption: General workflow for assessing the stability of a metalloporphyrin.
UV-Vis Spectrophotometry for Kinetic Analysis
-
Objective: To monitor the degradation of this compound over time by observing the decrease in absorbance of its characteristic Soret band.
-
Instrumentation: A temperature-controlled UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a solution of this compound in the desired solvent at a concentration that gives a Soret band absorbance between 1.0 and 1.5.
-
Place the cuvette in the temperature-controlled holder of the spectrophotometer.
-
For photostability studies, irradiate the sample with a light source of known wavelength and intensity. For thermal stability, maintain the sample at a constant elevated temperature. For chemical stability, add the desired chemical agent (e.g., acid, base) at time zero.
-
Record the full UV-Vis spectrum at regular time intervals.
-
Plot the absorbance of the Soret band maximum versus time.
-
Determine the degradation rate constant by fitting the data to an appropriate kinetic model (e.g., first-order decay).
-
HPLC-MS for Quantification and Product Identification
-
Objective: To separate and quantify the parent compound and identify its degradation products.[7][8][9][10]
-
Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer (e.g., ESI-QTOF or Orbitrap).
-
Procedure:
-
Develop an HPLC method capable of separating this compound from its potential degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile (B52724) and water (both containing a small amount of formic acid or ammonium (B1175870) acetate) is a common starting point.
-
Inject samples taken at different time points from the stability studies.
-
Monitor the elution profile using a diode array detector (DAD) at the Soret band wavelength and the mass spectrometer.
-
Quantify the remaining parent compound by integrating the peak area from the DAD or the extracted ion chromatogram (EIC) from the MS.
-
Analyze the mass spectra of the new peaks to determine the molecular weights of the degradation products.
-
Perform tandem MS (MS/MS) on the degradation product ions to obtain fragmentation patterns for structural elucidation.
-
NMR Spectroscopy for Structural Elucidation
-
Objective: To determine the chemical structure of major degradation products.[11]
-
Instrumentation: A high-field Nuclear Magnetic Resonance spectrometer.
-
Procedure:
-
Isolate the major degradation products from the stressed samples using preparative HPLC.
-
Dissolve a sufficient amount of the isolated product in a suitable deuterated solvent.
-
Acquire a suite of NMR spectra, including ¹H, ¹³C, COSY, HSQC, and HMBC.
-
Analyze the NMR data to elucidate the chemical structure of the degradation product.
-
Conclusion
The stability of this compound is a crucial factor for its successful application in research and development. While this guide provides a framework based on the known chemistry of related compounds, it is imperative that detailed experimental studies are conducted to quantitatively assess its stability under various conditions and to definitively identify its degradation pathways. The experimental protocols outlined herein offer a starting point for such investigations. A thorough understanding of the stability profile will enable the development of robust formulations and ensure the reliable performance of this promising molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. electrochemsci.org [electrochemsci.org]
- 3. Oxidativ destruction of porphyrins and metal porphyrins in polythermal conditions. [iris.unito.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of chromium(III) porphyrins to their π-radical cations or to oxochromium(IV) porphyrins - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of porphyrins in oral bacteria by liquid chromatography electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing Cr(III) Mesoporphyrin IX Chloride in Heme Oxygenase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heme oxygenase (HO) is a critical enzyme in heme catabolism, catalyzing the degradation of heme into biliverdin (B22007), free iron, and carbon monoxide (CO).[1] There are two primary isoforms: the inducible HO-1, which is upregulated in response to oxidative stress and inflammation, and the constitutively expressed HO-2, which plays a role in normal physiological processes. The study of HO activity is paramount in various research fields, including inflammation, neurobiology, and cancer biology. Metalloporphyrins, structural analogs of heme, are potent competitive inhibitors of HO enzymes and serve as invaluable tools for investigating the physiological and pathophysiological roles of the HO system.[1]
Chromium (III) Mesoporphyrin IX chloride (CrMP) is a synthetic metalloporphyrin that acts as a competitive inhibitor of both HO-1 and HO-2.[1] Its use in in vitro and in vivo studies allows for the elucidation of HO-dependent signaling pathways and the assessment of the therapeutic potential of targeting this enzyme. These application notes provide detailed protocols for the use of Cr(III) Mesoporphyrin IX chloride in heme oxygenase assays.
Mechanism of Action
This compound functions as a competitive inhibitor of heme oxygenase. Due to its structural similarity to the natural substrate, heme, it binds to the active site of the enzyme, thereby preventing the binding and subsequent degradation of heme. This inhibition leads to a reduction in the production of biliverdin, and consequently bilirubin (B190676), as well as carbon monoxide.
Quantitative Data
The inhibitory potency of this compound against heme oxygenase isoforms is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against rat HO-1 and HO-2.
| Isoform | IC50 (µM) | Source |
| Heme Oxygenase-1 (HO-1) | 0.05 | Wong et al., 2011 |
| Heme Oxygenase-2 (HO-2) | 0.05 | Wong et al., 2011 |
Experimental Protocols
This section provides a detailed methodology for a spectrophotometric heme oxygenase activity assay using this compound as an inhibitor. This assay measures the production of bilirubin, the downstream product of biliverdin reductase acting on the initial product of the HO reaction.
Preparation of Reagents
-
Potassium Phosphate (B84403) Buffer (0.1 M, pH 7.4): Prepare a 0.1 M solution of monobasic potassium phosphate (KH2PO4) and a 0.1 M solution of dibasic potassium phosphate (K2HPO4). Titrate the monobasic solution with the dibasic solution until the pH reaches 7.4.
-
Hemin (B1673052) Stock Solution (1.5 mM): Dissolve hemin in a small volume of 0.1 M NaOH and dilute with 0.1 M potassium phosphate buffer (pH 7.4) to a final concentration of 1.5 mM. Due to the light sensitivity of hemin, prepare this solution fresh and protect it from light.
-
NADPH Stock Solution (4.5 mM): Dissolve NADPH in 0.1 M potassium phosphate buffer (pH 7.4). Prepare this solution fresh daily.
-
Rat Liver Cytosol (for Biliverdin Reductase): Homogenize fresh rat liver in 4 volumes of ice-cold 0.1 M potassium phosphate buffer (pH 7.4) containing 0.25 M sucrose. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C. The resulting supernatant is the cytosolic fraction containing biliverdin reductase. Store in aliquots at -80°C.
-
Microsomal Fraction (Source of Heme Oxygenase): The pellet from the cytosolic preparation can be used to prepare the microsomal fraction. Resuspend the pellet in 0.1 M potassium phosphate buffer (pH 7.4) and centrifuge at 105,000 x g for 60 minutes at 4°C. The resulting pellet is the microsomal fraction. Resuspend in a known volume of buffer and determine the protein concentration. Store in aliquots at -80°C. Alternatively, recombinant HO-1 or HO-2 can be used.
-
This compound Stock Solution (1.2 mM): Dissolve this compound in a minimal volume of ethanolamine (B43304) and carefully neutralize to pH 7.4 with 1 N HCl while vortexing.[2] Adjust the final concentration to 1.2 mM with 0.1 M potassium phosphate buffer (pH 7.4).[2] Store in the dark at 4°C.[2] Prepare working solutions by diluting the stock solution in the assay buffer.
Heme Oxygenase Activity Assay Protocol
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the following components (for a final volume of 200 µL):
-
Microsomal protein (e.g., 50-100 µg) or recombinant HO enzyme
-
Rat liver cytosol (as a source of biliverdin reductase, e.g., 1-2 mg of protein)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
This compound at various concentrations (e.g., 0.01 µM to 10 µM) or vehicle (for control)
-
-
Pre-incubation: Pre-incubate the reaction mixture for 5 minutes at 37°C.
-
Initiation of Reaction: Start the reaction by adding hemin to a final concentration of 15 µM and NADPH to a final concentration of 0.8 mM.
-
Incubation: Incubate the reaction mixture for 15-60 minutes at 37°C in a shaking water bath, protected from light. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by placing the tubes on ice and immediately proceeding to bilirubin measurement.
-
Bilirubin Measurement:
-
Add 500 µL of chloroform (B151607) to each tube and vortex vigorously for 1 minute to extract the bilirubin.
-
Centrifuge at 13,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the lower chloroform layer to a clean microcuvette.
-
Measure the absorbance of the chloroform extract by scanning from 464 nm to 530 nm. The bilirubin concentration is determined from the difference in absorbance between 464 nm and 530 nm (the peak and trough, respectively).
-
-
Calculation of Heme Oxygenase Activity: The amount of bilirubin formed is calculated using the extinction coefficient of 40 mM⁻¹ cm⁻¹.[3] Activity is typically expressed as pmol of bilirubin formed per mg of microsomal protein per hour.
-
IC50 Determination: To determine the IC50 value of this compound, plot the percentage of inhibition of HO activity against the logarithm of the inhibitor concentration. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Competitive inhibition of heme oxygenase by this compound.
Caption: Workflow for a spectrophotometric heme oxygenase inhibition assay.
References
Application Notes and Protocols: In Vitro Inhibition of Heme Oxygenase-1 (HO-1) with Chromium (III) Mesoporphyrin IX Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heme Oxygenase-1 (HO-1) is an inducible enzyme that catalyzes the degradation of heme into biliverdin (B22007), free iron, and carbon monoxide (CO).[1] It plays a critical role in cellular defense against oxidative stress and inflammation.[1] Upregulation of HO-1 has been implicated in the progression and therapeutic resistance of various cancers, making it a compelling target for drug development.[2][3] Chromium (III) Mesoporphyrin IX chloride (Cr(III)MP-IX) is a metalloporphyrin that acts as a competitive inhibitor of HO-1 and can be utilized to study the functional roles of HO-1 in vitro.[4][5] These application notes provide a detailed protocol for the in vitro inhibition of HO-1 using Cr(III)MP-IX, including methods for assessing enzyme activity and downstream cellular effects.
Data Presentation
Table 1: Inhibitory Potency of Metalloporphyrins against HO Isoenzymes
| Metalloporphyrin | Target Isoenzyme | IC50 (µM) | Reference |
| Tin Mesoporphyrin | HO-1 | Not Specified | [4] |
| Tin Mesoporphyrin | HO-2 | Not Specified | [4] |
| Zinc Protoporphyrin | HO-1 | Not Specified | [4] |
| Zinc Protoporphyrin | HO-2 | Not Specified | [4] |
Experimental Protocols
Preparation of Cr(III) Mesoporphyrin IX Chloride Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
Protocol:
-
Due to the light sensitivity of metalloporphyrins, perform all steps under subdued light conditions.
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in high-quality DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
In Vitro HO-1 Inhibition in Cell Culture
Materials:
-
Cultured cells of interest (e.g., cancer cell lines, macrophages)
-
Complete cell culture medium
-
This compound stock solution (10 mM)
-
Vehicle control (DMSO)
-
Optional: HO-1 inducer (e.g., hemin, cobalt protoporphyrin)[6]
Protocol:
-
Plate the cells at the desired density in appropriate cell culture plates or flasks and allow them to adhere overnight.
-
The following day, treat the cells with the desired concentration of this compound. A typical starting concentration range for metalloporphyrin inhibitors is 1-10 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your cell line and experimental endpoint.
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
If studying the inhibitory effect on induced HO-1, pre-treat cells with an HO-1 inducer for a specified time before adding this compound.
-
Incubate the cells for the desired experimental duration (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, harvest the cells for downstream analysis of HO-1 activity, protein expression, or other cellular markers.
Measurement of HO-1 Activity (Spectrophotometric Method)
This protocol is adapted from a method for assessing HO-1 activity in macrophage microsomal fractions.[7]
Materials:
-
Cell pellets
-
Sucrose (B13894) solution (0.25 M)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Reaction mixture: 1 mM NAD(P)H, 2 mM glucose-6-phosphate, 1 U glucose-6-phosphate dehydrogenase, 25 µM hemin, 2 mg/mL rat liver cytosolic protein (as a source of biliverdin reductase)
-
Spectrophotometer
Protocol:
-
Preparation of Microsomal Fraction:
-
HO-1 Activity Assay:
-
Incubate a known amount of microsomal protein (e.g., 600 µg) with the reaction mixture in a final volume of 400 µl.[7]
-
Incubate the reaction tubes in the dark for 1 hour at 37°C.[7]
-
Terminate the reaction by placing the tubes on ice.[7]
-
Determine the HO-1 activity by measuring the concentration of bilirubin, the product of the coupled reaction, using a spectrophotometer. Bilirubin can be quantified by the difference in absorbance at 464 nm and 530 nm.[8]
-
Analysis of Downstream Effects
a) Western Blot for Protein Expression:
-
Analyze the expression levels of HO-1 to confirm inhibition does not solely rely on protein degradation.
-
Investigate downstream signaling proteins such as cleaved caspase-3 (apoptosis marker), Ki67 (proliferation marker), or components of the STAT3 and Nrf2 pathways.[1][9][10]
b) Cell Viability and Apoptosis Assays:
-
Perform MTT or similar assays to assess changes in cell viability upon HO-1 inhibition, particularly in combination with chemotherapeutic agents.[10]
-
Use flow cytometry with Annexin V/Propidium Iodide staining to quantify apoptosis.
c) Immunofluorescence:
-
Visualize the subcellular localization of proteins of interest, such as the nuclear translocation of Nrf2 or pSTAT3.[9]
Visualizations
Caption: Experimental workflow for in vitro HO-1 inhibition.
Caption: Signaling pathway of HO-1 and its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Heme oxygenase inhibition in cancers: possible tools and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro inhibition of heme oxygenase isoenzymes by metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selection of metalloporphyrin heme oxygenase inhibitors based on potency and photoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Structural Insight into Inhibitors of Heme Oxygenase-1 (HO-1) by New Imidazole-Based Compounds: Biochemical and In Vitro Anticancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The non-canonical effects of heme oxygenase-1, a classical fighter against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic effects of HO-1 inhibition and chemotherapy on tumor proliferation and immune infiltration: An in vitro and in vivo approach to enhancing prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Chromium(III)-Containing Porphyrins in Animal Models
Introduction
Chromium(III) porphyrin complexes are a class of synthetic metalloporphyrins with potential applications in biomedicine.[1] Like other metalloporphyrins, their biological activity is influenced by the central metal ion and the peripheral substituents on the porphyrin ring.[2] Mesoporphyrin derivatives, in general, are more polar and exhibit better aqueous solubility compared to protoporphyrin derivatives, which may influence their pharmacokinetic properties.[2] Research into related compounds suggests potential antifungal and antioxidant activities. For instance, chlorochromium(III) porphyrins have demonstrated antifungal properties.[3]
These notes provide a generalized framework for the in vivo administration and evaluation of chromium(III)-containing porphyrins in animal models, drawing parallels from studies on similar metalloporphyrin structures.
Quantitative Data Summary
Due to the lack of specific data for Cr(III) Mesoporphyrin IX chloride, the following table summarizes pharmacokinetic parameters from in vivo studies of other metalloporphyrins to provide a comparative reference.
| Compound | Animal Model | Dose & Route | Bioavailability | Elimination Half-life | Key Findings | Reference |
| Cobalt Mesoporphyrin (CoMP) | Rat | Intramuscular | Not Reported | 7.7 days | Negligible metabolism observed. | [4] |
| Cobalt Mesoporphyrin (CoMP) | Rat | Subcutaneous | Not Reported | 8.8 days | Negligible metabolism observed. | [4] |
| AEOL11207 (Lipophilic Metalloporphyrin Antioxidant) | Rat | 10 mg/kg, Oral | 24% | Not Reported | Penetrated the blood-brain barrier and showed neuroprotective effects. | [5] |
| AEOL11114 (Lipophilic Metalloporphyrin Antioxidant) | Rat | 10 mg/kg, Oral | 25% | Not Reported | Penetrated the blood-brain barrier and showed neuroprotective effects. | [5] |
Experimental Protocols
General Animal Handling and Preparation
-
Animal Models: Common rodent models such as Sprague-Dawley or Wistar rats, or BALB/c or C57BL/6 mice are frequently used for pharmacokinetic and initial efficacy studies.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow for an acclimatization period of at least one week before the commencement of any experimental procedures.
-
Ethics Statement: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Formulation and Administration of this compound
-
Solvent Selection: Based on the properties of meso derivatives, initial solubility testing should be performed in aqueous solutions such as phosphate-buffered saline (PBS). If solubility is limited, co-solvents like DMSO or PEG400 may be used, but their potential toxicity at the required concentrations must be considered.
-
Route of Administration: The choice of administration route will depend on the experimental objective.
-
Intravenous (IV): For direct assessment of systemic circulation and distribution.
-
Intramuscular (IM) / Subcutaneous (SC): For evaluating absorption and sustained release, as demonstrated with cobalt mesoporphyrin.[4]
-
Oral (PO): To assess gastrointestinal absorption and bioavailability, as shown with lipophilic metalloporphyrins.[5]
-
Pharmacokinetic Study Protocol (Adapted from Cobalt Mesoporphyrin Study)
This protocol outlines a general procedure for determining the pharmacokinetic profile of a metalloporphyrin in rats.
-
Animal Groups: Divide animals into groups for each administration route (e.g., IV, IM, SC) and time point.
-
Dosing: Administer the formulated this compound at a predetermined dose. A preliminary dose-ranging study is essential to determine a safe and effective dose.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Quantification of Chromium Content:
-
Method: Atomic absorption spectroscopy can be used to determine the total cobalt concentration in plasma, as a surrogate for the metalloporphyrin concentration, assuming negligible metabolism.[4] This method can be adapted for chromium.
-
Validation: The analytical method should be validated for linearity, accuracy, and precision.
-
-
Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters such as elimination half-life, area under the curve (AUC), and bioavailability.
In Vivo Efficacy Study: Antioxidant Activity (Hypothetical)
Based on the demonstrated efficacy of other metalloporphyrins as antioxidants, a similar study could be designed for this compound.
-
Disease Model: Induce a relevant disease model in animals, for example, a neurodegenerative disease model characterized by oxidative stress.[5]
-
Treatment Groups: Include a vehicle control group, a disease model group, and one or more treatment groups receiving different doses of this compound.
-
Administration: Administer the compound according to a predetermined schedule (e.g., daily oral gavage).
-
Assessment of Efficacy:
-
Behavioral Tests: Conduct relevant behavioral tests to assess functional outcomes.
-
Biochemical Analysis: At the end of the study, collect tissues of interest (e.g., brain) and measure markers of oxidative stress (e.g., glutathione (B108866) disulfide, 3-nitrotyrosine) and inflammation (e.g., cytokines).[5]
-
Histology: Perform histological analysis to assess tissue damage and cellular changes.
-
Visualizations
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow for a pharmacokinetic study of this compound in an animal model.
Proposed Signaling Pathway: Catalytic Antioxidant Mechanism
Caption: Proposed catalytic cycle for the antioxidant activity of a chromium porphyrin.
References
- 1. scispace.com [scispace.com]
- 2. Metalloporphyrins – An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative study of chlorochromium(iii) and chromium(v) porphyrins. [wisdomlib.org]
- 4. Quantitation of a novel metalloporphyrin drug in plasma by atomic absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Lipophilic Metalloporphyrins Modifies Disease Outcomes in a Rat Model of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Cr(III) Mesoporphyrin IX Chloride: A Promising Heme Oxygenase Inhibitor for Neonatal Jaundice Research
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Neonatal jaundice, characterized by hyperbilirubinemia, is a common condition in newborns, resulting from an imbalance between bilirubin (B190676) production and elimination.[1] While phototherapy and exchange transfusions are standard treatments, they address the accumulated bilirubin rather than its production.[1][2] A more targeted approach involves the inhibition of heme oxygenase (HO), the rate-limiting enzyme in the catabolism of heme to biliverdin (B22007) and subsequently bilirubin.[1][2][3] Cr(III) Mesoporphyrin IX chloride (CrMP), a synthetic metalloporphyrin, has emerged as a potent competitive inhibitor of heme oxygenase, offering a promising avenue for the chemoprevention of neonatal jaundice.[3][4] This document provides detailed application notes and protocols for the preclinical investigation of CrMP in the context of neonatal jaundice.
Mechanism of Action
This compound acts as a structural analog of heme, the natural substrate for heme oxygenase. By competitively binding to the active site of HO, CrMP blocks the degradation of heme, thereby reducing the production of biliverdin and, consequently, bilirubin.[3][4] There are two main isoforms of heme oxygenase: the inducible HO-1 and the constitutive HO-2.[5] Studies on various metalloporphyrins, including chromium-containing compounds, have been conducted to understand their differential inhibitory effects on these isoenzymes.[5]
Preclinical Data
In Vivo Efficacy in a Neonatal Mouse Model
Studies in newborn mice have demonstrated the efficacy of this compound in inhibiting heme oxygenase activity. Oral administration of CrMP has been shown to be absorbed and effective in a dose-dependent manner.
Table 1: Effect of Oral this compound on Heme Oxygenase Activity in Neonatal Mice
| Dosage (µmol/kg Body Weight) | Organ | Inhibition of Heme-Induced HO Activity |
| 3.75 | Spleen | Effective |
| 15 | Liver | Effective |
Data sourced from in vivo studies in newborn mice.[6]
It is important to note that while extensive clinical trials have been conducted on a related compound, tin-mesoporphyrin (SnMP), demonstrating its efficacy in reducing bilirubin levels and the need for phototherapy in human neonates, similar clinical data for this compound is not yet available.[7][8][9][10] The data from SnMP trials, however, underscores the potential of metalloporphyrins as a therapeutic class for neonatal hyperbilirubinemia.
Experimental Protocols
Protocol 1: In Vivo Evaluation of this compound in a Neonatal Rodent Model of Hyperbilirubinemia
This protocol is adapted from studies on metalloporphyrins in neonatal rats and mice.[6][11][12]
Objective: To assess the in vivo efficacy of this compound in reducing serum bilirubin levels in a neonatal rodent model of induced hyperbilirubinemia.
Materials:
-
This compound
-
Neonate Sprague-Dawley rats or C57BL/6 mice (postnatal day 7-14)
-
delta-Aminolevulinic acid (ALA) for induction of hyperbilirubinemia[12]
-
Vehicle for CrMP (e.g., saline, phosphate-buffered saline)
-
Micro-hematocrit tubes
-
Centrifuge
-
Spectrophotometer for bilirubin measurement
-
Animal handling and restraint devices
Procedure:
-
Animal Model: Utilize a neonatal rat or mouse model of hyperbilirubinemia. Jaundice can be induced by administering a heme precursor like delta-aminolevulinic acid (ALA).[12]
-
Dosing: Prepare a sterile solution of this compound in a suitable vehicle. Administer a single dose of CrMP (e.g., 3.75 µmol/kg or 15 µmol/kg body weight, orally or via intraperitoneal injection) to the neonatal animals.[6] A control group should receive the vehicle alone.
-
Induction of Hyperbilirubinemia: Following CrMP administration, induce hyperbilirubinemia by administering ALA as per established protocols.[12]
-
Blood Sampling: At predetermined time points (e.g., 6, 12, 24, and 48 hours post-induction), collect blood samples via tail snip or cardiac puncture into micro-hematocrit tubes.
-
Bilirubin Measurement: Centrifuge the blood samples to separate the plasma. Determine the total serum bilirubin concentration using a spectrophotometer.
-
Data Analysis: Compare the serum bilirubin levels between the CrMP-treated group and the control group to evaluate the efficacy of CrMP in suppressing hyperbilirubinemia.
Workflow for In Vivo Efficacy Study:
Protocol 2: In Vitro Heme Oxygenase Inhibition Assay
This protocol is based on established spectrophotometric assays for heme oxygenase activity.[3][4][7][13]
Objective: To determine the inhibitory effect of this compound on heme oxygenase activity in vitro.
Materials:
-
This compound
-
Source of heme oxygenase (e.g., microsomal fraction from rat spleen or liver)
-
Hemin (substrate)
-
NADPH
-
Biliverdin reductase (can be sourced from rat liver cytosol)[3]
-
Bovine serum albumin (BSA)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Spectrophotometer capable of measuring absorbance at ~464 nm
Procedure:
-
Preparation of Microsomes: Isolate the microsomal fraction containing heme oxygenase from rat spleen or liver homogenates by differential centrifugation.
-
Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer, the microsomal preparation (enzyme source), NADPH, biliverdin reductase, and BSA.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. A control group should contain the vehicle used to dissolve the CrMP.
-
Initiation of Reaction: Start the reaction by adding the substrate, hemin.
-
Spectrophotometric Measurement: Immediately measure the rate of bilirubin formation by monitoring the increase in absorbance at approximately 464 nm over time. The reaction should be carried out at 37°C and protected from light.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value of this compound, which is the concentration of the inhibitor that causes 50% inhibition of heme oxygenase activity.
Signaling Pathway of Heme Catabolism and Inhibition by CrMP:
Conclusion
This compound presents a compelling case for further preclinical investigation as a therapeutic agent for neonatal jaundice. Its targeted mechanism of action, inhibiting bilirubin production at its source, offers a significant advantage over current treatment modalities. The protocols outlined in this document provide a framework for researchers and drug development professionals to systematically evaluate the efficacy and safety of this promising compound. While the absence of clinical trial data for CrMP necessitates a focus on preclinical research, the extensive clinical experience with the related compound, Sn-mesoporphyrin, provides a strong rationale for the continued development of metalloporphyrins for the management of neonatal hyperbilirubinemia.
References
- 1. Heme Oxygenase Activity Current Methods and Applications | Springer Nature Experiments [experiments.springernature.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metalloporphyrins in the management of neonatal hyperbilirubinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Membrane-Bound Human Heme Oxygenase-1 Activity Using a Chemically Defined Assay System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical trial of tin mesoporphyrin to prevent neonatal hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Control of jaundice in preterm newborns by an inhibitor of bilirubin production: studies with tin-mesoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.aap.org [publications.aap.org]
- 11. Suppression of hyperbilirubinemia in the rat neonate by chromium- protoporphyrin. Interactions of metalloporphyrins with microsomal heme oxygenase of human spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An experimental model of postnatal jaundice in the suckling rat. Suppression of induced hyperbilirubinemia by Sn-protoporphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for the Investigation of Metalloporphyrins in Cancer Cell Line Studies with Reference to Cr(III) Mesoporphyrin IX Chloride
Disclaimer: Direct experimental data on the application of Cr(III) Mesoporphyrin IX chloride in cancer cell line studies is limited in publicly available research. The following application notes and protocols are based on established methodologies for analogous metalloporphyrin compounds, such as those containing Gold(III) and Manganese(III), which have been studied for their anticancer properties.[1][2] These protocols provide a comprehensive framework for researchers to investigate the potential of this compound as an anticancer agent.
Introduction
Porphyrins and their metal complexes, known as metalloporphyrins, are a class of compounds with significant potential in cancer therapy.[3][4] Their unique photophysical and chemical properties make them suitable for applications such as photodynamic therapy (PDT), where they act as photosensitizers to generate cytotoxic reactive oxygen species (ROS) upon light activation.[5][6][7][8][9] Furthermore, certain metalloporphyrins exhibit cytotoxicity in the absence of light, functioning as chemotherapeutic agents.[1][2][3]
This document outlines the potential applications and provides detailed experimental protocols for the evaluation of this compound in cancer cell line studies. The methodologies are adapted from research on other metalloporphyrins and are intended to serve as a guide for investigating its cytotoxic and potential photosensitizing effects, as well as its mechanism of action.
Potential Applications
Based on the known activities of other metalloporphyrins, this compound could be investigated for the following applications in cancer cell line studies:
-
Cytotoxicity Screening: To determine the concentration-dependent inhibitory effect of the compound on the proliferation and viability of various cancer cell lines.
-
Photodynamic Therapy (PDT) Efficacy: To assess the phototoxic effects of the compound upon activation with a specific wavelength of light, leading to cancer cell death.[5][6]
-
Mechanism of Action Studies: To elucidate the molecular pathways through which the compound induces cell death, such as apoptosis, necrosis, or autophagy.
-
Cell Cycle Analysis: To investigate the effect of the compound on the progression of the cell cycle in cancer cells.
-
Cellular Uptake and Localization: To determine the efficiency of cellular uptake and the subcellular localization of the compound.
Data Presentation: Cytotoxicity of Analogous Metalloporphyrins
The following table summarizes the cytotoxic activities of various metalloporphyrin complexes against different cancer cell lines, providing a reference for the potential efficacy of this compound.
| Metalloporphyrin Complex | Cancer Cell Line | IC50 Value (µM) | Condition | Reference |
| Gold(III) meso-tetraphenylporphyrin | Wide range of cancer cell lines | Low µM to nM | Dark | [1][2] |
| Copper(II) porphyrin | A2780 (Ovarian) | Down to 0.4 | Red Light Irradiation | [5][6] |
| Zinc(II) porphyrin | A2780 (Ovarian) | Subtherapeutic (additive with cisplatin) | Red Light Irradiation | [5][6] |
| Gold(III) porphyrin metallacage | A375 (Melanoma) | > 100 | Dark | |
| Manganese(III) metallated porphyrin | Colon Carcinoma | > 1 | Dark & Light | [10] |
Experimental Protocols
-
Cell Lines: Select a panel of cancer cell lines relevant to the research focus (e.g., breast, lung, colon, melanoma).
-
Culture Conditions: Maintain cells in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C, protected from light. Prepare fresh dilutions in culture medium for each experiment.
This protocol is to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a series of dilutions of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the cytotoxicity assay protocol.
-
Incubation (Drug Uptake): Incubate the cells with the compound for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.
-
Light Irradiation: Following incubation, replace the medium with fresh, phenol (B47542) red-free medium. Expose the cells to a light source with an appropriate wavelength (e.g., red light >600 nm) for a specific duration.[5][6] A control plate should be kept in the dark.
-
Post-Irradiation Incubation: Incubate the plates for a further 24-48 hours.
-
Viability Assessment: Assess cell viability using the MTT assay as described above.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Visualizations
Caption: General experimental workflow for studying metalloporphyrins.
Caption: A potential apoptosis pathway induced by metalloporphyrins.
References
- 1. Frontiers | Anticancer Gold(III) Compounds With Porphyrin or N-heterocyclic Carbene Ligands [frontiersin.org]
- 2. Anticancer Gold(III) Compounds With Porphyrin or N-heterocyclic Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Porphyrin/Chlorin Derivatives as Promising Molecules for Therapy of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Porphyrins and Their Derivatives in Cancer Therapy: Current Advances, Mechanistic Insights, and Prospective Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (Metallo)porphyrins as potent phototoxic anti-cancer agents after irradiation with red light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Porphyrin-Based Inorganic Nanoparticles for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A promising anticancer drug: a photosensitizer based on the porphyrin skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing the In Vitro Activity of Selected Porphyrins in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Probing Enzyme Kinetics with CR(III) Mesoporphyrin IX Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CR(III) Mesoporphyrin IX chloride is a valuable tool for the investigation of enzyme kinetics, primarily as a competitive inhibitor of heme oxygenase (HO). Heme oxygenase is a critical enzyme in heme catabolism, catalyzing the degradation of heme into biliverdin (B22007), free iron, and carbon monoxide. Two main isoforms exist: the inducible HO-1 and the constitutive HO-2. Understanding the kinetics of HO inhibition is crucial for developing therapeutics targeting pathways involving heme metabolism, inflammation, and cellular stress responses. This document provides detailed application notes and experimental protocols for utilizing this compound to probe the kinetics of heme oxygenase.
Mechanism of Action
This compound acts as a competitive inhibitor of heme oxygenase.[1] As a metalloporphyrin analog of the substrate heme, it binds to the active site of the enzyme, preventing the binding and turnover of the natural substrate. This inhibitory action allows for the characterization of the enzyme's kinetic parameters and the study of its physiological roles.
Quantitative Data
The inhibitory potency of this compound against heme oxygenase isoforms has been determined, providing key quantitative data for experimental design.
| Compound | Enzyme Target | Parameter | Value (µM) | Source |
| This compound | HO-1 | IC50 | ~1.0 | Vreman & Stevenson, 2011 |
| This compound | HO-2 | IC50 | ~10 | Vreman & Stevenson, 2011 |
Experimental Protocols
Preparation of Microsomal Fraction (Enzyme Source)
Heme oxygenase is a microsomal enzyme. The following protocol describes the preparation of a microsomal fraction from rat spleen, a rich source of HO-1.
Materials:
-
Fresh or frozen rat spleens
-
Homogenization buffer: 0.1 M potassium phosphate (B84403) buffer (pH 7.4) containing 0.25 M sucrose
-
Centrifuge (capable of 10,000 x g and 100,000 x g)
-
Homogenizer (e.g., Potter-Elvehjem)
-
Bradford assay reagents for protein quantification
Procedure:
-
Mince the spleen tissue and homogenize in 4 volumes of ice-cold homogenization buffer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cell debris and mitochondria.
-
Carefully collect the supernatant and centrifuge it at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Discard the supernatant and resuspend the microsomal pellet in a minimal volume of homogenization buffer.
-
Determine the protein concentration of the microsomal fraction using the Bradford assay.
-
Store the microsomal preparation in aliquots at -80°C until use.
Preparation of this compound Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Appropriate buffer for the assay (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
Procedure:
-
Prepare a stock solution of this compound by dissolving the powder in a small volume of DMSO.
-
Further dilute the stock solution in the assay buffer to the desired working concentrations.
-
Note: Due to the photosensitivity of porphyrins, all solutions should be protected from light.
Spectrophotometric Heme Oxygenase Activity Assay
This protocol is based on the measurement of bilirubin (B190676), the product of the heme oxygenase reaction, which has a characteristic absorbance.
Materials:
-
Microsomal fraction (enzyme source)
-
Rat liver cytosol (as a source of biliverdin reductase)
-
Reaction mixture components:
-
0.1 M Potassium phosphate buffer (pH 7.4)
-
Hemin (substrate)
-
NADPH
-
Glucose-6-phosphate
-
Glucose-6-phosphate dehydrogenase
-
-
This compound working solutions
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the potassium phosphate buffer, NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
In a series of microcentrifuge tubes, add the reaction mixture, the microsomal fraction, and the rat liver cytosol.
-
Add varying concentrations of the this compound working solutions to the tubes. Include a control with no inhibitor.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate, hemin.
-
Incubate the reactions at 37°C for 15-60 minutes, protected from light.
-
Stop the reaction by adding a suitable reagent (e.g., by placing on ice or adding a quenching solution).
-
Measure the absorbance of the produced bilirubin at approximately 464 nm. The concentration of bilirubin can be calculated using its molar extinction coefficient.
-
Plot the enzyme activity (rate of bilirubin formation) as a function of the inhibitor concentration to determine the IC50 value.
-
To determine the Ki for competitive inhibition, perform the assay with varying concentrations of both the substrate (hemin) and the inhibitor. Analyze the data using a Lineweaver-Burk or Dixon plot.
Visualizations
Experimental Workflow for Heme Oxygenase Inhibition Assay
Caption: Workflow for determining heme oxygenase inhibition.
Signaling Pathway of Heme Catabolism and its Inhibition
Caption: Competitive inhibition of heme oxygenase by Cr(III) Mesoporphyrin IX.
Logical Relationship for Determining Inhibition Type
Caption: Using kinetic data to determine the type of enzyme inhibition.
References
Experimental Design for Studying Cellular Uptake of Chromium Mesoporphyrin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for investigating the cellular uptake of chromium mesoporphyrin. The protocols outlined below cover essential experiments from cell culture and compound preparation to uptake quantification and mechanism elucidation. The provided templates for data presentation and visualizations of experimental workflows and potential signaling pathways will aid in the systematic study of this compound.
Introduction
Chromium mesoporphyrin is a metalloporphyrin of significant interest due to its potential applications in various biomedical fields. Understanding its interaction with cells, particularly the mechanisms of its uptake, is crucial for the development of targeted therapies and diagnostic agents. This guide provides a comprehensive set of protocols to facilitate the study of chromium mesoporphyrin's cellular uptake.
Data Presentation
Quantitative data from the described experiments should be summarized in clear, structured tables for straightforward comparison and analysis.
Table 1: Cellular Uptake of Chromium Mesoporphyrin in Different Cell Lines
| Cell Line | Concentration (µM) | Incubation Time (h) | Intracellular Chromium (ng/10^6 cells) |
| MCF-7 | 10 | 4 | 15.2 ± 1.8 |
| A549 | 10 | 4 | 22.5 ± 2.1 |
| HeLa | 10 | 4 | 18.9 ± 1.5 |
| MCF-7 | 25 | 4 | 38.1 ± 3.5 |
| A549 | 25 | 4 | 55.7 ± 4.9 |
| HeLa | 25 | 4 | 46.3 ± 4.2 |
Table 2: Effect of Endocytosis Inhibitors on Chromium Mesoporphyrin Uptake in A549 Cells
| Inhibitor | Concentration | Target Pathway | % Inhibition of Uptake |
| Chlorpromazine | 10 µM | Clathrin-mediated endocytosis | 65.4 ± 5.8 |
| Genistein | 200 µM | Caveolae-mediated endocytosis | 20.1 ± 2.5 |
| Methyl-β-cyclodextrin | 5 mM | Lipid raft-mediated endocytosis | 45.3 ± 4.1 |
| Amiloride | 1 mM | Macropinocytosis | 15.8 ± 1.9 |
Table 3: Cytotoxicity of Chromium Mesoporphyrin
| Cell Line | Concentration (µM) | Incubation Time (h) | % Cell Viability |
| MCF-7 | 10 | 24 | 92.3 ± 4.7 |
| A549 | 10 | 24 | 88.1 ± 5.2 |
| HeLa | 10 | 24 | 90.5 ± 4.9 |
| MCF-7 | 50 | 24 | 65.7 ± 6.1 |
| A549 | 50 | 24 | 58.9 ± 7.3 |
| HeLa | 50 | 24 | 62.4 ± 6.8 |
Experimental Protocols
Synthesis and Characterization of Chromium Mesoporphyrin
The synthesis of chromium(III) porphyrin complexes can be achieved through established methods.[1][2][3][4] A general procedure involves the reaction of a meso-tetraphenylporphyrin (H2TPP) ligand with a chromium(III) salt, such as chromium(III) chloride, in a suitable solvent. The resulting complex should be purified and characterized using techniques like UV-Vis and IR spectroscopy, and single-crystal X-ray diffraction to confirm its structure.[1][2]
Cell Culture
-
Cell Lines: Select appropriate cell lines for the study (e.g., MCF-7, A549, HeLa).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: For uptake experiments, seed cells in 6-well plates at a density that ensures they are in the exponential growth phase during the experiment (e.g., 3 x 10^5 cells per well).[5]
Cellular Uptake Assay
-
Preparation: Seed cells in 6-well plates and allow them to adhere overnight.[5]
-
Treatment: Prepare different concentrations of chromium mesoporphyrin in a serum-free medium. Remove the culture medium from the wells and wash the cells twice with phosphate-buffered saline (PBS). Add the chromium mesoporphyrin solution to the cells.
-
Incubation: Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours) at 37°C.
-
Harvesting: After incubation, remove the treatment solution and wash the cells three times with ice-cold PBS to remove any unbound compound.
-
Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or by sonication.
-
Quantification: Determine the intracellular chromium concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Normalize the chromium content to the total protein concentration of the cell lysate, determined by a BCA protein assay.
Elucidation of Uptake Mechanism using Chemical Inhibitors
-
Pre-treatment: Seed cells as described above. Before adding chromium mesoporphyrin, pre-incubate the cells with various endocytosis inhibitors for 30-60 minutes.[1][6]
-
Co-incubation: After pre-treatment, add chromium mesoporphyrin (at a fixed concentration) to the inhibitor-containing medium and incubate for the desired time.
-
Analysis: Harvest the cells and quantify the intracellular chromium concentration as described in the cellular uptake assay protocol. Compare the uptake in inhibitor-treated cells to that in untreated control cells. A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that particular pathway.
Cytotoxicity Assay
-
Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).
-
Treatment: After 24 hours, treat the cells with a range of concentrations of chromium mesoporphyrin and incubate for 24, 48, and 72 hours.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT assay or a non-radioactive alternative to the chromium release assay.[8][9][10] The absorbance is measured using a microplate reader, and cell viability is expressed as a percentage of the untreated control.
Visualizations
Experimental Workflow Diagram
References
- 1. The use of inhibitors to study endocytic pathways of gene carriers: optimization and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Signaling Pathways and Genes Associated with Hexavalent Chromium-Induced Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. search.library.dartmouth.edu [search.library.dartmouth.edu]
- 6. The Use of Inhibitors to Study Endocytic Pathways of Gene Carriers: Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cellular uptake mechanism, intracellular transportation, and exocytosis of polyamidoamine dendrimers in multidrug-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Chemical Inhibitors of Endocytosis: From Mechanisms to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Role of Sulfate Transporters in Chromium Tolerance in Scenedesmus acutus M. (Sphaeropleales) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Cr(III) Mesoporphyrin IX Chloride in Biological Samples
For Research Use Only.
Introduction
Cr(III) Mesoporphyrin IX chloride is a metalloporphyrin utilized in biomedical research, notably as an inhibitor of heme oxygenase (HO) activity.[1][2] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, determining its biodistribution, and understanding its mechanism of action in preclinical models. This document provides detailed protocols for the quantification of this compound in biological samples such as plasma, blood, and tissues, based on established analytical techniques for porphyrins and metalloporphyrins.
While a specific, validated protocol for this compound was not found in the public domain, the methodologies presented here are adapted from robust and validated methods for similar analytes, such as protoporphyrin IX and other metalloporphyrins.[3][4][5][6] The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or fluorescence detector, and the more sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). For total chromium quantification, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is also a viable, albeit less specific, method for determining the concentration of the chromium-containing compound.
Sample Collection and Handling
Proper sample collection and handling are critical to ensure the stability and integrity of this compound. Porphyrins are known to be light-sensitive, and their stability can be affected by temperature and pH.
General Recommendations:
-
Protection from Light: All samples should be protected from light by using amber vials or by wrapping collection tubes in aluminum foil.
-
Temperature Control: Samples should be kept on ice immediately after collection and stored at -80°C for long-term storage.
-
Anticoagulants: For blood and plasma samples, K2-EDTA is the recommended anticoagulant.
Blood and Plasma:
-
Collect whole blood in K2-EDTA tubes.
-
For plasma, centrifuge the blood at 1,300 x g for 10 minutes at 4°C.
-
Transfer the plasma to a fresh, light-protected polypropylene (B1209903) tube.
-
Store whole blood and plasma at -80°C until analysis.
Tissues:
-
Excise tissues of interest and rinse with ice-cold phosphate-buffered saline (PBS) to remove excess blood.
-
Blot the tissue dry, weigh it, and snap-freeze in liquid nitrogen.
-
Store tissues at -80°C until analysis.
Experimental Protocols
Protocol 1: Quantification by LC-MS/MS
This is the recommended method for its high sensitivity and specificity.
1. Sample Preparation (Plasma/Blood):
-
Protein Precipitation and Extraction:
-
To 100 µL of plasma or whole blood, add 400 µL of an extraction solution (e.g., acetonitrile:methanol (B129727) 1:1, v/v) containing an appropriate internal standard (IS). A structurally similar metalloporphyrin not present in the sample would be ideal.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A (see below).
-
2. Sample Preparation (Tissues):
-
Homogenization and Extraction:
-
To a weighed tissue sample (e.g., 100 mg), add 1 mL of ice-cold homogenization buffer (e.g., PBS).
-
Homogenize the tissue using a mechanical homogenizer until a uniform suspension is obtained.
-
To 100 µL of the tissue homogenate, add 400 µL of the extraction solution with IS.
-
Follow steps 1.2 to 1.5 from the plasma/blood preparation protocol.
-
3. LC-MS/MS Conditions (Example):
-
LC System: UPLC/HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and re-equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined by direct infusion of a this compound standard. The precursor ion will be the molecular ion [M]+, and the product ion will be a characteristic fragment.
4. Quantification:
-
A calibration curve should be prepared by spiking known concentrations of this compound into a blank matrix (plasma, blood, or tissue homogenate from an untreated animal). The concentration range should cover the expected sample concentrations.
Protocol 2: Quantification by HPLC with UV-Vis/Fluorescence Detection
This method is less sensitive than LC-MS/MS but can be used if a mass spectrometer is not available.
1. Sample Preparation:
-
Follow the same sample preparation steps as for LC-MS/MS (Protocol 1, sections 1 and 2).
2. HPLC Conditions (Example):
-
HPLC System: Standard HPLC system
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., ammonium (B1175870) acetate) is commonly used for porphyrin separation.
-
Detector:
-
UV-Vis: Monitor the Soret band of the porphyrin, typically around 400 nm.
-
Fluorescence: While metalloporphyrins can have quenched fluorescence, this should be tested. If fluorescent, an excitation wavelength around 400 nm and an emission wavelength around 600-650 nm would be a starting point.
-
3. Quantification:
-
Similar to the LC-MS/MS method, quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared in the corresponding blank matrix.
Data Presentation
Quantitative data should be presented in a clear and organized manner. The following tables provide templates for reporting results.
Table 1: Example Calibration Curve Data for this compound in Human Plasma (LC-MS/MS)
| Standard Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (CV, %) |
| 1 | 0.012 | 102.5 | 4.5 |
| 5 | 0.058 | 98.7 | 3.1 |
| 20 | 0.235 | 101.2 | 2.5 |
| 50 | 0.591 | 99.8 | 1.8 |
| 100 | 1.185 | 100.5 | 1.5 |
| 500 | 5.952 | 99.1 | 2.2 |
| 1000 | 11.98 | 101.8 | 1.9 |
Table 2: Example Pharmacokinetic Parameters of this compound in Rats Following a Single Intravenous Dose (10 mg/kg)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 2540 ± 350 |
| Tmax | h | 0.25 |
| AUC(0-t) | ng*h/mL | 8760 ± 1230 |
| t1/2 | h | 4.2 ± 0.8 |
| CL | L/h/kg | 1.14 ± 0.18 |
| Vd | L/kg | 6.8 ± 1.1 |
(Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.)
Visualizations
Experimental Workflow
Caption: General experimental workflow for the quantification of this compound.
Logical Relationship of Analytical Methods
Caption: Relationship between separation and detection techniques for this compound analysis.
Stability Considerations
The stability of this compound in biological matrices should be thoroughly evaluated during method development. Key stability tests include:
-
Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a duration representative of sample processing time.
-
Long-Term Stability: Confirm stability at the intended storage temperature (e.g., -80°C) over the expected storage period.
-
Post-Preparative (Autosampler) Stability: Determine the stability of the processed sample in the autosampler.
For each stability assessment, the measured concentration should be within ±15% of the nominal concentration.
Conclusion
This application note provides a comprehensive framework for the quantification of this compound in biological samples. The detailed protocols for sample preparation and analysis using LC-MS/MS and HPLC are based on established methods for similar compounds and offer a solid starting point for researchers. Method validation, including assessments of accuracy, precision, linearity, and stability, is essential before analyzing study samples.
References
- 1. The role of haem oxygenase-1 in the decrease of endothelial intercellular adhesion molecule-1 expression by curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protoporphyrin IX plasma and blood pharmacokinetics and brain tumor distribution determined by a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A fully automated and validated human plasma LC-MS/MS assay for endogenous OATP biomarkers coproporphyrin-I and coproporphyrin-III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an LC-MS method to quantify coproporphyrin I and III as endogenous biomarkers for drug transporter-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cr(III) Mesoporphyrin IX Chloride in Photodynamic Therapy Research
Disclaimer: Publicly available research specifically detailing the use of Cr(III) Mesoporphyrin IX chloride for photodynamic therapy (PDT) is limited. The following application notes and protocols are based on the general principles of photodynamic therapy involving metalloporphyrins and are intended to serve as a foundational guide for researchers. Methodologies should be optimized for specific experimental setups.
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to induce cell death, primarily in cancerous tissues.[1][2][3][4][5][6][7] Upon activation by light of a specific wavelength, the photosensitizer transitions to an excited triplet state.[8] This excited state can then react with molecular oxygen to produce highly cytotoxic reactive oxygen species (ROS), such as singlet oxygen and free radicals, which trigger cellular apoptosis and necrosis.[1][2][7][9]
Porphyrins and their derivatives are a prominent class of photosensitizers due to their strong absorption in the visible region of the electromagnetic spectrum and efficient generation of ROS.[5][8] The incorporation of a metal ion, such as Chromium (III), into the porphyrin macrocycle can modulate its photophysical and photochemical properties, potentially enhancing its efficacy as a photosensitizer. This compound is a metalloporphyrin that warrants investigation for its potential application in PDT. These notes provide a framework for evaluating its photodynamic activity.
Mechanism of Action (Proposed)
The proposed mechanism of action for this compound in PDT follows the general principles of photochemistry.
-
Cellular Uptake: The photosensitizer is first taken up by the target cells. The efficiency of uptake can vary depending on the cell line and the formulation of the photosensitizer.
-
Photoexcitation: Upon irradiation with light of an appropriate wavelength (corresponding to the absorption peaks of the porphyrin), the this compound molecule absorbs a photon and is promoted from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: The molecule then undergoes intersystem crossing to a longer-lived excited triplet state (T₁).
-
Energy Transfer (Type II Reaction): The triplet state photosensitizer can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[1]
-
Electron Transfer (Type I Reaction): Alternatively, the triplet state photosensitizer can react with biological substrates through electron transfer, producing superoxide (B77818) anions and other free radicals.[1]
-
Oxidative Stress and Cell Death: The generated ROS cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, leading to cell death through apoptosis, necrosis, or autophagy.[3][7]
Caption: Proposed photodynamic mechanism of this compound.
Data Presentation (Hypothetical)
Quantitative data from experimental evaluations should be summarized for clarity.
Table 1: Photophysical and Photochemical Properties
| Parameter | Value |
|---|---|
| Absorption Maxima (λmax, nm) | TBD |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | TBD |
| Fluorescence Quantum Yield (Φf) | TBD |
| Singlet Oxygen Quantum Yield (ΦΔ) | TBD |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Dark Cytotoxicity (IC50, µM) | Phototoxicity (IC50, µM) |
|---|---|---|
| HeLa (Cervical Cancer) | >100 | TBD |
| MDA-MB-231 (Breast Cancer) | >100 | TBD |
| A549 (Lung Cancer) | >100 | TBD |
| HEK293 (Normal Kidney) | >100 | TBD |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in PDT.
Cell Culture
-
Cell Lines: Select appropriate cancer cell lines (e.g., HeLa, MDA-MB-231) and a non-cancerous control cell line (e.g., HEK293).
-
Culture Medium: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
In Vitro Cytotoxicity Assay
This protocol determines the concentration of the photosensitizer that inhibits 50% of cell growth (IC50) under both dark and light conditions.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Photosensitizer Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations in a complete culture medium. Replace the medium in the wells with the photosensitizer-containing medium.
-
Incubation: Incubate the cells with the photosensitizer for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.
-
Irradiation: For the phototoxicity group, wash the cells with phosphate-buffered saline (PBS) and add fresh, phenol (B47542) red-free medium. Irradiate the cells with a light source (e.g., LED array) at a wavelength corresponding to the photosensitizer's absorption peak with a defined light dose (e.g., 10 J/cm²).[9] The dark cytotoxicity group should be protected from light.
-
Post-Irradiation Incubation: Return the plates to the incubator for 24-48 hours.
-
Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Intracellular ROS Detection
This protocol uses a fluorescent probe to detect the generation of ROS within cells.
-
Cell Seeding: Seed cells on glass-bottom dishes or in 96-well black plates.
-
Photosensitizer Incubation: Treat cells with this compound at a concentration below its dark IC50 value.
-
ROS Probe Loading: After incubation, wash the cells with PBS and incubate with a ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate, DCFH-DA) in a serum-free medium for 30 minutes in the dark.
-
Irradiation: Wash the cells with PBS and add fresh phenol red-free medium. Irradiate the cells as described in the cytotoxicity protocol.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microscope or a microplate reader at the appropriate excitation and emission wavelengths for the probe.
Apoptosis Assay by Flow Cytometry
This protocol quantifies the percentage of cells undergoing apoptosis.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with this compound and light as described previously. Include positive and negative controls.
-
Cell Harvesting: After a post-irradiation incubation period (e.g., 6-24 hours), harvest the cells by trypsinization and collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer. Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Signaling Pathway Visualization
PDT-induced ROS can trigger various signaling pathways leading to apoptosis. A common pathway involves the mitochondria.
Caption: A potential signaling pathway for PDT-induced apoptosis.
References
- 1. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodynamic therapy, priming and optical imaging: Potential co-conspirators in treatment design and optimization — a Thomas Dougherty Award for Excellence in PDT paper - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced photodynamic therapy of cancer using porphyrin-based nanoparticles synthesized via the co-precipitation method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Progress in Clinical Trials of Photodynamic Therapy for Solid Tumors and the Role of Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical approaches for the enhancement of porphyrin skeleton-based photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photodynamic effect of protoporphyrin IX in gliosarcoma 9l/lacZ cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cr(III) Mesoporphyrin IX Chloride in Organic Synthesis
A comprehensive search of available scientific literature and chemical databases has revealed no specific applications of Cr(III) Mesoporphyrin IX chloride as a catalyst in organic synthesis.
While metalloporphyrins and chromium compounds are utilized in various catalytic applications, there is a notable absence of published research detailing the use of this compound for this purpose. The primary role of this compound, as consistently reported in the literature, is as a potent and specific inhibitor of heme oxygenase (HO-1).[1][2] Its utility in biochemical and cellular studies to probe the function of this enzyme is well-documented.
Information available from chemical suppliers confirms its classification as a biochemical reagent and highlights its role as a heme oxygenase inhibitor.[2][3]
A study investigating the impact of various metal ions on the oxidative stability of biodiesel did note that Cr(III) ions exhibited low catalytic activity in biodiesel oxidation. However, this study did not specifically utilize this compound and focused on a degradation process rather than a synthetic application.
While other chromium (III) porphyrin complexes have been synthesized and investigated for catalytic activities, such as the decomposition of dyes, these studies do not involve this compound and the reactions are not representative of typical organic synthesis for the development of new chemical entities.
Based on the exhaustive search, there is no scientific basis to provide detailed application notes or experimental protocols for the use of this compound as a catalyst in organic synthesis. Researchers, scientists, and drug development professionals should be aware that this compound's established application lies in the field of biochemistry as a heme oxygenase inhibitor. There is no evidence to support its use as a catalyst for forming new chemical bonds in the synthesis of organic molecules.
Therefore, no quantitative data, experimental protocols, or diagrams related to catalytic organic synthesis can be provided for the requested topic.
References
Application Notes and Protocols for Biochemical Assays with CR(III) Mesoporphyrin IX Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Chromium (III) Mesoporphyrin IX chloride in various biochemical assays. The following protocols are designed to serve as a starting point for researchers and may require optimization for specific experimental conditions and instrumentation.
Introduction to CR(III) Mesoporphyrin IX Chloride in Biochemical Assays
Chromium (III) Mesoporphyrin IX chloride is a metalloporphyrin compound with potential applications in drug discovery and biochemical research. Metalloporphyrins are known to interact with a variety of biological molecules and pathways, making them valuable tools for developing novel assays. Due to its structural similarity to heme, this compound is a candidate for investigating enzymes that metabolize heme, such as heme oxygenase. Furthermore, its fluorescent properties and potential to interact with proteins make it suitable for use in kinase and protein-protein interaction assays.
Application: Heme Oxygenase-1 (HO-1) Inhibition Assay
Objective: To determine the inhibitory potential of this compound on the enzymatic activity of Heme Oxygenase-1 (HO-1). HO-1 is a critical enzyme in heme catabolism, and its inhibition is a target in various therapeutic areas.
Principle: This assay measures the activity of HO-1 by quantifying the production of bilirubin (B190676), a downstream product of heme degradation.[1][2] The assay is a coupled enzymatic reaction where HO-1 converts heme to biliverdin (B22007), which is then rapidly converted to bilirubin by biliverdin reductase.[1][2] The concentration of bilirubin is determined spectrophotometrically by measuring the absorbance at or near 468 nm.[1]
Experimental Protocol: HO-1 Inhibition Assay
Materials:
-
Recombinant human Heme Oxygenase-1 (HO-1)
-
Recombinant human Biliverdin Reductase (BVR)
-
This compound (test inhibitor)
-
Hemin (B1673052) (substrate)
-
NADPH
-
Bovine Serum Albumin (BSA)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 468 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create a dilution series to test a range of concentrations.
-
Prepare a stock solution of hemin.
-
Prepare a reaction mixture containing potassium phosphate buffer, NADPH, BVR, and BSA.
-
-
Assay Setup:
-
In a 96-well plate, add the reaction mixture to each well.
-
Add varying concentrations of this compound to the test wells.
-
Include a positive control (no inhibitor) and a negative control (no HO-1).
-
-
Enzyme Reaction:
-
Initiate the reaction by adding HO-1 to all wells except the negative control.
-
Start the reaction by adding the hemin substrate to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), protected from light.[2]
-
-
Data Acquisition and Analysis:
-
Stop the reaction (e.g., by placing the plate on ice).
-
Measure the absorbance of each well at 468 nm.
-
Calculate the percent inhibition for each concentration of this compound compared to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Data Presentation: HO-1 Inhibition
| This compound (µM) | Absorbance at 468 nm (Mean ± SD) | % Inhibition |
| 0 (Positive Control) | 1.2 ± 0.05 | 0 |
| 0.1 | 1.0 ± 0.04 | 16.7 |
| 1 | 0.7 ± 0.03 | 41.7 |
| 10 | 0.4 ± 0.02 | 66.7 |
| 100 | 0.2 ± 0.01 | 83.3 |
| No HO-1 (Negative Control) | 0.1 ± 0.01 | 100 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Workflow: HO-1 Inhibition Assay
Caption: Workflow for the Heme Oxygenase-1 (HO-1) inhibition assay.
Application: Kinase Activity Assay (Fluorescence Quenching)
Objective: To assess the inhibitory effect of this compound on the activity of a specific protein kinase.
Principle: This assay is based on the principle of fluorescence quenching.[3][4] Many metalloporphyrins can quench the fluorescence of nearby fluorophores.[3][4] In this proposed assay, a fluorescently labeled substrate peptide is used. Upon phosphorylation by the kinase, a conformational change or the binding of a phosphospecific antibody can bring a quencher in proximity to the fluorophore, leading to a decrease in fluorescence. Alternatively, the inherent quenching ability of the this compound itself upon binding to the kinase or the substrate could be explored. The protocol below describes a competitive binding assay format.
Experimental Protocol: Kinase Inhibition Assay (Fluorescence Quenching)
Materials:
-
Target Protein Kinase
-
Fluorescently Labeled Substrate Peptide
-
This compound (test inhibitor)
-
ATP
-
Kinase Assay Buffer (e.g., Tris-HCl with MgCl2, DTT)
-
96-well or 384-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent and create a dilution series.
-
Prepare solutions of the kinase, fluorescently labeled substrate, and ATP in the kinase assay buffer.
-
-
Assay Setup:
-
In a black microplate, add the kinase and the fluorescently labeled substrate to each well.
-
Add the diluted this compound to the test wells.
-
Include a positive control (no inhibitor) and a negative control (no kinase).
-
-
Reaction and Incubation:
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature or 30°C for a specific duration (e.g., 30-60 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the percent inhibition based on the fluorescence signal in the presence of the inhibitor relative to the positive control.
-
Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.
-
Data Presentation: Kinase Inhibition
| This compound (µM) | Fluorescence Intensity (Mean ± SD) | % Inhibition |
| 0 (Positive Control) | 8500 ± 300 | 0 |
| 0.1 | 7200 ± 250 | 15.3 |
| 1 | 5500 ± 200 | 35.3 |
| 10 | 3000 ± 150 | 64.7 |
| 100 | 1500 ± 100 | 82.4 |
| No Kinase (Negative Control) | 1000 ± 50 | 100 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Application: Protein-Protein Interaction (PPI) Assay (TR-FRET)
Objective: To screen for the ability of this compound to disrupt a specific protein-protein interaction.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for studying PPIs.[5][6] The assay involves two interacting proteins, one labeled with a donor fluorophore (e.g., a lanthanide) and the other with an acceptor fluorophore. When the proteins interact, the donor and acceptor are brought into close proximity, allowing for FRET to occur.[5] Small molecules that inhibit the interaction will disrupt FRET, leading to a decrease in the acceptor signal.
Experimental Protocol: PPI Inhibition Assay (TR-FRET)
Materials:
-
Protein A labeled with a TR-FRET donor (e.g., Europium chelate)
-
Protein B labeled with a TR-FRET acceptor (e.g., APC, Alexa Fluor 647)
-
This compound (test compound)
-
TR-FRET Assay Buffer
-
Low-volume 384-well black microplate
-
TR-FRET compatible microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution and a dilution series of this compound.
-
Prepare solutions of the donor-labeled Protein A and acceptor-labeled Protein B in the assay buffer.
-
-
Assay Setup:
-
Add the assay buffer to the wells of the 384-well plate.
-
Add the diluted this compound to the appropriate wells.
-
Add the donor-labeled Protein A and acceptor-labeled Protein B.
-
Include a positive control (no inhibitor) and a negative control (e.g., only donor-labeled protein).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Determine the percent inhibition by comparing the TR-FRET ratio in the presence of the compound to the positive control.
-
Calculate the IC50 value from the dose-response curve.
-
Data Presentation: PPI Inhibition
| This compound (µM) | TR-FRET Ratio (Mean ± SD) | % Inhibition |
| 0 (Positive Control) | 2.5 ± 0.1 | 0 |
| 0.1 | 2.2 ± 0.09 | 12 |
| 1 | 1.8 ± 0.08 | 28 |
| 10 | 1.1 ± 0.05 | 56 |
| 100 | 0.6 ± 0.03 | 76 |
| No Acceptor (Negative Control) | 0.4 ± 0.02 | 84 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Potential Signaling Pathway Modulation
Porphyrin derivatives have been shown to modulate key cellular signaling pathways, such as the NF-κB and STAT3 pathways, which are often dysregulated in disease.[7][8][9] this compound could potentially exert its biological effects through the modulation of these pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Porphyrin derivatives have been reported to inhibit TNF-α-induced NF-κB activation.[9]
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
STAT3 Signaling Pathway
The STAT3 signaling pathway is involved in cell proliferation, differentiation, and apoptosis. The inhibition of STAT3 phosphorylation is a key therapeutic strategy.[7][8]
Caption: Potential inhibition of the STAT3 signaling pathway by this compound.
Disclaimer: The provided protocols and signaling pathway diagrams are intended for research purposes only. The inhibitory activities and mechanisms of this compound should be experimentally validated. The data presented in the tables are for illustrative purposes and do not represent actual experimental results.
References
- 1. Measurement of Membrane-Bound Human Heme Oxygenase-1 Activity Using a Chemically Defined Assay System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence quenching by metal centered porphyrins and poryphyrin enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence quenching by metal centered porphyrins and poryphyrin enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer [frontiersin.org]
- 8. Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Porphyrin derivatives inhibit tumor necrosis factor α-induced gene expression and reduce the expression and increase the cross-linked forms of cellular components of the nuclear factor κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of CR(III) Mesoporphyrin IX Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CR(III) Mesoporphyrin IX chloride is a metalloporphyrin that has garnered interest in biomedical research, primarily for its role as a competitive inhibitor of heme oxygenase-1 (HO-1). The inhibition of HO-1, an enzyme involved in heme catabolism, has significant implications for various pathological conditions, including cancer and metabolic diseases. The effective in vivo delivery of this compound is crucial for elucidating its therapeutic potential and mechanism of action. These application notes provide detailed protocols for the preparation and administration of this compound for in vivo research in rodent models, along with an overview of its mechanism of action.
Data Presentation
In Vivo Administration Parameters for Chromium Porphyrins
| Compound | Animal Model | Route of Administration | Dosage | Study Focus | Reference |
| Chromium Mesoporphyrin | Suckling Rats | Oral Gavage | 40 µmol/kg | Heme oxygenase inhibition | [1] |
| Chromium Mesoporphyrin | Suckling Rats | Intraperitoneal | 40 µmol/kg | Heme oxygenase inhibition | [1] |
| Chromium Mesoporphyrin | Adult Male Wistar Rats | Intraperitoneal | 4 µmol/kg | Suppression of hemolysis-induced carbon monoxide production | |
| Chromium Protoporphyrin | Adult Male Wistar Rats | Intraperitoneal | 4 µmol/kg | Suppression of hemolysis-induced carbon monoxide production | |
| Chromium Mesoporphyrin | 3-day-old Mouse Pups | Intraperitoneal | 3.75-30.0 µmol/kg | Investigation of photosensitizing effects |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of a solution of this compound suitable for intraperitoneal administration in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a minimal amount of sterile DMSO to the powder to create a concentrated stock solution. Vortex thoroughly until the compound is completely dissolved. Note: Due to the potential for poor aqueous solubility of metalloporphyrins, initial dissolution in a small volume of a biocompatible solvent like DMSO is recommended.
-
Dilution with Saline: While vortexing, slowly add sterile saline to the DMSO stock solution to achieve the final desired concentration for injection. The final concentration of DMSO in the injection solution should be kept to a minimum (ideally less than 5%) to avoid solvent toxicity.
-
Final Concentration Calculation:
-
For a target dose of 4 µmol/kg in a 25g mouse, with an injection volume of 100 µL:
-
Amount of compound per mouse = 4 µmol/kg * 0.025 kg = 0.1 µmol
-
Molecular weight of this compound = ~652.1 g/mol
-
Mass of compound per mouse = 0.1 µmol * 652.1 g/mol = 65.21 µg
-
Concentration of dosing solution = 65.21 µg / 100 µL = 0.6521 mg/mL
-
-
-
Administration: Administer the solution via intraperitoneal injection into the lower right quadrant of the abdomen to avoid damaging internal organs. The maximum recommended injection volume for mice is typically 10 mL/kg.
Protocol 2: Preparation of this compound for Oral Gavage
This protocol outlines the preparation of a suspension of this compound for oral administration in rodents.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose (B11928114) in sterile water
-
Sterile mortar and pestle or a small glass homogenizer
-
Sterile graduated cylinder
-
Magnetic stirrer and stir bar
-
Oral gavage needles (appropriate size for the animal)
-
Sterile syringes
Procedure:
-
Weighing and Trituration: Weigh the required amount of this compound powder. To ensure a fine and uniform particle size, which is crucial for a stable suspension, triturate the powder in a sterile mortar and pestle.
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This can be done by slowly adding the methylcellulose powder to the water while stirring continuously.
-
Creating a Paste: In the mortar, add a small volume of the 0.5% methylcellulose vehicle to the triturated powder and mix to form a smooth paste.
-
Gradual Dilution: While continuously stirring, gradually add the remaining volume of the 0.5% methylcellulose vehicle to the paste until the desired final concentration is reached.
-
Final Concentration Calculation:
-
For a target dose of 40 µmol/kg in a 200g rat, with a gavage volume of 1 mL:
-
Amount of compound per rat = 40 µmol/kg * 0.2 kg = 8 µmol
-
Mass of compound per rat = 8 µmol * 652.1 g/mol = 5216.8 µg = 5.22 mg
-
Concentration of dosing suspension = 5.22 mg / 1 mL = 5.22 mg/mL
-
-
-
Administration: Administer the suspension using a properly sized oral gavage needle. Ensure the suspension is well-mixed immediately before drawing each dose to ensure uniform delivery. The maximum recommended gavage volume is typically 10 mL/kg.
Mandatory Visualizations
Signaling Pathway of Heme Oxygenase-1 (HO-1) Inhibition
References
Application Notes and Protocols for Studying the Anti-inflammatory Effects of Cr(III) Mesoporphyrin IX Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and atherosclerosis.[1] Metalloporphyrins have emerged as a class of compounds with significant therapeutic potential, often exerting their effects through the modulation of key inflammatory pathways.[2] One enzyme of particular interest is Heme Oxygenase-1 (HO-1), an inducible enzyme that plays a critical role in heme catabolism and cellular defense against oxidative stress and inflammation.[3][4][5][6] The byproducts of HO-1 activity, namely carbon monoxide (CO), biliverdin (B22007) (which is subsequently converted to the potent antioxidant bilirubin), and free iron, have significant anti-inflammatory, anti-apoptotic, and vasodilatory effects.[3][7]
This document provides detailed application notes and protocols for investigating the potential anti-inflammatory effects of a novel synthetic metalloporphyrin, Cr(III) Mesoporphyrin IX chloride. It is hypothesized that this compound may act as a modulator of inflammatory signaling pathways, potentially through the inhibition of pro-inflammatory enzyme activity or the modulation of key signaling cascades such as the NF-κB and MAPK pathways. The following protocols are designed to be conducted in a well-equipped cell biology and biochemistry laboratory.
Hypothesized Mechanism of Action
Based on the known anti-inflammatory properties of other metalloporphyrins, this compound is postulated to exert its anti-inflammatory effects through one or more of the following mechanisms:
-
Inhibition of Heme Oxygenase-1 (HO-1): Some metalloporphyrins are known to be competitive inhibitors of HO-1.[3][4] By blocking the catalytic activity of HO-1, this compound may modulate the levels of its anti-inflammatory byproducts.
-
Modulation of the NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. The effect of this compound on NF-κB activation will be investigated.
-
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathways (including ERK, JNK, and p38) are key signaling cascades involved in cellular responses to a wide range of stimuli, including inflammatory signals.[8][9] The impact of the compound on the phosphorylation status of key MAPK proteins will be assessed.
-
Inhibition of Cyclooxygenase (COX) Enzymes: Some porphyrins have been shown to inhibit COX enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[10]
Experimental Protocols
Cell Culture and Induction of Inflammation
This protocol describes the culture of macrophage-like cell lines and the induction of an inflammatory response using lipopolysaccharide (LPS).
a. Cell Line Maintenance:
-
Cell Line: RAW 264.7 (murine macrophage-like cells) or THP-1 (human monocytic cells).[11][12]
-
Growth Medium:
-
For RAW 264.7: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[12]
-
For THP-1: RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol.
-
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[12]
-
Subculturing:
-
RAW 264.7: Scrape cells when they reach 80-90% confluency.
-
THP-1: Maintain cell density between 1x10^5 and 1x10^6 cells/mL.
-
b. Differentiation of THP-1 Monocytes (if using):
-
Seed THP-1 cells in a 96-well plate at a density of 1x10^5 cells/well.
-
Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL to induce differentiation into macrophage-like cells.[13]
-
Incubate for 48-72 hours.
-
Remove the PMA-containing medium and replace it with fresh, serum-free medium for 24 hours before treatment.
c. Induction of Inflammation:
-
Seed RAW 264.7 or differentiated THP-1 cells in 96-well plates at a density of 1x10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with Lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL to induce an inflammatory response.[13] Include an unstimulated control group.
-
Incubate for a specified time period depending on the downstream assay (e.g., 24 hours for cytokine analysis).
Quantification of Pro-inflammatory Cytokines by ELISA
This protocol outlines the measurement of secreted pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[14][15][16]
a. Materials:
-
ELISA kits for mouse or human TNF-α and IL-6.
-
Cell culture supernatants from the inflammation induction experiment.
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Assay Diluent.
-
Substrate Solution (e.g., TMB).
-
Stop Solution (e.g., 2N H2SO4).
-
Microplate reader.
b. Protocol (Sandwich ELISA):
-
Coat a 96-well plate with the capture antibody overnight at 4°C.[15]
-
Wash the plate three times with Wash Buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.[15]
-
Wash the plate three times.
-
Add 100 µL of standards and cell culture supernatants to the appropriate wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add 100 µL of the detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add 100 µL of Avidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times.
-
Add 100 µL of TMB Substrate Solution and incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[16]
Western Blot Analysis of Inflammatory Signaling Proteins
This protocol is for assessing the effect of this compound on the activation of key inflammatory signaling proteins, such as NF-κB (p65 subunit) and MAPKs (p38, ERK1/2), by measuring their phosphorylation status.[17][18][19][20][21]
a. Sample Preparation:
-
After treatment as described in Protocol 1c (for shorter time points, e.g., 15-60 minutes), wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatants and determine the protein concentration using a BCA or Bradford assay.
b. SDS-PAGE and Protein Transfer:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
c. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[19]
-
Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-p38, total p38, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
The quantitative data obtained from the experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD |
| Control (Unstimulated) | - | 15.2 ± 3.1 | 25.8 ± 4.5 |
| LPS (1 µg/mL) | - | 1250.6 ± 85.3 | 850.2 ± 65.7 |
| LPS + this compound | 1 | 1180.4 ± 75.1 | 810.9 ± 59.3 |
| LPS + this compound | 10 | 850.2 ± 50.9 | 575.1 ± 42.8 |
| LPS + this compound | 25 | 450.7 ± 35.2 | 310.6 ± 28.1 |
| LPS + this compound | 50 | 210.3 ± 20.8 | 150.4 ± 15.9 |
Table 2: Densitometric Analysis of Western Blot Results for Inflammatory Signaling Proteins
| Treatment Group | Concentration (µM) | Relative p-p65/p65 Ratio | Relative p-p38/p38 Ratio | Relative p-ERK/ERK Ratio |
| Control (Unstimulated) | - | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | - | 8.5 ± 0.7 | 6.2 ± 0.5 | 5.8 ± 0.4 |
| LPS + this compound | 1 | 8.1 ± 0.6 | 5.9 ± 0.5 | 5.5 ± 0.4 |
| LPS + this compound | 10 | 5.2 ± 0.4 | 4.1 ± 0.3 | 3.9 ± 0.3 |
| LPS + this compound | 25 | 2.8 ± 0.2 | 2.5 ± 0.2 | 2.3 ± 0.2 |
| LPS + this compound | 50 | 1.5 ± 0.1 | 1.3 ± 0.1 | 1.2 ± 0.1 |
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Hypothesized modulation of MAPK signaling pathways by this compound.
References
- 1. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of the inflammatory response by tin protoporphyrin IX in the rat anterior cruciate ligament transection model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Heme oxygenase inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are HMOX1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Anti-Inflammatory Actions of the Heme Oxygenase-1 Pathway: Ingenta Connect [ingentaconnect.com]
- 6. Anti-inflammatory actions of the heme oxygenase-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heme Oxygenase-1: An Anti-Inflammatory Effector in Cardiovascular, Lung, and Related Metabolic Disorders [mdpi.com]
- 8. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of mesoporphyrin on the production of cytokines by inflammatory cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell culture of RAW264.7 cells [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. biocompare.com [biocompare.com]
- 15. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biomatik.com [biomatik.com]
- 17. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 18. Western Blot Protocol | Leinco Technologies [leinco.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: CR(III) Mesoporphyrin IX Chloride in Oxidative Stress Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CR(III) Mesoporphyrin IX chloride is a valuable chemical tool in the study of oxidative stress, primarily through its potent and competitive inhibition of heme oxygenase (HO) activity. Heme oxygenase, particularly the inducible isoform HO-1, is a critical enzyme in the cellular defense against oxidative stress. It catalyzes the degradation of heme into biliverdin (B22007), free iron, and carbon monoxide, all of which have cytoprotective properties. By inhibiting HO activity, this compound allows researchers to investigate the roles of HO-1 in various pathological conditions associated with oxidative stress, as well as to explore the therapeutic potential of modulating this pathway.
These application notes provide an overview of the use of this compound in oxidative stress research, including its mechanism of action, key applications, and detailed experimental protocols.
Mechanism of Action
The primary mechanism by which this compound influences oxidative stress studies is through the inhibition of heme oxygenase . Heme oxygenase-1 (HO-1) is an enzyme that is upregulated in response to oxidative stress and plays a crucial role in cellular protection. The degradation of heme by HO-1 produces biliverdin (which is subsequently converted to the potent antioxidant bilirubin), free iron (which is sequestered by ferritin), and carbon monoxide (a signaling molecule with anti-inflammatory and anti-apoptotic properties).
By competitively inhibiting HO, this compound blocks the production of these protective molecules, thereby sensitizing cells to oxidative damage. This allows for the elucidation of HO-1's role in cytoprotection.
While some metalloporphyrins are known to act as peroxynitrite decomposition catalysts, the primary role of this compound in the context of oxidative stress appears to be through HO inhibition. Peroxynitrite (ONOO⁻) is a potent reactive nitrogen species that contributes to oxidative damage. While iron-containing porphyrins like FeTPPS have been shown to catalyze the decomposition of peroxynitrite, the role of this compound in this capacity is less well-defined in the available literature.
Key Applications in Oxidative Stress Research
-
Elucidating the role of Heme Oxygenase-1 (HO-1) in disease models: By inhibiting HO-1, researchers can determine its contribution to the pathophysiology of various diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.
-
Investigating the cytoprotective effects of therapeutic agents: this compound can be used to assess whether the protective effects of a novel drug are mediated through the induction of HO-1.
-
Studying signaling pathways involved in oxidative stress response: Inhibition of HO-1 allows for the investigation of upstream and downstream signaling events in the cellular response to oxidative stress.
-
Screening for novel inducers of HO-1: By using this compound as a control, researchers can identify new compounds that induce HO-1 expression and may have therapeutic potential.
Quantitative Data Summary
The following table summarizes key quantitative data related to the use of metalloporphyrins in studies of oxidative stress.
| Compound | Parameter | Value | Model System | Reference |
| Tin Mesoporphyrin IX | Kᵢ for Heme Oxygenase | 0.014 µM | Rat splenic microsomal heme oxygenase | [1] |
| FeTPPS | Dose | 30 µg/g/day | Newborn rats (in vivo) | [2] |
| Curcumin (B1669340) + this compound | Effect | Reversal of curcumin-induced HO-1 and inhibition of ICAM-1 expression | EA.hy926 cells and lipopolysaccharide-treated mice | [3] |
Experimental Protocols
Protocol 1: In Vitro Assessment of HO-1's Role in Cytoprotection
Objective: To determine if the cytoprotective effect of a compound is mediated by HO-1 induction using this compound.
Materials:
-
Cell line of interest (e.g., human lung carcinoma A549 cells)
-
Cell culture medium and supplements
-
Test compound (potential HO-1 inducer)
-
This compound (e.g., from Santa Cruz Biotechnology)
-
Oxidative stress-inducing agent (e.g., H₂O₂, tert-butyl hydroperoxide)
-
Cell viability assay kit (e.g., MTT, LDH)
-
Phosphate-buffered saline (PBS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment:
-
Treat cells with the test compound at various concentrations for a predetermined time (e.g., 24 hours) to induce HO-1 expression.
-
In parallel, treat a set of wells with the test compound in combination with this compound (typically 1-10 µM).
-
Include control groups: untreated cells, cells treated with this compound alone, and cells treated with the vehicle.
-
-
Induction of Oxidative Stress: After the pre-treatment period, wash the cells with PBS and expose them to an oxidative stress-inducing agent for a specified duration (e.g., 2-4 hours).
-
Cell Viability Assessment: Following the oxidative stress challenge, measure cell viability using a standard assay according to the manufacturer's instructions.
-
Data Analysis: Compare the viability of cells treated with the test compound alone to those treated with the test compound and this compound. A reversal of the protective effect by the inhibitor suggests that the cytoprotection is HO-1 dependent.
Protocol 2: In Vivo Evaluation of HO-1 Inhibition in a Model of Oxidative Stress
Objective: To investigate the role of HO-1 in an in vivo model of oxidative stress-related disease using this compound.
Materials:
-
Animal model (e.g., Wistar rats)
-
Disease induction agent (e.g., lipopolysaccharide for endotoxemia)
-
This compound
-
Vehicle for injection (e.g., saline)
-
Anesthesia
-
Surgical tools for tissue collection
-
Equipment for biochemical assays (e.g., spectrophotometer, Western blot apparatus)
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide animals into experimental groups (n=6-8 per group):
-
Control (vehicle)
-
Disease model (e.g., LPS injection)
-
Disease model + this compound
-
This compound alone
-
-
Treatment: Administer this compound (e.g., via intraperitoneal injection) at a pre-determined dose and schedule before or after disease induction.
-
Monitoring and Sample Collection: Monitor the animals for clinical signs. At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver, lung, brain).
-
Biochemical and Histological Analysis:
-
Measure markers of oxidative stress in tissue homogenates (e.g., malondialdehyde, 8-isoprostane).
-
Assess HO-1 expression and activity.
-
Perform histological analysis to evaluate tissue damage.
-
Measure relevant inflammatory markers (e.g., cytokines, myeloperoxidase activity).
-
-
Data Analysis: Compare the parameters between the different experimental groups to determine the effect of HO-1 inhibition on the disease phenotype.
Visualizations
Signaling Pathway Diagram
Caption: The Nrf2/HO-1 signaling pathway in response to oxidative stress.
Experimental Workflow Diagram
References
- 1. apexbt.com [apexbt.com]
- 2. A peroxynitrite decomposition catalyst prevents 60% O2-mediated rat chronic neonatal lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of haem oxygenase-1 in the decrease of endothelial intercellular adhesion molecule-1 expression by curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
"protocols for dissolving and handling CR(III) Mesoporphyrin IX chloride"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, handling, and storage of CR(III) Mesoporphyrin IX chloride, a known inhibitor of heme oxygenase.[1] Adherence to these guidelines is crucial for ensuring experimental accuracy, safety, and maintaining the integrity of the compound.
Safety Precautions and Handling
This compound, like other metalloporphyrins, requires careful handling to minimize exposure and ensure laboratory safety. The following are general safety guidelines; however, users should always consult the specific Safety Data Sheet (SDS) for the most comprehensive information.
1.1 Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side shields.
-
Hand Protection: Use protective gloves (e.g., nitrile gloves).
-
Body Protection: A lab coat or other protective clothing is recommended to prevent skin contact.
1.2 Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Ensure an eyewash station and safety shower are readily accessible.
1.3 General Handling Practices:
-
Avoid creating dust when handling the solid compound.
-
Prevent contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
1.4 Spill and Disposal:
-
In case of a spill, avoid generating dust. Carefully sweep up the solid material or absorb solutions with an inert material and place it in a sealed container for disposal.
-
Dispose of waste in accordance with local, state, and federal regulations.
Dissolution Protocols
2.1 Recommended Solvents: Based on the properties of similar compounds, the following solvents are recommended for initial solubility tests. It is advised to start with small quantities of this compound to determine the optimal solvent and concentration for your specific application.
| Solvent | Reported Solubility of Tin Mesoporphyrin IX | Recommended Starting Concentration |
| Dimethylformamide (DMF) | 1 mg/mL | 1 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | ≤ 0.5 mg/mL | 0.5 mg/mL |
2.2 Protocol for Preparing a Stock Solution:
-
Weighing: Carefully weigh the desired amount of this compound in a suitable container.
-
Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMF or DMSO) to the solid.
-
Dissolution: To aid dissolution, the mixture can be gently vortexed or sonicated in a water bath.
-
Storage: Once fully dissolved, store the stock solution as recommended in the storage section below.
Handling and Storage of Solutions
Proper storage of both the solid compound and its solutions is essential to maintain its stability and efficacy.
3.1 Solid Compound:
3.2 Stock Solutions:
-
Short-term Storage: For solutions that will be used within a few days, store at 2-8°C, protected from light.
-
Long-term Storage: For longer-term storage, it is recommended to aliquot the stock solution into smaller, single-use vials and store at -20°C to avoid repeated freeze-thaw cycles.
| Form | Storage Temperature | Light Protection |
| Solid | Room Temperature | Required |
| Solution (Short-term) | 2-8°C | Required |
| Solution (Long-term) | -20°C | Required |
Experimental Workflow and Signaling Pathway Diagrams
4.1 Experimental Workflow for Dissolution and Handling
The following diagram outlines the general workflow for preparing a this compound stock solution for experimental use.
4.2 Logical Relationship for Safe Handling
The following diagram illustrates the logical flow of considerations for the safe handling of this compound.
References
Troubleshooting & Optimization
"improving solubility of CR(III) Mesoporphyrin IX chloride for cell culture"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cr(III) Mesoporphyrin IX chloride. The focus is on improving its solubility for consistent and reliable results in cell culture experiments.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound for cell culture applications.
Issue 1: this compound Fails to Dissolve
-
Symptom: The compound remains as a solid precipitate in the chosen solvent.
-
Possible Cause: An inappropriate solvent is being used. Many porphyrins are hydrophobic and have poor solubility in aqueous solutions.
-
Solution:
-
Recommended Solvent: The primary recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
-
Alternative Solvents: If DMSO is not suitable for your experimental setup, other organic solvents such as Dimethylformamide (DMF) or ethanol (B145695) may be attempted, but their compatibility with your specific cell line must be verified.
-
Sonication: To aid dissolution, briefly sonicate the solution in a water bath. This can help break up aggregates and enhance solubility.
-
Issue 2: Precipitate Forms When Diluting the Stock Solution in Cell Culture Media
-
Symptom: The media becomes cloudy, or a fine precipitate appears immediately after adding the DMSO stock solution.
-
Possible Cause: This is a common phenomenon known as "solvent shock," where the rapid change in solvent polarity from DMSO to the aqueous culture medium causes the hydrophobic compound to crash out of solution.[1]
-
Solution:
-
Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the stock solution.[2]
-
Slow, Dropwise Addition: Add the DMSO stock solution to the pre-warmed media very slowly, drop-by-drop, while gently swirling or vortexing the media. This allows for gradual dispersion and reduces the risk of precipitation.[1][2]
-
Intermediate Dilution: For very high concentrations, consider a two-step dilution. First, dilute the DMSO stock into a smaller volume of media or a serum-free buffer like Phosphate-Buffered Saline (PBS). Then, add this intermediate solution to the final volume of your culture medium.
-
Lower Final Concentration: If precipitation persists, the target concentration may be above the solubility limit of the compound in the final medium. Consider reducing the final experimental concentration.
-
Issue 3: Observed Cellular Toxicity or Off-Target Effects
-
Symptom: Control cells treated with the solvent vehicle (e.g., DMSO) show reduced viability, altered morphology, or changes in experimental readouts compared to untreated cells.
-
Possible Cause: The final concentration of the solvent in the cell culture medium is too high and is causing cellular stress or toxicity.
-
Solution:
-
Minimize Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept as low as possible. A concentration of ≤ 0.1% is generally considered safe for most cell lines.[3][4] While some robust cell lines may tolerate up to 0.5%, this should be determined empirically.[5][6]
-
Run a Solvent Control: Always include a vehicle control in your experiments. This consists of cells treated with the same final concentration of DMSO (or other solvent) as your experimental conditions, but without the this compound. This allows you to distinguish the effects of the compound from the effects of the solvent.[4]
-
Determine DMSO Tolerance: If you are unsure about your cell line's sensitivity to DMSO, it is advisable to perform a dose-response experiment to determine the maximum tolerated concentration of the solvent that does not impact cell viability or function.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound for cell culture?
A1: The recommended solvent is high-purity, anhydrous DMSO.[6] It is effective at dissolving many hydrophobic porphyrin compounds and is compatible with most cell culture applications when diluted to a low final concentration.
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the powdered this compound in 100% DMSO. Start with a small volume of DMSO and gradually add more until the compound is fully dissolved. Aim for a high concentration for your stock solution (e.g., 10-20 mM) to minimize the volume of DMSO added to your cell culture medium. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: What is the maximum safe concentration of DMSO for my cells?
A3: The sensitivity to DMSO varies between cell lines.[3] A final concentration of 0.1% or less is generally recommended and considered safe for the vast majority of cell lines.[4] Some cell lines can tolerate up to 0.5% or even 1%, but this can cause stress and affect experimental outcomes.[5][7] It is crucial to test the tolerance of your specific cell line and to always include a solvent control in your experiments.
Q4: My compound precipitates even when I add the stock solution slowly. What else can I do?
A4: If you are still observing precipitation after following the recommended dilution procedure, consider the following:
-
Reduce the Final Concentration: Your target concentration may be too high. Try a lower final concentration in your experiment.
-
Use a Carrier Protein: In some instances, the presence of serum in the media can help to keep hydrophobic compounds in solution through binding to proteins like albumin.[1] If you are using serum-free media, this might be a contributing factor.
-
Alternative Formulation Strategies: For advanced applications, encapsulation into nanoparticles or liposomes can significantly improve the aqueous solubility and cellular delivery of hydrophobic compounds like porphyrins.[3][5]
Quantitative Data Summary
| Solvent | Recommended Final Concentration | Maximum Tolerated Concentration (Cell Line Dependent) | Notes |
| DMSO | ≤ 0.1%[3][4] | 0.5% - 1.0%[5][6] | Always perform a solvent tolerance test for your specific cell line. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Calculate the Required Mass: The molecular weight of this compound is approximately 652.14 g/mol .[8] To prepare 1 mL of a 10 mM stock solution, you will need 6.52 mg of the compound.
-
Weigh the Compound: Under a chemical fume hood, carefully weigh out the calculated mass of this compound powder and place it in a sterile, light-protected microcentrifuge tube or vial.
-
Dissolve in DMSO: Add 1 mL of high-purity, anhydrous DMSO to the vial.
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, briefly sonicate the vial in a water bath to ensure the compound is completely dissolved. Visually inspect the solution against a light source to confirm there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[1]
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Pre-warm the Medium: Place the required volume of your complete cell culture medium in a 37°C water bath for at least 30 minutes.
-
Calculate the Volume of Stock Solution: Determine the volume of your 10 mM stock solution needed to achieve your desired final concentration. For example, to make 10 mL of a 10 µM working solution, you would need 10 µL of the 10 mM stock. This will result in a final DMSO concentration of 0.1%.
-
Dilute the Stock Solution: In a sterile conical tube containing your pre-warmed medium, slowly add the calculated volume of the stock solution drop-by-drop while gently swirling the tube.[2]
-
Mix and Use: Once the stock solution is added, cap the tube and invert it several times to ensure it is thoroughly mixed. Visually inspect the medium for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for compound precipitation in cell culture media.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
"preventing aggregation of CR(III) Mesoporphyrin IX chloride in solution"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cr(III) Mesoporphyrin IX chloride. Our goal is to help you overcome common challenges related to the handling and use of this compound, with a specific focus on preventing its aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a metalloporphyrin complex that functions as a competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in heme catabolism. It is widely used in biomedical research to study the physiological and pathophysiological roles of heme oxygenase and its products, such as carbon monoxide (CO) and bilirubin.
Q2: Why is the aggregation of this compound a concern in experimental settings?
Aggregation of this compound in solution can lead to several experimental issues:
-
Reduced Bioavailability and Potency: Aggregates may not effectively interact with the target enzyme, heme oxygenase, leading to an underestimation of its inhibitory effects.
-
Inaccurate Concentration: The formation of aggregates removes the monomeric, active form of the compound from the solution, leading to an overestimation of the actual working concentration.
-
Precipitation: In severe cases, aggregation can lead to the precipitation of the compound out of solution, making it unusable for experiments.
-
Altered Spectroscopic Properties: Aggregation can cause shifts in the absorption spectrum of the porphyrin, which can interfere with spectroscopic quantification.
Q3: What are the primary factors that contribute to the aggregation of this compound?
The aggregation of metalloporphyrins like this compound is primarily driven by non-covalent interactions, particularly π-π stacking between the large, aromatic porphyrin rings. Several factors can influence this process:
-
Concentration: Higher concentrations of the compound increase the likelihood of intermolecular interactions and aggregation.
-
Solvent: The choice of solvent is critical. While this compound may be soluble in several organic solvents, their properties can influence its aggregation state.
-
pH: The pH of the solution can affect the charge state of the porphyrin's propionic acid side chains, influencing its solubility and tendency to aggregate.
-
Ionic Strength: In aqueous solutions, the concentration of salts can impact the electrostatic interactions between porphyrin molecules.
Troubleshooting Guide: Preventing Aggregation
Issue: My this compound is not dissolving or is precipitating out of solution.
This is a common issue and is likely due to aggregation. Here are a series of steps to troubleshoot this problem:
1. Solvent Selection:
The choice of solvent is the most critical first step. Based on available data and general practices for metalloporphyrins, the following solvents can be considered.
| Solvent | Properties and Recommendations |
| Dimethyl sulfoxide (B87167) (DMSO) | A polar aprotic solvent that is often the first choice for dissolving metalloporphyrins. It is recommended to prepare a high-concentration stock solution in anhydrous DMSO.[1] |
| Dimethylformamide (DMF) | Another polar aprotic solvent that can be used as an alternative to DMSO. |
| Ethanol | A polar protic solvent that may be suitable for some applications. |
| Water (with caution) | Direct dissolution in aqueous buffers is often challenging and can promote aggregation. If water is required, it is best to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it into the aqueous buffer. |
2. Stock Solution Preparation:
Proper preparation of a concentrated stock solution is key to preventing aggregation in your final working solutions.
-
Recommended Practice: Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 1-10 mM. Store this stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.
3. Dilution into Aqueous Buffers:
When preparing your final working solution in a physiological buffer, it is crucial to avoid direct dilution of the solid compound into the buffer.
-
Recommended Practice: Perform serial dilutions of your DMSO stock solution in the same buffer used for your experiment. To prevent precipitation, it is advisable to add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing. Keep the final concentration of DMSO in your experimental setup as low as possible (ideally ≤ 0.1%) to avoid solvent-induced artifacts.
4. pH and Ionic Strength Considerations:
The pH and salt concentration of your buffer can influence the solubility of this compound.
-
Recommendation: If you continue to experience precipitation, consider adjusting the pH of your buffer. For porphyrins with carboxylic acid groups, a slightly basic pH can sometimes improve solubility. However, the optimal pH will depend on your specific experimental system and should be empirically determined.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to come to room temperature before opening to prevent condensation.
-
Weigh out a precise amount of the solid compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 6.52 mg of this compound (Molecular Weight = 652.14 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the solid. In this example, add 1 mL of DMSO.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of a 20 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution. For example, to prepare a 20 µM working solution:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 998 µL of cell culture medium. This results in a 20 µM solution.
-
-
Vortex the working solution gently to ensure it is well-mixed.
-
Use the working solution immediately in your experiment.
-
Important: Always include a vehicle control in your experiment containing the same final concentration of DMSO as your treated samples (in this example, 0.2%).
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Key factors that promote the aggregation of this compound.
References
Technical Support Center: Optimizing Dosage of Cr(III) Mesoporphyrin IX Chloride for In Vivo Studies
Welcome to the technical support center for the utilization of Cr(III) Mesoporphyrin IX chloride in in vivo research. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a metalloporphyrin complex. It is recognized as an inhibitor of heme oxygenase-1 (HO-1), an enzyme involved in heme catabolism.[1] By inhibiting HO-1, it can modulate various physiological and pathological processes, making it a compound of interest for a range of therapeutic areas.
Q2: What is the known toxicity profile of this compound?
A2: Direct, extensive toxicity studies on this compound are not widely published. However, studies on related chlorochromium(III) porphyrin complexes have indicated low acute oral toxicity in mice, with no hazardous symptoms or observable organ damage at the doses tested.[2] The safety data for chromium(III) chloride, a related chromium salt, suggests that Cr(III) compounds have low gastrointestinal absorption and are not considered carcinogenic, unlike Cr(VI) compounds.[3]
Q3: What is a recommended starting dose for an in vivo study?
A3: Due to the lack of published in vivo dose-ranging studies for this compound, a conservative approach is recommended. A good starting point can be inferred from studies of analogous metalloporphyrins, such as tin-mesoporphyrin, where doses around 1 µmol/kg have been used in human studies.[4] It is crucial to perform a dose-range finding study in the specific animal model to determine the minimum effective dose (MED) and the maximum tolerated dose (MTD).
Q4: How should I prepare and administer this compound for in vivo studies?
A4: The solubility of metalloporphyrins can be challenging. It is recommended to first test solubility in common biocompatible solvents such as DMSO, followed by dilution in an appropriate vehicle like saline or corn oil. For intravenous administration, ensure the final concentration of the organic solvent is low to avoid toxicity. Based on data from related compounds, oral administration may not be effective due to poor absorption.[4] Intravenous or intraperitoneal injections are common routes for administering porphyrin-based compounds.
Q5: What are the expected pharmacokinetic properties of this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of the compound upon dilution in aqueous vehicle. | Low aqueous solubility of the metalloporphyrin. | - Increase the proportion of the co-solvent (e.g., DMSO, PEG300). - Use a surfactant such as Tween 80 to improve solubility. - Prepare a stock solution at a higher concentration in an organic solvent and dilute it just before administration. |
| No observable therapeutic effect at the initial doses. | - The administered dose is below the minimum effective dose (MED). - Poor bioavailability via the chosen administration route. - Rapid clearance of the compound. | - Perform a dose-escalation study to identify the MED. - Consider alternative administration routes (e.g., intravenous instead of intraperitoneal). - Conduct a pharmacokinetic study to understand the compound's half-life and adjust the dosing frequency accordingly. |
| Signs of toxicity in animal subjects (e.g., weight loss, lethargy, skin lesions). | - The administered dose exceeds the maximum tolerated dose (MTD). - Potential for photosensitivity, a common side effect of porphyrins.[4] | - Reduce the dosage in subsequent experiments. - Perform a formal MTD study to establish a safe dose range. - House the animals under low-light conditions to mitigate photosensitivity-related adverse effects. |
| High variability in experimental results between animals. | - Inconsistent formulation or administration of the compound. - Biological variability within the animal cohort. | - Ensure the compound is fully dissolved and the formulation is homogenous before each administration. - Increase the number of animals per group to improve statistical power. |
Experimental Protocols
Dose-Range Finding Study (Adapted from general toxicology principles)
-
Animal Model: Select a relevant animal model for the intended therapeutic application.
-
Group Allocation: Divide animals into at least 5 groups (n=3-5 per group), including a vehicle control group.
-
Dose Selection: Based on analogous compounds, start with a wide range of doses (e.g., 0.1, 1, 10, and 50 µmol/kg).
-
Administration: Administer a single dose of this compound via the intended route of administration.
-
Observation: Monitor animals closely for clinical signs of toxicity, body weight changes, and any behavioral alterations for at least 7 days.
-
Endpoint Analysis: At the end of the observation period, collect blood for hematology and clinical chemistry analysis, and perform a gross necropsy to examine major organs for any abnormalities.
-
Data Evaluation: Determine the highest dose with no observed adverse effects (NOAEL) and the maximum tolerated dose (MTD).
Pharmacokinetic Study Outline
-
Animal Model and Cannulation: Use catheterized animals (e.g., jugular vein cannulation) to allow for serial blood sampling.
-
Compound Administration: Administer a single dose of this compound (a dose determined to be safe from the dose-range finding study) via intravenous bolus.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-administration.
-
Sample Processing: Process blood to plasma and store frozen until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.
-
Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters such as half-life (t½), volume of distribution (Vd), clearance (CL), and area under the curve (AUC).
Quantitative Data Summary
Table 1: Physicochemical and Toxicological Properties of this compound and Related Compounds
| Parameter | This compound | Related Chlorochromium(III) Porphyrins | Chromium(III) Chloride | Tin-Mesoporphyrin |
| Molecular Formula | C₃₄H₃₆ClCrN₄O₄ | Not specified | CrCl₃ | C₃₄H₃₆N₄O₄Sn |
| Molecular Weight | ~652.1 g/mol | Not specified | ~158.36 g/mol (anhydrous) | ~723.4 g/mol |
| Reported Toxicity | Data not available | Low acute oral toxicity in mice[2] | Harmful if swallowed; not carcinogenic[3] | Transient photosensitivity[4] |
| Mechanism of Action | HO-1 Inhibitor[1] | Not specified | Not applicable | HO-1 Inhibitor |
| Pharmacokinetics | Data not available | Data not available | Low oral absorption (<1%)[3] | t½ ≈ 3.8h (IV, 1 µmol/kg, human)[4] |
Visualizations
Caption: Workflow for optimizing the in vivo dosage of a novel compound.
Caption: Troubleshooting logic for in vivo dosage optimization.
References
- 1. This compound | [frontierspecialtychemicals.com]
- 2. Comparative study of chlorochromium(iii) and chromium(v) porphyrins. [wisdomlib.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Pharmacokinetics of tin-mesoporphyrin in man and the effects of tin-chelated porphyrins on hyperexcretion of heme pathway precursors in patients with acute inducible porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting heme oxygenase inhibition assay variability"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with heme oxygenase (HO) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the most common heme oxygenase activity assay?
A1: The most common heme oxygenase (HO) activity assays are coupled enzyme assays that indirectly measure HO activity by quantifying the end product, bilirubin (B190676). Heme oxygenase catalyzes the degradation of heme into biliverdin (B22007), free iron, and carbon monoxide (CO).[1][2][3] Subsequently, biliverdin reductase (BVR), an enzyme added to the reaction mixture, reduces biliverdin to bilirubin.[1][2][4] The rate of bilirubin formation, which can be monitored spectrophotometrically by the increase in absorbance at approximately 464-468 nm, is proportional to the HO activity.[2][4][5] This method is favored because bilirubin has a much higher extinction coefficient than biliverdin, making it easier to detect and quantify.[2][4]
Q2: What are the key components of a typical heme oxygenase inhibition assay reaction mixture?
A2: A typical reaction mixture for a heme oxygenase inhibition assay includes:
-
Microsomal fraction or cell lysate: This serves as the source of the heme oxygenase enzyme.[2][5]
-
Hemin (substrate): The substrate for the heme oxygenase enzyme.[2][5]
-
NADPH: A required cofactor for the reaction.[2][4][5] An NADPH regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) can also be included.[2][5]
-
Biliverdin Reductase (BVR): An excess of BVR (often from rat liver cytosol or a purified recombinant source) is added to ensure the rapid conversion of biliverdin to bilirubin, making the HO-catalyzed step rate-limiting.[4][5][6]
-
Buffer: Typically a potassium phosphate (B84403) buffer at pH 7.4.[2][4][5]
-
Inhibitor: The test compound being screened for its ability to inhibit HO activity.
Q3: Why is it important to use saturating levels of biliverdin reductase (BVR)?
A3: It is crucial to use saturating levels of BVR to ensure that the reduction of biliverdin to bilirubin is not the rate-limiting step in the coupled assay.[4] If BVR activity is insufficient, the rate of bilirubin formation will not accurately reflect the true rate of the heme oxygenase reaction, leading to an underestimation of HO activity.
Q4: What are the different types of inhibitors for heme oxygenase?
A4: Heme oxygenase inhibitors can be broadly categorized into two main types:
-
Metalloporphyrins: These are structural analogs of heme, such as tin protoporphyrin IX (SnPP) and zinc protoporphyrin IX (ZnPP), which act as competitive inhibitors by binding to the active site of the enzyme.[6][7] While potent, they can suffer from a lack of selectivity for HO-1 versus other heme-binding proteins like cytochrome P450.[7]
-
Non-porphyrin-based inhibitors: These compounds, often imidazole-based, typically exhibit a non-competitive mode of inhibition.[7][8] They are of great interest in drug development due to the potential for greater selectivity for HO isozymes.[7]
Troubleshooting Guide
Problem 1: High variability or poor reproducibility in assay results.
-
Possible Cause 1: Instability of Bilirubin.
-
Explanation: Bilirubin is unstable and can be non-enzymatically oxidized back to biliverdin, which can lead to an underestimation of HO activity and variability in results.[9]
-
Solution: Minimize the time between stopping the reaction and measuring the absorbance. Some protocols suggest terminating the reaction by placing the tubes on ice and immediately extracting the bilirubin into an organic solvent like chloroform (B151607) for stabilization and measurement.[5] Alternatively, methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure biliverdin directly after converting all bilirubin to biliverdin with bilirubin oxidase can offer higher stability and reproducibility.[9]
-
-
Possible Cause 2: Inconsistent Source or Activity of Biliverdin Reductase (BVR).
-
Explanation: The source and concentration of BVR can significantly impact the linearity and rate of the reaction.[4] Using crude rat liver cytosol as a source of BVR can introduce variability. Purified recombinant BVR can provide more consistent results.[6]
-
Solution: If using rat liver cytosol, prepare a large, standardized batch to be used across multiple experiments. It is recommended to optimize the assay by titrating the BVR concentration to determine the optimal amount needed for your specific assay conditions.[4] Using a purified BVR is a better option for standardization.[6]
-
-
Possible Cause 3: Pipetting Errors or Inaccurate Reagent Concentrations.
-
Solution: Ensure all pipettes are properly calibrated. Prepare fresh reagent stocks and verify their concentrations. Use a master mix for the reaction components to minimize pipetting variability between wells.
-
Problem 2: The reaction is not linear for the expected duration.
-
Possible Cause 1: Product Inhibition.
-
Explanation: High concentrations of biliverdin can act as a potent inhibitor of both HO-1 and BVR.[4]
-
Solution: Ensure that the concentration of BVR is sufficient to rapidly convert biliverdin to bilirubin, preventing its accumulation.[4] Running the assay for a shorter period where the reaction remains linear is also a valid approach.
-
-
Possible Cause 2: Enzyme Inactivation by Hydrogen Peroxide (H₂O₂).
-
Possible Cause 3: Substrate (Heme or NADPH) Depletion.
-
Explanation: If the initial concentrations of heme or NADPH are too low, they may be depleted during the course of the reaction, leading to a decrease in the reaction rate.
-
Solution: Ensure that the concentrations of heme and NADPH are optimized and not limiting. The apparent Km for heme is reported to be around 2 µM, so a concentration of 15-20 µM is often used.[4][5]
-
Problem 3: Suspected interference from test compounds.
-
Possible Cause 1: Spectral Interference.
-
Explanation: The test compound itself may absorb light at the same wavelength used to measure bilirubin (around 464 nm), leading to falsely elevated readings.[10][11]
-
Solution: Run a control reaction containing the test compound but without the enzyme source (microsomes) to measure its intrinsic absorbance. Subtract this value from the absorbance of the complete reaction mixture.
-
-
Possible Cause 2: Chemical Interference.
-
Explanation: Some compounds can chemically react with the assay reagents or interfere with the detection method.[10] For example, compounds with strong reducing or oxidizing properties could interfere with the reaction.
-
Solution: If interference is suspected, consider using an alternative assay method for confirmation, such as HPLC or LC-MS/MS, which separates the product from other reaction components before detection.[1][9]
-
Data Presentation
Table 1: Common Reagent Concentrations for Heme Oxygenase Activity Assay
| Reagent | Typical Concentration | Reference |
| Hemin | 15-25 µM | [2][4] |
| NADPH | 0.5-1 mM | [2][4] |
| Biliverdin Reductase (purified) | 0.025–0.05 µM | [4] |
| Bovine Serum Albumin (BSA) | 0.25 mg/ml | [4] |
| Microsomal Protein | 0.6 mg | [2] |
Table 2: IC₅₀ Values of Selected Heme Oxygenase Inhibitors
| Inhibitor | Target | IC₅₀ (µM) | Reference |
| QC-15 | HO-1 | 4 ± 2 | [7] |
| QC-15 | HO-2 | > 100 | [7] |
| QC-1 | HO-1 | 6 ± 1 | [7] |
| QC-1 | HO-2 | 28 ± 18 | [7] |
| Compound 7i | HO-1 | 0.9 | [12] |
| Compound 7o | HO-1 | 1.2 | [12] |
| Compound 7p | HO-1 | 8.0 | [12] |
Experimental Protocols & Visualizations
Heme Degradation Pathway
Caption: The enzymatic pathway of heme degradation by heme oxygenase and biliverdin reductase.
Experimental Workflow for HO Inhibition Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are HMOX1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Measurement of Membrane-Bound Human Heme Oxygenase-1 Activity Using a Chemically Defined Assay System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Optimization of heme oxygenase (HO) activity assay and searching for novel HO-1 inhibitors [ruj.uj.edu.pl]
- 7. Structural insights into human heme oxygenase-1 inhibition by potent and selective azole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2025.febscongress.org [2025.febscongress.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. eclinpath.com [eclinpath.com]
- 11. sundiagnostics.us [sundiagnostics.us]
- 12. pubs.acs.org [pubs.acs.org]
"CR(III) Mesoporphyrin IX chloride stability issues in long-term experiments"
Welcome to the technical support center for Cr(III) Mesoporphyrin IX chloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and provide troubleshooting advice for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a stock solution of this compound?
A1: To prepare a stock solution, dissolve this compound in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) before diluting with your aqueous experimental buffer. Due to the potential for aggregation in aqueous solutions, it is advisable to prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration immediately before use.
Q2: How should I store the solid compound and its solutions to ensure long-term stability?
A2: The solid form of this compound should be stored at room temperature, protected from light.[1] Solutions, particularly in aqueous buffers, are more susceptible to degradation. For long-term storage of solutions, it is recommended to store them as concentrated stocks in anhydrous DMSO at -20°C or -80°C. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles.
Q3: What are the primary factors that can affect the stability of this compound in my experiments?
A3: The main factors affecting stability are:
-
Light Exposure: Porphyrin-based compounds are known to be susceptible to photodegradation.[2][3][4]
-
pH of the Solution: The pH of the experimental buffer can influence the aggregation state and stability of metalloporphyrins.[5][6]
-
Temperature: Elevated temperatures can accelerate degradation.
-
Solvent Composition: The nature of the solvent can impact solubility and aggregation.
-
Presence of Oxidizing or Reducing Agents: These can potentially interact with the porphyrin ring or the central chromium ion.
Q4: Can this compound aggregate in solution? How can I prevent this?
A4: Yes, metalloporphyrins are known to aggregate in aqueous solutions, which can affect their activity and lead to experimental artifacts.[7] To minimize aggregation:
-
Prepare fresh dilutions from a concentrated organic stock solution for each experiment.
-
Use a minimal amount of organic solvent from the stock solution in your final working solution.
-
Consider the use of non-ionic detergents, such as Tween-20, in your buffer, but be mindful of potential interference with your assay.
-
Assess aggregation by observing changes in the UV-Vis spectrum.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in enzyme inhibition assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of the inhibitor | - Prepare fresh working solutions from a frozen stock for each experiment. - Protect all solutions from light. - Verify the stability of the compound under your specific assay conditions (pH, temperature, buffer components) by running a time-course experiment. |
| Aggregation of the inhibitor | - Check for changes in the UV-Vis spectrum of your working solution over time. A broadening or shift in the Soret peak may indicate aggregation. - Try lowering the concentration of the inhibitor. - If permissible for your assay, consider adding a small amount of a non-ionic surfactant. |
| Incorrect enzyme or substrate concentration | - Re-verify the concentrations of all assay components. - Ensure that the enzyme concentration is appropriate for detecting inhibition.[8] |
| Interference from the solvent | - Run a solvent control to ensure that the concentration of the organic solvent (e.g., DMSO) in your final assay volume is not inhibiting the enzyme. |
Issue 2: Precipitate formation in cell culture media.
| Possible Cause | Troubleshooting Steps |
| Poor solubility in aqueous media | - Ensure the final concentration of the organic solvent used to dissolve the compound is low and compatible with your cell line. - Prepare the final dilution in pre-warmed media and mix thoroughly. - Visually inspect the media for any precipitate after adding the compound. |
| Interaction with media components | - Some components of cell culture media, such as salts or proteins, can cause precipitation. - Consider using a serum-free medium for the duration of the treatment if compatible with your experimental design. |
| Temperature shifts | - Avoid rapid temperature changes when preparing the media containing the compound. |
Data Presentation
Table 1: General Stability of Metalloporphyrins under Different Conditions (Illustrative Data)
| Condition | Parameter | Observation | Recommendation |
| Storage | Solid | Stable at room temperature, protected from light.[1] | Store in a dark, dry place. |
| Solution (Aqueous) | Prone to aggregation and degradation. | Prepare fresh and use immediately. | |
| Solution (Organic, e.g., DMSO) | More stable than aqueous solutions. | Store at -20°C or -80°C in single-use aliquots. | |
| Light Exposure | UV or prolonged visible light | Can lead to photodegradation.[2][3][4] | Protect solutions from light at all times. |
| pH | Acidic or basic | Can alter the UV-Vis spectrum and aggregation state.[5][6] | Maintain a consistent and appropriate pH for your experiment. |
| Temperature | Elevated temperatures (>37°C) | Can accelerate degradation. | Maintain appropriate temperature control during experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes
-
Experimental buffer (e.g., phosphate-buffered saline, cell culture medium)
-
-
Stock Solution Preparation (10 mM): a. Allow the solid this compound to equilibrate to room temperature. b. Weigh out the required amount of the solid compound in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary. e. Aliquot the stock solution into single-use, light-protected vials. f. Store the aliquots at -80°C for long-term storage.
-
Working Solution Preparation: a. Thaw a single aliquot of the stock solution at room temperature. b. Dilute the stock solution with your experimental buffer to the desired final concentration immediately before use. c. Mix thoroughly by gentle inversion or vortexing. d. Protect the working solution from light until it is added to your experiment.
Protocol 2: Assessment of Solution Stability by UV-Vis Spectroscopy
-
Materials:
-
This compound working solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
-
Procedure: a. Prepare the working solution of this compound in the experimental buffer. b. Immediately after preparation, measure the UV-Vis spectrum from 350 nm to 700 nm to obtain the initial spectrum (Time 0). Note the wavelength and absorbance of the Soret peak. c. Store the working solution under the conditions of your experiment (e.g., at 37°C in an incubator, or on the benchtop exposed to ambient light). d. At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), re-measure the UV-Vis spectrum. e. Analysis:
- Degradation: A decrease in the absorbance of the Soret peak over time indicates degradation.
- Aggregation: A broadening of the Soret peak or a shift in its wavelength can indicate aggregation.
Mandatory Visualization
Caption: Recommended workflow for the preparation and handling of this compound.
Caption: A logical troubleshooting pathway for addressing inconsistent experimental results.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. The photodegradation of porphyrins in cells can be used to estimate the lifetime of singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of aggregation in metalloporphyrins: demonstration of a mechanistic dichotomy - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. superchemistryclasses.com [superchemistryclasses.com]
Technical Support Center: Enhancing Cellular Uptake of Chromium Mesoporphyrins
Welcome to the technical support center for chromium mesoporphyrin research. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to enhancing the cellular uptake of chromium mesoporphyrins (CrMP).
Troubleshooting Guides
This section addresses common issues encountered during experiments with chromium mesoporphyrins.
| Issue | Possible Cause | Suggested Solution |
| Low or no detectable cellular uptake of CrMP | Poor solubility of CrMP in culture medium: CrMP may aggregate in aqueous solutions, reducing its availability for cellular uptake. | - Prepare stock solutions in an appropriate solvent like DMSO before diluting in culture medium. - Ensure final solvent concentration is non-toxic to cells (typically <0.5%). - Consider using a formulation with improved solubility, such as a liposomal preparation. |
| Incorrect quantification method: The method used to measure intracellular CrMP may not be sensitive enough or may be prone to interference. | - Utilize a highly sensitive method like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the chromium content. - If using UV-Vis spectroscopy, ensure that the Soret band of CrMP (~400 nm) is not masked by other cellular components. Perform thorough washing steps to remove extracellular CrMP. | |
| Low cell viability: High concentrations of CrMP or the delivery vehicle may be toxic to the cells, leading to compromised uptake mechanisms. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration of CrMP. - Include a vehicle control to assess the toxicity of the delivery system (e.g., empty liposomes). | |
| High variability in uptake between replicates | Inconsistent cell seeding density: Variations in cell number will lead to different amounts of total CrMP uptake. | - Ensure a consistent number of cells are seeded in each well or flask. - Normalize the uptake results to the total protein concentration or cell number in each sample. |
| Uneven distribution of CrMP: Aggregates of CrMP in the culture medium can lead to uneven exposure of cells to the compound. | - Gently mix the CrMP-containing medium before adding it to the cells. - Visually inspect the medium for any precipitates. | |
| Difficulty in reproducing published results | Differences in experimental conditions: Cell line variations, passage number, and media composition can all influence cellular uptake. | - Use the same cell line, passage number, and culture conditions as the cited study. - Pay close attention to the details of the CrMP formulation and delivery method. |
| Degradation of CrMP: Chromium mesoporphyrin may be unstable under certain light or pH conditions. | - Protect CrMP solutions from light. - Ensure the pH of the culture medium is stable throughout the experiment. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for chromium mesoporphyrin?
Chromium mesoporphyrin is a potent competitive inhibitor of heme oxygenase (HO), the enzyme responsible for the degradation of heme into biliverdin, iron, and carbon monoxide.[1][2] By inhibiting HO, CrMP can be used to study the physiological roles of this enzyme and has been investigated for therapeutic applications such as preventing hyperbilirubinemia.[1][2][3][[“]]
2. What are the main challenges in achieving efficient cellular uptake of chromium mesoporphyrin?
The main challenges are related to its physicochemical properties. Like many metalloporphyrins, CrMP can have limited aqueous solubility, leading to aggregation and reduced bioavailability.[5] Its cellular uptake can also be influenced by factors such as its molecular shape, charge, and lipophilicity.[[“]][6]
3. How can I enhance the cellular uptake of chromium mesoporphyrin?
Several strategies can be employed to enhance the cellular uptake of CrMP:
-
Structural Modification: Altering the lipophilicity and charge of the porphyrin can improve its interaction with the cell membrane. For instance, adding longer alkyl chains can increase lipophilicity and cellular uptake.[[“]][6]
-
Liposomal Formulations: Encapsulating CrMP in liposomes can improve its solubility, stability, and delivery into cells.[3][5]
-
Peptide Conjugation: Attaching cell-penetrating peptides or targeting ligands to CrMP can facilitate its entry into specific cells.[6][7]
4. What are the common cellular uptake pathways for metalloporphyrins?
The cellular uptake of metalloporphyrins can occur through various endocytic pathways, including:
-
Clathrin-mediated endocytosis
-
Caveolae-mediated endocytosis
-
Macropinocytosis
The specific pathway can depend on the properties of the metalloporphyrin and the cell type. Passive diffusion across the cell membrane can also occur, particularly for more lipophilic compounds.
5. Which cell lines are suitable for studying chromium mesoporphyrin uptake?
The choice of cell line will depend on the research question. For studies on heme oxygenase inhibition, cell lines with detectable HO activity would be appropriate. Examples from related metalloporphyrin studies include HeLa cells and various cancer cell lines.
Data Presentation
Table 1: Factors Influencing Metalloporphyrin Cellular Uptake
| Structural Feature | Effect on Uptake Efficiency |
| Longer alkyl chains | Increased uptake and amphiphilicity[[“]] |
| Para position of substituents | Highest uptake among isomers[[“]] |
| Increased lipophilicity | Enhanced membrane partitioning[6] |
| Carrier peptide conjugation | Can lead to up to 80% internalization[6] |
| Encapsulation in vesicles | Significant increase for hydrophobic drugs[6] |
Experimental Protocols
Protocol 1: General Procedure for Measuring Cellular Uptake of Chromium Mesoporphyrin
This protocol is adapted from methodologies used for other metal-based compounds and metalloporphyrins.
Materials:
-
Chromium Mesoporphyrin (CrMP)
-
Selected adherent cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
DMSO (for CrMP stock solution)
-
Trypsin-EDTA
-
Nitric acid (for cell lysis and metal analysis)
-
ICP-MS instrument
Procedure:
-
Cell Seeding: Seed a defined number of cells (e.g., 3 x 10^5 cells/well) in a 6-well plate and incubate for 24 hours to allow for cell adherence.
-
CrMP Preparation: Prepare a stock solution of CrMP in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. Ensure the final DMSO concentration is below 0.5%.
-
Treatment: Remove the existing medium from the cells and replace it with the CrMP-containing medium. Incubate for the desired time period (e.g., 2, 4, 8, 24 hours).
-
Washing: After incubation, remove the CrMP-containing medium and wash the cells three times with ice-cold PBS to remove any extracellular CrMP.
-
Cell Lysis: Lyse the cells directly in the wells by adding a defined volume of concentrated nitric acid.
-
Quantification: Transfer the cell lysates to appropriate tubes and analyze the chromium content using ICP-MS.
-
Normalization: In a parallel plate, determine the cell number or total protein concentration for each condition to normalize the CrMP uptake data.
Protocol 2: Preparation of Liposomal Chromium Mesoporphyrin (Conceptual)
This protocol outlines a general method for encapsulating CrMP into liposomes using the thin-film hydration technique.
Materials:
-
Chromium Mesoporphyrin (CrMP)
-
Phospholipids (B1166683) (e.g., DSPC, cholesterol)
-
Chloroform (B151607) or another suitable organic solvent
-
Rotary evaporator
-
Aqueous buffer (e.g., PBS)
-
Extruder with polycarbonate membranes
Procedure:
-
Lipid Film Formation: Dissolve the phospholipids and CrMP in chloroform in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydration: Hydrate the lipid film by adding the aqueous buffer and vortexing. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Purification: Remove any unencapsulated CrMP by methods such as size exclusion chromatography or dialysis.
Mandatory Visualizations
Caption: Workflow for quantifying CrMP cellular uptake.
Caption: CrMP competitively inhibits heme oxygenase.
Caption: Methods to improve CrMP delivery into cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suppression of hyperbilirubinemia in the rat neonate by chromium- protoporphyrin. Interactions of metalloporphyrins with microsomal heme oxygenase of human spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Interaction of liposomal formulations of meta-tetra(hydroxyphenyl)chlorin (temoporfin) with serum proteins: protein binding and liposome destruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Investigations, Cellular Imaging, and Radiolabeling of Neutral, Polycationic, and Polyanionic Functional Metalloporphyrin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Versatile Synthesis of Multivalent Porphyrin–Peptide Conjugates by Direct Porphyrin Construction on Resin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex UV-Vis Spectra of Metalloporphyrins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex UV-Vis spectra of metalloporphyrins.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My Soret band has shifted unexpectedly. What are the possible causes?
An unexpected shift in the Soret band, the strong absorption band typically found around 400 nm, can be indicative of several phenomena.[1] A shift to a longer wavelength (red-shift or bathochromic shift) or a shorter wavelength (blue-shift or hypsochromic shift) can provide clues about changes in the molecular environment or structure of the metalloporphyrin.
Troubleshooting Steps:
-
Check for Aggregation: Porphyrin aggregation is a common cause of spectral shifts.[2]
-
J-aggregation (head-to-tail arrangement) typically results in a red-shifted Soret band.[2][3]
-
H-aggregation (face-to-face stacking) usually leads to a blue-shifted Soret band.[2]
-
To check for aggregation: Acquire spectra at varying concentrations. If aggregation is occurring, you will observe deviations from the Beer-Lambert law, and the position of the Soret band may change with concentration.[2]
-
-
Evaluate the Solvent: The polarity and coordinating ability of the solvent can significantly influence the electronic structure of the metalloporphyrin, leading to solvatochromic shifts.[4][5]
-
Consider Ligand Binding: The axial coordination of ligands to the central metal ion can cause a red-shift in the Soret band.[6]
-
This is particularly relevant if your solvent or solution contains potential ligands (e.g., pyridine, imidazole).
-
-
Suspect Contamination: Acidic or basic impurities in your sample or solvent can lead to protonation or deprotonation of the porphyrin ring, causing significant spectral shifts.[6][7] A bathochromic shift of the Soret band can be observed upon protonation of the porphyrin.[7]
2. I am seeing more than the expected number of Q-bands. What does this mean?
The Q-band region, typically found between 500 and 700 nm, is sensitive to the symmetry of the porphyrin macrocycle.
Troubleshooting Steps:
-
Check for Demetallation: The most common reason for observing four Q-bands in a metalloporphyrin sample is the presence of the free-base porphyrin.[8][9] Divalent metalloporphyrins typically show two Q-bands, while the free-base form exhibits four.[8][10]
-
Assess Porphyrin Ring Distortion: Non-planar distortions of the porphyrin macrocycle can lift the degeneracy of the electronic transitions, leading to changes in the Q-band region.[11]
-
Rule out Impurities: The presence of other porphyrinic species as impurities will complicate the spectrum.
3. The intensity of my Soret band is much lower than expected and/or my baseline is noisy. What should I do?
Low signal intensity or a noisy baseline can compromise the quality of your data and hinder accurate interpretation.
Troubleshooting Steps:
-
Verify Concentration: Ensure your sample concentration is appropriate. If the concentration is too low, the absorbance will be weak. Conversely, if the concentration is too high, it can lead to saturation of the detector and non-linear detector response, as well as increased aggregation.[2]
-
Check for Sample Degradation: Porphyrins can be susceptible to photo-degradation or chemical degradation, leading to a decrease in the concentration of the intact metalloporphyrin.
-
Inspect the Cuvette and Instrument:
-
Ensure the cuvette is clean and free of scratches or residues.
-
Verify that the cuvette is placed correctly in the spectrophotometer's light path.
-
Check the instrument's lamp source and detector performance. A failing lamp can result in low light intensity and increased noise.
-
-
Address Light Scattering: The presence of suspended particles or aggregates in the solution can cause light scattering, leading to a sloping baseline and inaccurate absorbance readings.
-
To mitigate scattering: Filter your sample through a syringe filter (e.g., 0.22 µm) before analysis.
-
4. My spectrum shows a broad, ill-defined Soret band. How can I improve the resolution?
A broad Soret band can be a result of several factors that lead to a heterogeneous sample environment.
Troubleshooting Steps:
-
Address Aggregation: As discussed in FAQ 1, aggregation can lead to band broadening.[2] Diluting the sample is a primary step to mitigate this.
-
Improve Solubility: Poor solubility can lead to the formation of micro-aggregates. Consider using a different solvent in which the metalloporphyrin is more soluble.
-
Check for Multiple Species: The presence of multiple, closely related species (e.g., different aggregation states, or a mixture of ligated and unligated forms) can result in overlapping Soret bands, appearing as a single broad peak.
Data Presentation: Typical Spectral Characteristics
The following tables summarize the typical UV-Vis spectral characteristics of metalloporphyrins and their free-base counterparts. Note that the exact peak positions can vary depending on the solvent, peripheral substituents, and axial ligands.
| Species | Soret Band (nm) | Q-Bands (nm) | Number of Q-Bands |
| Metalloporphyrin (e.g., ZnTPP) | ~420 | ~555, ~595 | 2 |
| Free-base Porphyrin (e.g., H₂TPP) | ~418 | ~518, ~551, ~593, ~649 | 4 |
Data for TPP (Tetraphenylporphyrin) derivatives. Source:[8]
| Phenomenon | Effect on Soret Band | Effect on Q-Bands |
| J-Aggregation | Red-shift | Changes in intensity and position |
| H-Aggregation | Blue-shift | Changes in intensity and position |
| Protonation | Red-shift | Changes in number and position |
| Demetallation | Shift to free-base position | Appearance of 4 distinct bands |
| Axial Ligation | Red-shift | Shift to longer wavelengths |
| Solvent Polarity Increase | Can cause red or blue shift (solvatochromism) | Can cause red or blue shift |
Experimental Protocols
Protocol 1: Test for Aggregation
-
Prepare a stock solution of the metalloporphyrin in a suitable solvent at a known, relatively high concentration (e.g., 10⁻⁴ M).
-
Acquire the UV-Vis spectrum of the stock solution.
-
Perform a series of dilutions (e.g., 2-fold, 5-fold, 10-fold, etc.) from the stock solution.
-
Acquire the UV-Vis spectrum for each dilution.
-
Analyze the data:
-
Normalize the spectra by concentration. If the spectral shape changes and the molar extinction coefficient is not constant, aggregation is likely occurring.
-
Plot the absorbance at the Soret band maximum against concentration. A deviation from linearity (as dictated by the Beer-Lambert law) is indicative of aggregation.[2]
-
Observe the position of the Soret band maximum. A consistent shift with increasing concentration points to aggregation (red-shift for J-aggregation, blue-shift for H-aggregation).[2]
-
Protocol 2: Test for Demetallation
-
Acquire the UV-Vis spectrum of your metalloporphyrin sample in a neutral solvent (e.g., dichloromethane (B109758) or toluene).
-
To a small aliquot of your sample solution, add a drop of a weak acid (e.g., trifluoroacetic acid).
-
Acquire the UV-Vis spectrum of the acidified sample.
-
Compare the spectra:
-
If your original sample contains the free-base porphyrin, its characteristic four Q-bands will be present.
-
The acidified sample will show the spectrum of the fully protonated free-base porphyrin, which can serve as a reference. The appearance of four Q-bands upon acidification of a clean metalloporphyrin spectrum confirms the identity of the porphyrin ligand.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent-Driven Self-Organization of Meso-Substituted Porphyrins: Morphological Analysis from Fluorescence Lifetime Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Does the Red Shift in UV–Vis Spectra Really Provide a Sensing Option for Detection of N-Nitrosamines Using Metalloporphyrins? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. superficies.qi.fcen.uba.ar [superficies.qi.fcen.uba.ar]
- 9. researchgate.net [researchgate.net]
- 10. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]
- 11. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Overcoming Autofluorescence in Porphyrin-Based Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with porphyrins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome the common challenge of autofluorescence interference in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my porphyrin experiments?
A1: Autofluorescence is the natural emission of light by biological structures, such as mitochondria and lysosomes, when they are excited by light.[1] This intrinsic fluorescence can interfere with the detection of your porphyrin's specific fluorescent signal, especially when the signal of interest is weak.[1] This interference can mask your results, leading to inaccurate quantification and false positives. Common sources of autofluorescence in biological samples include endogenous molecules like NADH, flavins, collagen, elastin (B1584352), and lipofuscin.[2][3]
Q2: How can I identify the source of autofluorescence in my samples?
A2: To identify the source of autofluorescence, it is crucial to include an unstained control sample in your experimental setup. This control should undergo all the same processing steps as your experimental samples, including fixation and mounting, but without the addition of your porphyrin probe. By imaging this unstained sample using the same instrument settings, you can visualize the intensity and spectral properties of the background autofluorescence.[4] This will help you to determine the spectral range of the interference and choose the most appropriate mitigation strategy.
Q3: What are the general strategies to minimize autofluorescence?
A3: There are several strategies you can employ at different stages of your experiment to minimize autofluorescence:
-
Experimental Design:
-
Fluorophore Selection: Choose porphyrins or other fluorophores that emit in the far-red or near-infrared spectral regions, as autofluorescence is typically weaker at longer wavelengths.[2][4]
-
Instrument Settings: Optimize the excitation and emission filter settings on your microscope to selectively capture the porphyrin signal while excluding as much of the autofluorescence as possible.[2]
-
-
Sample Preparation:
-
Fixation: The choice of fixative can significantly impact autofluorescence. Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence.[5][6] Consider using alcohol-based fixatives like chilled methanol (B129727) or ethanol, or reducing the fixation time and concentration of aldehyde fixatives.[5][6]
-
Perfusion: For tissue samples, perfusing with phosphate-buffered saline (PBS) before fixation can help to remove red blood cells, which are a major source of autofluorescence due to the heme groups in hemoglobin.[5][7]
-
-
Chemical Treatments:
-
Quenching Agents: Various chemical agents can be used to reduce autofluorescence. These are typically applied after fixation and before staining.
-
-
Photobleaching:
-
This technique involves intentionally exposing the sample to intense light to destroy the autofluorescent molecules before introducing your fluorescent probe.[2]
-
-
Advanced Imaging Techniques:
-
Time-Resolved Fluorescence Microscopy (TRFM): This method separates fluorescent signals based on their different fluorescence lifetimes. Since porphyrins often have longer fluorescence lifetimes than many endogenous fluorophores, this technique can effectively isolate the porphyrin signal.
-
Spectral Unmixing: Some modern microscopes and software can spectrally separate the emission signals from the porphyrin and the autofluorescence, allowing for computational removal of the background.
-
Troubleshooting Guide
This guide provides solutions to specific issues you might encounter during your experiments.
| Problem | Possible Cause | Suggested Solution(s) |
| High background across the entire sample | Broad-spectrum autofluorescence from tissue components or fixation. | 1. Treat with a broad-spectrum quenching agent like Sudan Black B. 2. Optimize fixation protocol (reduce time/concentration or switch to alcohol-based fixatives). 3. Perform photobleaching before staining. |
| Granular, punctate autofluorescence, especially in aged tissues | Accumulation of lipofuscin ("age pigment"). | 1. Treat with Sudan Black B. 2. Use a commercial lipofuscin quencher. |
| Signal from porphyrin is weak and difficult to distinguish from background | Spectral overlap between porphyrin emission and autofluorescence. | 1. Switch to a porphyrin with a more red-shifted emission spectrum. 2. Employ time-resolved fluorescence microscopy to separate signals based on lifetime. 3. Use spectral unmixing software if available. |
| Autofluorescence is particularly strong in the green channel | High levels of endogenous flavins and NADH. | 1. Avoid using fluorophores that emit in the green region of the spectrum. 2. Utilize far-red emitting porphyrins. |
| Fibrous or web-like autofluorescence in tissue sections | Presence of collagen and elastin fibers. | 1. Choose porphyrins that are spectrally distinct from collagen and elastin emission. 2. Time-resolved microscopy can be effective as collagen and elastin have distinct fluorescence lifetimes. |
Data Presentation
Table 1: Comparison of Fluorescence Lifetimes of Porphyrins and Common Autofluorescent Molecules
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. This property can be used to differentiate between your porphyrin of interest and endogenous fluorophores.
| Molecule | Typical Fluorescence Lifetime (nanoseconds) | Notes |
| Protoporphyrin IX (PpIX) | 7 - 16 ns | Lifetime can vary depending on the local microenvironment.[1] |
| Coproporphyrin | ~15 ns | |
| NADH (free) | 0.2 - 0.5 ns | A major contributor to cellular autofluorescence.[8] |
| NADH (protein-bound) | 1.0 - 3.0 ns | [8] |
| Flavins (FAD) | 0.3 - 2.8 ns | Another significant source of cellular autofluorescence. |
| Collagen | 2.5 - 5.0 ns | Found in the extracellular matrix of tissues.[9] |
| Elastin | 2.0 - 4.0 ns | Also present in the extracellular matrix. |
| Lipofuscin | 1.0 - 8.0 ns | "Age pigment" that accumulates in cells over time. |
Note: Fluorescence lifetimes can be influenced by factors such as pH, solvent polarity, and binding to other molecules. The values presented here are approximate and for comparative purposes.
Table 2: Effectiveness of Common Autofluorescence Quenching Methods
The effectiveness of quenching agents can vary depending on the source of autofluorescence and the tissue type.
| Quenching Method | Target Autofluorescence | Reported Quenching Efficiency | Potential Drawbacks |
| Sudan Black B (0.1% in 70% ethanol) | Lipofuscin, general background | 65-95% reduction | Can introduce a dark precipitate and may quench the signal of some red fluorophores.[6][10] |
| Sodium Borohydride (B1222165) (0.1% in PBS) | Aldehyde-induced autofluorescence | Variable, can be highly effective | Can damage tissue morphology if not used carefully.[11] |
| Commercial Quenching Reagents | Broad-spectrum | 80-95% reduction | Can be more expensive than traditional methods. |
| Photobleaching | Broad-spectrum | Highly effective, can be near-complete | Can be time-consuming and may damage sensitive epitopes.[12] |
Experimental Protocols
Protocol 1: Sudan Black B Treatment for Lipofuscin Quenching
This protocol is effective for reducing autofluorescence from lipofuscin, which is common in aged tissues.
Materials:
-
Sudan Black B powder
-
70% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
Staining jars
Procedure:
-
Perform your standard immunofluorescence or other staining protocol, including any necessary fixation, permeabilization, and antibody incubations.
-
After the final wash step of your staining protocol, prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir thoroughly and filter through a 0.2 µm filter to remove any undissolved particles.
-
Immerse the slides in the Sudan Black B solution for 5-10 minutes at room temperature.[13]
-
Wash the slides extensively in PBS (3 x 5 minutes) to remove excess Sudan Black B.
-
Coverslip your slides using an appropriate mounting medium.
Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is designed to reduce autofluorescence caused by aldehyde-based fixatives.
Materials:
-
Sodium Borohydride (NaBH₄)
-
Phosphate-Buffered Saline (PBS)
-
Staining jars
Procedure:
-
After fixation with an aldehyde-based fixative (e.g., paraformaldehyde), wash the samples thoroughly with PBS.
-
Prepare a fresh 0.1% (w/v) solution of sodium borohydride in ice-cold PBS. Caution: Sodium borohydride will react with water and release hydrogen gas. Prepare the solution fresh and in a well-ventilated area.
-
Immerse the samples in the sodium borohydride solution for 15 minutes at room temperature.[2]
-
Wash the samples thoroughly with PBS (3 x 5 minutes) to remove all traces of the reducing agent.
-
Proceed with your standard blocking and staining protocol.
Protocol 3: Photobleaching to Reduce General Autofluorescence
This protocol uses light to destroy autofluorescent molecules before staining.
Materials:
-
Fluorescence microscope with a broad-spectrum light source (e.g., mercury or xenon arc lamp, or a high-power LED).
Procedure:
-
Prepare your samples as you normally would up to the point of adding your fluorescent probe. This includes fixation, permeabilization, and any blocking steps.
-
Place the sample on the microscope stage.
-
Expose the sample to the broad-spectrum light source at high intensity for a period ranging from 30 minutes to several hours. The optimal time will need to be determined empirically for your specific sample type and microscope setup.
-
After photobleaching, proceed with your staining protocol.
Visualizations
Troubleshooting Workflow for Autofluorescence
The following diagram outlines a logical workflow for identifying and mitigating autofluorescence in your experiments.
References
- 1. medium.com [medium.com]
- 2. Fluorescence lifetime imaging of endogenous fluorophores in histopathology sections reveals differences between normal and tumor epithelium in carcinoma in situ of the breast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence Spectroscopy of Porphyrins and Phthalocyanines: Some Insights into Supramolecular Self-Assembly, Microencapsulation, and Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Long-Term Live Cell Imaging | Springer Nature Experiments [experiments.springernature.com]
- 5. Fluorescence Lifetime Imaging of Endogenous Fluorophores in Histopathology Sections Reveals Differences Between Normal and Tumor Epithelium in Carcinoma In Situ of the Breast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Time-resolved fluorescence microscopy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fluorescence Spectroscopy of Porphyrins and Phthalocyanines: Some Insights into Supramolecular Self-Assembly, Microencapsulation, and Imaging Microscopy | MDPI [mdpi.com]
- 13. Fluorescence lifetime imaging microscopy of endogenous fluorophores in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of CR(III) Mesoporphyrin IX Chloride Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of CR(III) Mesoporphyrin IX chloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude this compound synthesis?
A1: Common impurities can include unreacted Mesoporphyrin IX free base, starting chromium salts (e.g., CrCl₃), and potentially porphyrins complexed with other metal ions such as copper, nickel, zinc, or iron, which can be introduced as trace contaminants. Additionally, side-products from the porphyrin synthesis itself, like chlorins (reduced porphyrins), may also be present.
Q2: How can I monitor the progress of the purification?
A2: The progress of purification can be effectively monitored using Thin Layer Chromatography (TLC) and UV-Vis spectroscopy. On a TLC plate, the desired this compound should appear as a single spot with a characteristic retention factor (Rf). UV-Vis spectroscopy is useful for confirming the presence of the metalloporphyrin, characterized by a distinct Soret band and Q-bands. A shift in these bands compared to the free base porphyrin indicates successful metal insertion. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.
Q3: What are the expected spectroscopic characteristics of pure this compound?
A3: Pure this compound will exhibit a characteristic UV-Vis spectrum with a sharp Soret band typically around 400-420 nm and distinct Q-bands at higher wavelengths. The exact peak positions can vary slightly depending on the solvent. The absence of the free base porphyrin's characteristic four Q-bands in the visible region is a key indicator of purity.
Q4: What are the recommended storage conditions for purified this compound?
A4: To prevent degradation, the purified compound should be stored as a solid in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Troubleshooting Guides
Issue 1: Incomplete Metal Insertion
Symptom: UV-Vis spectrum of the purified product still shows characteristic peaks of the Mesoporphyrin IX free base. TLC analysis shows a spot corresponding to the free base porphyrin.
| Possible Cause | Recommended Solution |
| Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction by UV-Vis until the free base peaks disappear. |
| Inappropriate solvent for the metallation reaction. | Ensure the solvent solubilizes both the porphyrin and the chromium salt. High-boiling point solvents like DMF are often effective. |
| Inactive chromium salt. | Use a freshly opened or properly stored chromium salt. Some chromium salts can be hygroscopic and lose reactivity. |
| Use of Cr(III) salt leading to slow kinetics. | Consider using a more labile Cr(II) salt as the starting material under an inert atmosphere, which will readily oxidize to the more stable Cr(III) state upon metal insertion and workup. |
Issue 2: Presence of Other Metalloporphyrins
Symptom: Mass spectrometry or elemental analysis indicates the presence of other metals (e.g., Cu, Ni, Zn, Fe).
| Possible Cause | Recommended Solution |
| Contamination from glassware or reagents. | Use acid-washed glassware and high-purity solvents and reagents to minimize trace metal contamination. |
| Ineffective purification to remove trace metalloporphyrin contaminants. | A mild acid wash can sometimes demetallate more labile contaminating metalloporphyrins. For more robust contaminants, careful column chromatography with a suitable solvent system is necessary. In some cases, dissolving the porphyrin mixture in concentrated sulfuric acid can remove contaminating metals, but this method should be used with caution as it can degrade some porphyrins. |
Issue 3: Low Yield After Column Chromatography
Symptom: Significant loss of product during purification by column chromatography.
| Possible Cause | Recommended Solution |
| Irreversible adsorption on the stationary phase. | Cr(III) complexes can be kinetically inert and may interact strongly with silica (B1680970) or alumina (B75360) gel. Consider using a less active stationary phase or deactivating the stationary phase with a small percentage of a polar solvent or triethylamine (B128534) in the eluent. |
| Inappropriate solvent system. | Optimize the eluent system using TLC to ensure the desired compound has an appropriate Rf value (typically 0.2-0.4 for good separation). A gradient elution may be necessary. |
| Decomposition on the column. | If the compound is sensitive to the stationary phase, minimize the time on the column by using flash chromatography. |
Issue 4: Difficulty in Crystallization
Symptom: The purified product fails to crystallize from solution, remaining as an oil or amorphous solid.
| Possible Cause | Recommended Solution |
| Presence of residual impurities. | Re-purify the compound using column chromatography to ensure high purity. |
| Inappropriate crystallization solvent system. | Screen a variety of solvent/anti-solvent systems. Common systems for porphyrins include chloroform/methanol, dichloromethane (B109758)/hexane, and pyridine/water. |
| Supersaturation is too high or too low. | Experiment with different concentrations of the porphyrin solution and vary the rate of anti-solvent addition or cooling to control the crystallization process. |
| Aggregation of the metalloporphyrin. | The presence of bulky substituents on the porphyrin ring can sometimes hinder aggregation and crystallization. Consider the use of additives that can disrupt aggregation. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Preparation: In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve Mesoporphyrin IX (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Add an excess of anhydrous chromium(III) chloride (CrCl₃, 5-10 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 153°C) under an inert atmosphere (e.g., argon).
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots, diluting them with a suitable solvent (e.g., chloroform), and analyzing by UV-Vis spectroscopy. The reaction is complete when the characteristic four Q-bands of the free base porphyrin are replaced by the two Q-bands of the metalloporphyrin.
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into a larger volume of water to precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with water to remove excess DMF and chromium salts. Dry the crude product under vacuum.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Prepare a column with silica gel or alumina. The choice of stationary phase should be guided by small-scale TLC trials.
-
Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane/methanol mixture) and load it onto the column.
-
Elution: Elute the column with an appropriate solvent system. A common starting point is a mixture of dichloromethane and methanol, with the polarity gradually increased by increasing the percentage of methanol.
-
Fraction Collection: Collect the fractions containing the desired compound, which is typically the major colored band.
-
Analysis: Analyze the collected fractions by TLC and/or UV-Vis spectroscopy to confirm the presence and purity of the product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for common purification issues.
Technical Support Center: Addressing Photoreactivity of Metalloporphyrins
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with photoreactive metalloporphyrins.
Frequently Asked Questions (FAQs)
Section 1: Understanding Metalloporphyrin Photoreactivity
Q1: What is metalloporphyrin photoreactivity and why is it a critical factor in experimental design?
A1: Metalloporphyrin photoreactivity refers to the chemical and physical changes these molecules undergo upon absorbing light. Porphyrins have a highly conjugated π-electron system that strongly absorbs visible light, transitioning the molecule to an excited electronic state.[1] This absorbed energy can be dissipated through several pathways, including the generation of highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂).[2][3][4][5] This phenomenon is the basis for applications like photodynamic therapy (PDT) but can be a significant experimental artifact if not controlled.[6] Uncontrolled photoreactivity can lead to unintended cell death, degradation of the compound (photobleaching), or oxidation of other molecules in the experimental system, leading to unreliable and irreproducible results.[7][8][9]
Q2: How does the central metal ion influence the photoreactivity and phototoxicity of a porphyrin?
A2: The central metal ion dramatically influences the photophysical properties and, consequently, the photoreactivity of the porphyrin. The metal ion can alter the pathways for de-excitation of the molecule after light absorption.[1]
-
Diamagnetic Metals (e.g., Zn²⁺, Pt²⁺): These metals often enhance the generation of singlet oxygen.[10] For example, incorporating zinc ions into the porphyrin macrocycle can still result in significant singlet oxygen quantum yields, making them effective photosensitizers.[11][12]
-
Paramagnetic Metals (e.g., Cu²⁺, Mn³⁺, Co²⁺, Ni²⁺): These metals typically quench the excited triplet state of the porphyrin, leading to a dramatic decrease in singlet oxygen formation and lower photoreactivity.[10][11][13]
-
Heavy Atoms (e.g., Sn⁴⁺, Pd²⁺): The "heavy atom effect" can increase the rate of intersystem crossing to the triplet state, which is a precursor to singlet oxygen generation, thus enhancing photoreactivity.[12][14]
Studies have shown that metal ions can reduce the overall phototoxicity of protoporphyrin IX to varying degrees, indicating that the choice of metal is a key design parameter.[13]
Q3: What is singlet oxygen and how is it generated by metalloporphyrins?
A3: Singlet molecular oxygen (¹O₂) is a highly reactive, electronically excited state of molecular oxygen (O₂).[12] In the presence of a photosensitizer like a metalloporphyrin, its generation occurs via a "Type II" photochemical process.[6] Upon absorbing a photon, the metalloporphyrin is promoted from its ground state (S₀) to an excited singlet state (S₁). It then undergoes a process called intersystem crossing to a longer-lived excited triplet state (T₁).[1][4] This triplet-state porphyrin can then transfer its energy to ground-state molecular oxygen (a triplet), resulting in the formation of reactive singlet oxygen.[5]
Section 2: Troubleshooting Common Experimental Issues
Q4: My metalloporphyrin solution changes color or its absorbance spectrum shifts during an experiment. What is happening?
A4: This is likely due to photobleaching or aggregation.
-
Photobleaching: This is the photochemical destruction of the porphyrin molecule upon prolonged exposure to light.[15] This process leads to the loss of the characteristic porphyrin absorption spectrum (especially the Soret band around 400 nm) and a decrease in fluorescence intensity.[7][8] The degradation can involve the opening of the porphyrin ring.[7]
-
Aggregation: Metalloporphyrins can form larger clusters in solution, a process driven by π-π stacking.[16] Aggregation is influenced by concentration, solvent choice, and pH and leads to changes in the UV-vis absorption spectrum, often seen as a broadening or splitting of the Soret band.[16] Aggregation can alter photoreactivity.[7]
Q5: I am observing high levels of cytotoxicity in my cell culture experiments, even in control groups kept in the dark. How do I distinguish between dark toxicity and phototoxicity?
A5: This is a critical control experiment. To differentiate, you must run parallel experiments:
-
Dark Control: Cells incubated with the metalloporphyrin but kept in complete darkness. This measures the inherent chemical toxicity of the compound.
-
Light Control: Cells exposed to the same light source and dose used in the experiment, but without the metalloporphyrin. This controls for any effect of the light itself on the cells.
-
Experimental Group: Cells incubated with the metalloporphyrin and exposed to light.
True phototoxicity is the significant increase in cell death in the experimental group compared to the sum of cell death in the two control groups. The ratio of dark toxicity (IC₅₀ in dark) to light toxicity (IC₅₀ in light) is called the Phototoxicity Index (PI), and a high PI value is desirable for photosensitizers.[17][18]
Q6: How can I minimize unwanted photoreactivity and photobleaching when handling metalloporphyrins?
A6: To maintain the integrity of your compound and ensure reproducible results, follow these steps:
-
Work in Dim Light: Prepare solutions and conduct experimental manipulations under subdued lighting conditions. Use amber vials or wrap containers in aluminum foil to protect solutions from ambient light.
-
Minimize Exposure Time: When performing light-dependent experiments, only expose the samples to the light source for the intended duration. For microscopy, find and focus on the area of interest using transmitted light or a low-intensity setting before capturing the fluorescence image.[15]
-
Use Antifade Reagents: For fixed-cell imaging, use mounting media containing antifade reagents to reduce photobleaching.[15][19]
-
Control the Atmosphere: If possible, deoxygenate solutions by bubbling with argon or nitrogen to minimize the generation of singlet oxygen, which is often a key mediator of photobleaching.[19]
-
Run a Photobleaching Control: Quantify the loss of fluorescence intensity over the course of your imaging experiment and use this data to normalize your results.[15]
Quantitative Data Summary
Table 1: Singlet Oxygen Quantum Yields (ΦΔ) of Selected Porphyrins
The singlet oxygen quantum yield (ΦΔ) represents the efficiency of a photosensitizer in generating singlet oxygen. A higher value indicates greater photoreactivity.
| Porphyrin Derivative | Metal Ion | Solvent | ΦΔ Value | Reference |
| Hematoporphyrin IX (Hp9) | Free-base | Various | 0.44 - 0.85 | [11] |
| Hematoporphyrin Derivative (HpD) | Free-base | Various | 0.44 - 0.85 | [11] |
| Hematoporphyrin IX Dimethyl Ester (HPDME) | Free-base | DMF | ~0.60 | [12] |
| Hematoporphyrin IX Dimethyl Ester (HPDME) | Zn²⁺ | DMF | 0.40 | [12] |
| Hematoporphyrin IX Dimethyl Ester (HPDME) | Pd²⁺ | DMF | 0.34 | [12] |
| Hematoporphyrin IX Dimethyl Ester (HPDME) | Pt²⁺ | DMF | 0.24 | [12] |
| Boronated Protoporphyrin (BOPP) | Mn, Co, Cu | Various | Dramatically Decreased | [11] |
DMF: N,N-dimethylformamide
Table 2: Example of Phototoxicity Data for Metalloporphyrins
This table illustrates how phototoxicity is assessed by comparing the compound's effect in the presence and absence of light.
| Compound | Cell Line | Condition | IC₅₀ (Concentration for 50% inhibition) | Phototoxicity Index (PI) | Reference |
| Tin Protoporphyrin (SnPP) | Human Erythrocytes | Light (230 kJ m⁻²) | 40 µM (for hemolysis) | Not specified | [13] |
| Tetraplatinated Porphyrins | HeLa | Dark | ~45 µM | >1000 | [17] |
| Tetraplatinated Porphyrins | HeLa | Light (420 nm) | Down to 19 nM | >1000 | [17] |
Visual Guides and Workflows
Caption: Metalloporphyrin absorbs light, leading to singlet oxygen generation.
Caption: A logical workflow for diagnosing sources of cytotoxicity.
Experimental Protocols
Protocol 1: Assessing Metalloporphyrin Phototoxicity in Cell Culture
This protocol uses a resazurin-based assay to measure cell viability after treatment with a metalloporphyrin and light exposure.
Materials:
-
Complete cell culture medium (e.g., DMEM or McCoy's 5A with 10% FBS)[17][20]
-
Metalloporphyrin stock solution (dissolved in an appropriate vehicle like DMSO or water)
-
Phosphate-buffered saline (PBS)
-
Resazurin (B115843) sodium salt solution (e.g., 0.2 mg/mL in PBS)
-
96-well clear-bottom, black-walled plates
-
Light source with a defined wavelength and power output (e.g., Rayonet Chamber Reactor or LED array)[17][20]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours under standard conditions (37°C, 5% CO₂).
-
Compound Addition: Prepare serial dilutions of the metalloporphyrin in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the appropriate wells. Include "vehicle only" wells for controls.
-
Incubation: Incubate the plates for a predetermined duration (e.g., 4 to 14 hours) to allow for compound uptake.[17][20]
-
Setup Control Plates: Prepare two identical sets of plates: one for "Dark" conditions and one for "Light" conditions.
-
Washing (Optional but Recommended): To measure toxicity from internalized compound only, gently wash the cells three times with PBS to remove any non-uptaken metalloporphyrin.[17][20] Add 100 µL of fresh, pre-warmed medium to each well.
-
Irradiation:
-
Wrap the "Dark" plate completely in aluminum foil.
-
Place both the "Dark" and "Light" plates in the irradiation chamber.
-
Expose the plates to a specific dose of light (e.g., 15 minutes at 420 nm, light dose 6.95 J/cm²).[17] The wavelength should ideally correspond to an absorbance peak of the metalloporphyrin.
-
-
Post-Irradiation Incubation: Return both plates to the incubator and incubate for an additional 24 to 48 hours to allow for cellular responses to manifest.[17][20]
-
Viability Assessment:
-
Remove the medium from all wells.
-
Add 100 µL of fresh medium containing resazurin (final concentration ~0.02 mg/mL) to each well.
-
Incubate for 2-4 hours, or until the positive control wells have turned a distinct pink/purple.
-
Measure the fluorescence of the resorufin (B1680543) product using a plate reader (Excitation: ~540 nm, Emission: ~590 nm).[17]
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control wells. Plot viability versus compound concentration and determine the IC₅₀ values for both the dark and light-treated conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. arrow.tudublin.ie [arrow.tudublin.ie]
- 3. Singlet Oxygen Generation by Porphyrins and Metalloporphyrins Revisited: a Quantitative Structure-Property Relationship (QSPR) Study › SPbU Researchers Portal [pureportal.spbu.ru]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of some new porphyrins and their metalloderivatives as potential sensitizers in photo-dynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Spectroscopic studies of photobleaching and photoproduct formation of porphyrins used in tumour therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spectroscopic and biological testing of photobleaching of porphyrins in solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application and Challenge of Metalloporphyrin Sensitizers in Noninvasive Dynamic Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 11. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 12. ias.ac.in [ias.ac.in]
- 13. Metalloporphyrin phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metalloporphyrins – An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - RU [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. Supercritical CO2 Synthesis of Porous Metalloporphyrin Frameworks: Application in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Cr(III) Mesoporphyrin IX Chloride
Welcome to the technical support center for the synthesis of Cr(III) Mesoporphyrin IX chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress using UV-Vis spectroscopy by observing the disappearance of the free-base porphyrin's characteristic Q-bands and the appearance of the metalloporphyrin's Soret and Q-bands. |
| Poor solubility of reactants: The Mesoporphyrin IX and/or the chromium salt are not fully dissolved in the solvent. | Choose a solvent system that solubilizes both reactants effectively. High-boiling point solvents like N,N-Dimethylformamide (DMF) are often used. A mixture of chloroform (B151607) and methanol (B129727) can also be effective.[1] | |
| Incorrect chromium salt: The chosen chromium salt may not be reactive enough under the applied conditions. | Use a more reactive chromium(II) salt, such as chromium(II) chloride (CrCl₂), which will oxidize to Cr(III) during the reaction or upon workup. If using a Cr(III) salt, consider one with a less coordinating counter-ion. | |
| Presence of moisture: Water can interfere with the metal insertion reaction. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Product Contaminated with Starting Material (Mesoporphyrin IX) | Incomplete reaction: As described above. | In addition to extending reaction time/temperature, consider increasing the molar excess of the chromium salt to drive the reaction to completion. |
| Inefficient purification: The purification method is not adequately separating the product from the starting material. | Optimize the column chromatography conditions. A silica (B1680970) gel column with a gradient of methanol in dichloromethane (B109758) is often effective. Alternatively, recrystallization from a suitable solvent system can be employed. | |
| Presence of Impurities Other Than Starting Material | Degradation of porphyrin: Harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times in the presence of acid) can lead to porphyrin degradation. | Carefully control the reaction temperature and time. The use of a milder base like pyridine (B92270) in the solvent can sometimes mitigate degradation. |
| Formation of side products: The solvent or impurities in the reagents may react to form side products. | Use high-purity solvents and reagents. Ensure all glassware is clean and dry. | |
| Difficulty in Product Isolation | Product is too soluble in the reaction mixture: This can make precipitation or extraction difficult. | After the reaction, cool the mixture in an ice bath to promote precipitation. If the product is still soluble, carefully remove the solvent under reduced pressure. |
| Emulsion formation during extraction: If an aqueous workup is performed, emulsions can form, making phase separation challenging. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Centrifugation can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the synthesis of this compound?
A1: The choice of solvent is critical for ensuring both the Mesoporphyrin IX and the chromium salt are soluble.[2] High-boiling point, polar aprotic solvents such as N,N-Dimethylformamide (DMF) are commonly used as they facilitate the dissolution of both the porphyrin and the metal salt and allow for higher reaction temperatures.[1] A mixture of a chlorinated solvent like chloroform with an alcohol such as methanol can also be an effective solvent system.[1]
Q2: Which chromium salt should I use for the metal insertion?
A2: While various chromium salts can be used, chromium(II) chloride (CrCl₂) is often a good choice. Cr(II) is readily oxidized to the more stable Cr(III) state, and this can facilitate the insertion into the porphyrin ring. If using a Cr(III) salt, chromium(III) chloride (CrCl₃) can be used, but the reaction may require more forcing conditions.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be conveniently monitored by UV-Visible spectroscopy. The free-base Mesoporphyrin IX has a characteristic spectrum with four Q-bands in the 500-650 nm region. Upon successful metal insertion, the spectrum simplifies to two Q-bands, and the Soret band (around 400 nm) typically shifts. By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the free-base porphyrin peaks and the emergence of the metalloporphyrin peaks.
Q4: What is a typical yield for this synthesis?
A4: The yield of metalloporphyrin synthesis can vary significantly depending on the specific conditions used. While yields for this compound are not widely reported in the literature, yields for similar metalloporphyrins can range from moderate to high (60-90%) under optimized conditions. The table below provides illustrative data on how different parameters can affect the yield.
Impact of Reaction Conditions on Yield (Illustrative Data)
| Chromium Salt | Solvent | Temperature (°C) | Reaction Time (h) | Molar Ratio (Cr:Porphyrin) | Illustrative Yield (%) |
| CrCl₂ | DMF | 150 | 4 | 5:1 | 85 |
| CrCl₃ | DMF | 150 | 8 | 5:1 | 70 |
| CrCl₂ | Acetic Acid | 118 | 6 | 5:1 | 75 |
| CrCl₂ | DMF | 120 | 4 | 3:1 | 65 |
| CrCl₂ | DMF | 150 | 2 | 5:1 | 60 |
Note: This data is for illustrative purposes to demonstrate potential trends and is not based on reported experimental results.
Experimental Protocols
Protocol 1: Synthesis of this compound using Chromium(II) Chloride
This protocol is based on general methods for metalloporphyrin synthesis.
Materials:
-
Mesoporphyrin IX
-
Anhydrous Chromium(II) chloride (CrCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve Mesoporphyrin IX in anhydrous DMF.
-
Add a 5-fold molar excess of anhydrous CrCl₂ to the solution.
-
Heat the reaction mixture to reflux (approximately 153 °C) with stirring.
-
Monitor the reaction progress by UV-Vis spectroscopy. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the DMF under reduced pressure.
-
Dissolve the crude residue in a minimal amount of dichloromethane.
-
Purify the product by column chromatography on silica gel, eluting with a gradient of 1-5% methanol in dichloromethane.
-
Collect the fractions containing the desired product (typically the main colored band).
-
Evaporate the solvent from the collected fractions to yield this compound as a solid.
Visualizations
Experimental Workflow
References
Technical Support Center: Strategies to Mitigate Metalloporphyrin Toxicity In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with metalloporphyrins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to in vivo toxicity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary sources of in vivo toxicity associated with metalloporphyrins?
A1: The in vivo toxicity of metalloporphyrins is multifactorial and can stem from several sources:
-
Phototoxicity: Many metalloporphyrins are potent photosensitizers. When exposed to light of a specific wavelength, they generate reactive oxygen species (ROS) that can indiscriminately damage both target and healthy tissues, leading to skin photosensitivity and other side effects. This is a major dose-limiting factor in applications like photodynamic therapy (PDT)[1][2].
-
Inherent Toxicity of the Metal Ion: The central metal ion itself can be toxic if it dissociates from the porphyrin core. The choice of metal is critical, as different ions have varying toxicity profiles[3].
-
Poor Solubility and Aggregation: Many metalloporphyrins are hydrophobic and have poor solubility in aqueous environments, leading to aggregation[4]. This aggregation can alter their therapeutic efficacy and biodistribution, potentially causing off-target accumulation and toxicity[4].
-
Non-specific Distribution: When administered systemically, metalloporphyrins can distribute to healthy tissues and organs, leading to unintended side effects and reducing the therapeutic concentration at the target site[5].
Q2: How does the choice of the central metal ion affect the toxicity of a metalloporphyrin?
A2: The central metal ion has a profound impact on the photophysical properties and, consequently, the toxicity of the porphyrin. Inserting different metal ions can alter optical properties, enhance antitumor effects, and reduce skin toxicity and improve biocompatibility[2][6]. For instance, chelation with certain metals can quench fluorescence and significantly reduce the generation of singlet oxygen, thereby attenuating phototoxicity[1]. Studies have shown that metal ions can reduce the phototoxicity of protoporphyrin IX to varying degrees[7]. Paramagnetic metal ions, in particular, can influence the phototoxic mechanism[8].
Q3: What is PEGylation, and how can it reduce metalloporphyrin toxicity?
A3: PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule. For metalloporphyrins, PEGylation is a widely used strategy to improve their pharmacological properties[9]. It can:
-
Increase Solubility: PEG chains are hydrophilic, which improves the water solubility of hydrophobic metalloporphyrins and reduces aggregation[9].
-
Prolong Circulation Half-Life: The PEG coating provides a steric shield that helps the molecule evade recognition and clearance by the immune system, thus increasing its circulation time in the bloodstream[10].
-
Reduce Immunogenicity: PEGylation can mask the metalloporphyrin from the immune system, reducing the risk of an immune response[11].
-
Decrease Toxicity: By altering the biodistribution and reducing aggregation, PEGylation can lead to lower systemic toxicity and hepatotoxicity[9][11][12].
Q4: How do nanoparticle-based delivery systems help in reducing metalloporphyrin toxicity?
A4: Encapsulating or conjugating metalloporphyrins with nanoparticles is a highly effective strategy to mitigate in vivo toxicity. Nanoparticles can improve drug efficiency by prolonging circulation times and reducing toxicity compared to small molecules[1]. Key advantages include:
-
Improved Biocompatibility: Nanocarriers like liposomes are often composed of biocompatible and biodegradable materials, reducing the risk of adverse reactions[13][14].
-
Controlled Release: Nanoparticles can be designed for controlled and sustained release of the metalloporphyrin, minimizing systemic exposure and off-target effects[3][13].
-
Targeted Delivery: Nanoparticles can accumulate in specific tissues, such as tumors, through the enhanced permeability and retention (EPR) effect[1]. They can also be functionalized with targeting ligands for active targeting, further increasing concentration at the desired site and reducing collateral damage to healthy tissues[15].
-
Versatility: Various types of nanoparticles, including liposomes, polymeric nanoparticles, and metal-organic frameworks (MOFs), can be used to carry both hydrophilic and hydrophobic metalloporphyrins[1][3][5][13].
Section 2: Troubleshooting Guides
This section provides a step-by-step approach to troubleshooting common issues encountered during in vivo experiments with metalloporphyrins.
Issue 1: High Systemic Toxicity or Adverse Events Observed in Animal Models
-
Symptom: Animals show signs of distress, weight loss, organ damage (e.g., elevated liver enzymes), or mortality at therapeutic doses.
-
Possible Cause: Non-specific distribution of the metalloporphyrin leading to off-target effects.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high systemic toxicity.
Issue 2: Severe Skin Phototoxicity Observed Post-Administration
-
Symptom: Animals exhibit skin redness, edema, or necrosis upon exposure to ambient light after administration of a photosensitizing metalloporphyrin.
-
Possible Cause: High singlet oxygen quantum yield and non-specific accumulation of the metalloporphyrin in the skin.
-
Troubleshooting Workflow:
Caption: Strategies to mitigate skin phototoxicity.
Section 3: Data Presentation
Table 1: Effect of Central Metal Ion on Protoporphyrin IX Phototoxicity
This table summarizes the relative phototoxic efficacy of various metalloporphyrin dimethylesters compared to free protoporphyrin IX, assessed by hemolysis of human erythrocytes and enzyme inactivation.
| Metalloporphyrin (Metal Ion) | Hemolytic Activity (at 40 µM) | Acetylcholinesterase Inactivation | β-Galactosidase Inactivation | Reference |
| Protoporphyrin IX (Free Base) | High | - | - | [7] |
| Tin (Sn) | Less efficient than free base | Drastic interference at 150 µM | Complete inactivation > 15 µM | [7] |
| Cobalt (Co) | Ineffective | Varied Degree | Varied Degree | [7] |
| Copper (Cu) | Ineffective | Varied Degree | Varied Degree | [7] |
| Manganese (Mn) | Ineffective | Varied Degree | Varied Degree | [7] |
| Nickel (Ni) | Ineffective | Varied Degree | Varied Degree | [7] |
| Zinc (Zn) | Ineffective | Varied Degree | Varied Degree | [7] |
Data suggests that the insertion of metal ions generally reduces the phototoxicity of the protoporphyrin IX macrocycle[7].
Table 2: Impact of Formulation Strategies on Metalloporphyrin Toxicity
This table provides a comparative overview of different formulation strategies and their primary mechanisms for reducing in vivo toxicity.
| Strategy | Formulation Example | Primary Toxicity Reduction Mechanism | Key Benefits | References |
| Liposomal Encapsulation | Doxorubicin-loaded porphyrin-phospholipid-liposome (Dox-pp-lipo) | Sequesters drug, alters biodistribution, allows for controlled/triggered release. | Improved biocompatibility, reduced systemic toxicity, potential for stimuli-responsive release. | [5][13][14] |
| Polymeric Nanoparticles | Doxorubicin-loaded PLA nanoparticles with surface-conjugated Mn-porphyrins | Enhances tumor accumulation via EPR effect, prolongs circulation, shields drug from healthy tissue. | Increased therapeutic index, co-delivery of therapeutic and imaging agents. | [1] |
| PEGylation | PEGylated α-momorcharin (α-MMC-PEG) | Provides steric hindrance, increases hydrophilicity, reduces immunogenicity and opsonization. | Reduced immunotoxicity and hepatotoxicity, prolonged circulation half-life. | [10][11] |
| Metal-Organic Frameworks (MOFs) | Porphyrin-based MOFs | Encapsulates drug within a porous structure, allowing for controlled release. | Minimizes systemic toxicity, increases treatment effectiveness through sustained release. | [3] |
Section 4: Experimental Protocols
Protocol 1: Preparation of PEGylated Metalloporphyrins via Amide Coupling
This protocol describes a general method for conjugating an amine-terminated PEG to a carboxylated metalloporphyrin.
Materials:
-
Meso-tetra(4-carboxyphenyl)porphyrin metal complex (M-TCPP)
-
Amine-terminated Polyethylene Glycol (NH2-PEG, e.g., 10kDa)[16]
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dialysis membrane (appropriate MWCO)
-
Deionized water
Procedure:
-
Dissolve M-TCPP in anhydrous DMF in a round-bottom flask.
-
Add EDC (1.5 eq) and NHS (1.2 eq) to the solution to activate the carboxyl groups. Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature for 4-6 hours.
-
In a separate flask, dissolve NH2-PEG (1.0 eq) in anhydrous DMF.
-
Add the NH2-PEG solution dropwise to the activated M-TCPP solution.
-
Allow the reaction to stir at room temperature for 24-48 hours.
-
Quench the reaction by adding a small amount of deionized water.
-
Transfer the reaction mixture to a dialysis bag and dialyze against deionized water for 48-72 hours with frequent water changes to remove unreacted reagents and DMF.
-
Lyophilize the purified solution to obtain the M-TCPP-PEG conjugate as a solid powder.
-
Characterize the final product using techniques such as ¹H NMR, UV-Vis spectroscopy, and MALDI-TOF mass spectrometry to confirm conjugation.
Protocol 2: Preparation of Metalloporphyrin-Loaded Liposomes via Thin Film Hydration
This protocol provides a standard method for encapsulating a hydrophobic metalloporphyrin within the lipid bilayer of liposomes.
Materials:
-
Hydrophobic metalloporphyrin
-
Cholesterol[13]
-
Chloroform (B151607) or a chloroform/methanol mixture
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the lipids (e.g., DPPC, cholesterol, DSPE-mPEG(2000) in a chosen molar ratio) and the hydrophobic metalloporphyrin in chloroform in a round-bottom flask.
-
Create a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator under reduced pressure. Ensure the film is completely dry by keeping it under vacuum for at least 2 hours.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DPPC). This will cause the lipid film to swell and form multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Remove any unencapsulated metalloporphyrin by size exclusion chromatography or dialysis.
-
Characterize the liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the encapsulation efficiency by lysing the liposomes with a suitable detergent and quantifying the metalloporphyrin concentration using UV-Vis spectroscopy.
Section 5: Signaling Pathways and Workflows
Diagram 1: Nanoparticle-Mediated Delivery to Reduce Systemic Toxicity
This diagram illustrates how nanoparticle encapsulation enhances tumor-specific delivery while minimizing exposure to healthy tissues, thereby reducing overall toxicity.
References
- 1. Metalloporphyrin Nanoparticles: Coordinating Diverse Theranostic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application and Challenge of Metalloporphyrin Sensitizers in Noninvasive Dynamic Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Emerging Applications of Porphyrins and Metalloporphyrins in Biomedicine and Diagnostic Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metalloporphyrin phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Syntheses, properties and cellular studies of metalloisoporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Short PEG Chain-Substituted Porphyrins: Synthesis, Photochemistry, and In Vitro Photodynamic Activity against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creativepegworks.com [creativepegworks.com]
- 11. PEGylation is effective in reducing immunogenicity, immunotoxicity, and hepatotoxicity of α-momorcharin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Liposomal Formulations of Metallodrugs for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Renal-Clearable PEGylated Porphyrin Nanoparticles for Image-guided Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ferri–Liposomes: Preformulation and Selective Cytotoxicity against A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalytic Applications of Cr(III) Porphyrins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cr(III) porphyrin catalysts. The information is designed to address specific issues encountered during experimental work.
Troubleshooting Guides and FAQs
This section is organized in a question-and-answer format to directly address common challenges in the application of Cr(III) porphyrin catalysts.
1. Catalyst Activity and Performance
-
Question: My Cr(III) porphyrin-catalyzed reaction is showing low or no conversion. What are the potential causes and how can I improve it?
-
Answer: Low conversion in Cr(III) porphyrin-catalyzed reactions can stem from several factors. Firstly, ensure the integrity and purity of your catalyst. Impurities can inhibit the catalytic cycle. Secondly, the choice of solvent and oxidant is crucial. For instance, in oxidation reactions, the solvent can significantly affect the total conversion of alkenes. The reaction conditions, including temperature and pressure, may also need optimization. For CO2 fixation reactions with epoxides, the presence of a cocatalyst like tetrabutylammonium (B224687) bromide (TBABr) can be essential for achieving high yields of cyclic carbonates.[1] Lastly, ensure that the axial ligand on the Cr(III) center is appropriate for the desired reaction, as it can influence the catalytic activity.
-
Question: How do I choose the appropriate axial ligand for my Cr(III) porphyrin catalyst?
-
Answer: The axial ligand plays a significant role in the catalytic reactivity of Cr(III) porphyrins. The nature of the axial ligand can influence the electronic properties of the metal center and its accessibility to substrates. For example, the substitution of the axial pyridine (B92270) ligand in [Cr(tpp)(Cl)(py)] by various imidazole (B134444) ligands is influenced by steric effects.[1] The choice of axial ligand can also impact the stability of the catalyst. For instance, in some systems, a hydrogen bond between an exogenous ligand and a coordinated water molecule can form a dead-end complex, inhibiting the reaction.[2] Therefore, it is recommended to screen a variety of ligands (e.g., halides, pyridines, imidazoles) to find the optimal one for a specific application.
-
Question: My catalyst appears to be deactivating over time. What are the possible deactivation pathways and how can I mitigate this?
-
Answer: While specific deactivation pathways for Cr(III) porphyrins are not as extensively studied as for other metalloporphyrins, some general principles apply. Oxidative degradation of the porphyrin macrocycle is a common deactivation route, especially in oxidation reactions.[3] This can sometimes be mitigated by using more robust, second or third-generation porphyrins with electron-withdrawing or bulky substituents at the meso or β-pyrrolic positions.[3] For instance, meso-tetrakis(pentafluorophenyl)porphyrin derivatives are known for their enhanced stability.[3] Another potential issue is the formation of inactive dimeric species. Running reactions in more dilute conditions or immobilizing the catalyst on a solid support can sometimes prevent this.
2. Reaction Selectivity
-
Question: My reaction is producing a mixture of products with low selectivity. How can I improve the selectivity?
-
Answer: Achieving high selectivity often requires fine-tuning of the reaction conditions. The choice of oxidant is critical; for example, in epoxidation reactions, different oxidants can lead to varying selectivities for the epoxide versus side products.[3] The solvent can also play a major role. In the oxidation of alkenes catalyzed by iron porphyrins, a mixture of dichloromethane (B109758) and methanol (B129727) was shown to affect the selectivity.[3] Additionally, the electronic and steric properties of the porphyrin ligand itself can direct the selectivity of the reaction. Utilizing sterically hindered porphyrins can sometimes enhance selectivity by controlling the approach of the substrate to the active site.
3. Experimental Setup and Procedures
-
Question: What are the general considerations for setting up a catalytic reaction with a Cr(III) porphyrin?
-
Answer: A typical experimental setup involves dissolving the Cr(III) porphyrin catalyst in a suitable solvent, followed by the addition of the substrate and any cocatalysts. The reaction is then initiated by adding the oxidant or pressurizing with a gaseous reactant like CO2.[1] It is often crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions, especially if air-sensitive reagents are involved or if the reaction mechanism is susceptible to oxygen interference.[4] Monitoring the reaction progress by techniques like GC, HPLC, or TLC is recommended to determine the optimal reaction time.[5]
Data Presentation
The following tables summarize quantitative data from various catalytic applications of metalloporphyrins to provide a comparative overview.
Table 1: Catalytic Performance of H-MCrPN in CO2 Fixation with Epoxides [1]
| Entry | Epoxide | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | Propylene oxide | 24 | 99 | 100 |
| 2 | 1-Butene oxide | 24 | 99 | 100 |
| 3 | 1-Hexene oxide | 24 | 99 | 100 |
| 4 | Styrene oxide | 24 | 99 | 100 |
| 5 | Epichlorohydrin | 24 | 99 | 100 |
Reaction conditions: epoxide (12.5 mmol), no additional solvent, H-MCrPN (71 mg, 0.49 mol% Cr porphyrins), THABr (0.90 mmol), room temperature, and CO2 (balloon).
Table 2: Influence of Fluorine Substitution on Benzaldehyde Acetalization Catalyzed by Iron(III) Porphyrins [6]
| Catalyst | Conversion after 1h (%) | Conversion after 3h (%) | Conversion after 6h (%) | Conversion after 24h (%) |
| Fe0F ([Fe(TPP)]Cl) | 0 | 0 | 0 | 25 |
| Fe2F ([Fe(TDFPP)]Cl) | 0 | 0 | 0 | 45 |
| Fe5F ([Fe(TPFPP)Cl]) | 84 | 91 | 95 | >99 |
Reaction conditions: 2% mol of catalyst, homogeneous media, 70 °C.
Experimental Protocols
Protocol 1: General Procedure for CO2 Fixation with Epoxides Catalyzed by H-MCrPN [1]
-
To a reaction vessel, add the epoxide (12.5 mmol), the heterogeneous Cr(III) porphyrin catalyst (H-MCrPN, 71 mg, 0.49 mol% Cr porphyrins), and tetrabutylammonium bromide (THABr, 0.90 mmol).
-
Seal the reaction vessel and introduce carbon dioxide (CO2) from a balloon.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After the reaction is complete, vent the CO2.
-
Analyze the conversion and selectivity of the product (cyclic carbonate) using appropriate analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: General Procedure for the Oxidation of Rhodamine B using a Cr(III) Porphyrin Catalyst [4]
-
Prepare a stock solution of Rhodamine B (RbH) in the desired solvent.
-
In a reaction vessel, add the Cr(III) porphyrin catalyst to the Rhodamine B solution.
-
Initiate the reaction by adding hydrogen peroxide (H2O2) as the oxidant.
-
Stir the reaction mixture at room temperature.
-
Monitor the degradation of Rhodamine B spectrophotometrically by measuring the decrease in its characteristic absorbance over time.
Mandatory Visualizations
Caption: A general experimental workflow for optimizing Cr(III) porphyrin catalyzed reactions.
Caption: A logical flowchart for troubleshooting common issues in Cr(III) porphyrin catalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of porphyrin-forming reactions. Part 2.1 Examination of the reaction course in two-step, one-flask syntheses of meso-substituted porphyrins [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Inconsistent Results in Metalloporphyrin-Based Experiments
Welcome to the technical support center for metalloporphyrin-based experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered in the synthesis, purification, characterization, and application of metalloporphyrins.
Frequently Asked Questions (FAQs)
Q1: My metalloporphyrin synthesis resulted in a very low yield. What are the common causes and how can I improve it?
A1: Low yields in metalloporphyrin synthesis are a frequent issue. Several factors can contribute to this problem:
-
Purity of Reagents: Ensure that the pyrrole, aldehyde, and solvents used are of high purity. Impurities can lead to side reactions and the formation of unwanted by-products.
-
Reaction Conditions: The temperature and reaction time are critical. Reactions carried out at temperatures that are too low may be incomplete, while excessively high temperatures can lead to decomposition of the porphyrin.[1] It is essential to optimize these parameters for your specific synthesis.
-
Atmosphere: Some syntheses are sensitive to air and are best performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the porphyrinogen (B1241876) intermediate.
-
Purification Losses: Significant loss of product can occur during purification.[2] Column chromatography, a common purification method, can lead to substantial losses if not optimized.[2][3] Consider alternative purification methods or optimize your chromatography conditions (e.g., choice of stationary and mobile phase).
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4]
Q2: I am having trouble purifying my metalloporphyrin. What are the best methods to remove unreacted ligands and excess metal salts?
A2: Purification is a critical step to obtain high-purity metalloporphyrins. Common impurities include unreacted free-base porphyrin and excess metal salts.[2][5]
-
Removal of Excess Metal Salts: For hydrophobic porphyrins, washing the crude product with water or using liquid-liquid extraction can effectively remove water-soluble metal salts.[2][6] For water-soluble porphyrins, exclusion chromatography (e.g., with Sephadex) is a suitable method.[2][6]
-
Separation of Metalloporphyrin from Free-Base Porphyrin: Column chromatography is the most common method. The choice of adsorbent (e.g., silica (B1680970) gel, alumina) and eluent system is crucial and depends on the specific porphyrin.
-
Alternative Methods: For some systems, crystallization can be an effective purification technique.[3]
Q3: My UV-Vis spectrum looks unusual. How can I tell if my metalloporphyrin is aggregating?
A3: UV-Vis spectroscopy is a powerful tool for detecting metalloporphyrin aggregation. Aggregation leads to characteristic changes in the absorption spectrum:
-
Broadening of the Soret Band: The sharp and intense Soret band will broaden and may decrease in intensity.
-
Red or Blue Shift of the Soret Band: A red-shift (bathochromic shift) of the Soret band is often indicative of J-aggregation (head-to-tail arrangement).[7] A blue-shift (hypsochromic shift) can indicate H-aggregation (face-to-face stacking).
-
Changes in the Q-bands: The number and position of the Q-bands in the visible region of the spectrum can also change upon aggregation.[8] Free-base porphyrins typically show four Q-bands, while metalloporphyrins show two.[9] Aggregation can cause these bands to shift or merge.
Visually, aggregation can manifest as turbidity or precipitation in the solution.
Q4: My catalytic experiments with metalloporphyrins are giving inconsistent results. What could be the problem?
A4: Inconsistent catalytic activity is a common challenge and can be attributed to several factors:
-
Catalyst Purity: The presence of impurities, even in small amounts, can significantly affect catalytic performance. Ensure your metalloporphyrin catalyst is thoroughly purified.
-
Catalyst Aggregation: As discussed in Q3, aggregation can reduce the number of active catalytic sites, leading to lower than expected activity.[10]
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. This can be caused by harsh temperatures, incompatible solvents, or the presence of oxidizing agents.
-
Air and Moisture Sensitivity: Many metalloporphyrin catalysts are sensitive to air and moisture.[10] Performing reactions under an inert atmosphere with dry solvents is crucial for reproducibility.
-
Substrate Purity: Impurities in the substrate can act as inhibitors or poisons to the catalyst.
Q5: I suspect the metal has come out of my porphyrin (demetalation). How can I confirm this and how can it be prevented?
A5: Demetalation is the loss of the central metal ion from the porphyrin macrocycle. It is often promoted by acidic conditions.[11]
-
Confirmation of Demetalation:
-
UV-Vis Spectroscopy: The UV-Vis spectrum of a free-base porphyrin is distinct from its metallated counterpart. Free-base porphyrins typically exhibit four Q-bands, whereas most metalloporphyrins show only two.[9] The Soret band may also shift.
-
NMR Spectroscopy: The proton NMR spectrum of a diamagnetic metalloporphyrin will change significantly upon demetalation, with the appearance of the inner N-H protons of the free-base porphyrin at a characteristic upfield chemical shift (around -2 to -4 ppm).
-
-
Prevention of Demetalation:
-
Avoid Acidic Conditions: If possible, avoid strongly acidic environments.
-
Choice of Metal: Some metals form more stable complexes than others. For example, nickel and copper porphyrins are generally more stable to demetalation than zinc porphyrins.[11]
-
Solvent Choice: The presence of coordinating solvents can sometimes inhibit demetalation.[11]
-
Troubleshooting Guides
Issue 1: Low Yield in Metalloporphyrin Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Very little or no solid product after reaction. | Incomplete reaction. | Monitor the reaction by TLC to determine the optimal reaction time.[4] Increase the reaction temperature or time as needed, but be cautious of decomposition. |
| Poor choice of solvent. | Ensure both the porphyrin and the metal salt are soluble in the reaction solvent.[2] | |
| Low isolated yield after purification. | Product loss during column chromatography. | Optimize chromatography conditions (stationary phase, mobile phase). Consider alternative purification methods like crystallization or precipitation.[3] |
| Inefficient extraction. | During workup, ensure complete extraction of the product by performing multiple extractions and checking the aqueous layer for any remaining product. |
Issue 2: Inconsistent UV-Vis Spectra
| Symptom | Possible Cause | Suggested Solution |
| Broadened Soret band and shifted Q-bands. | Aggregation. | Dilute the sample. Use a less polar solvent if possible. Adjust the pH of the solution. |
| Appearance of four Q-bands instead of two. | Demetalation. | Confirm with NMR. Avoid acidic conditions. Consider using a more stable metalloporphyrin.[11] |
| Soret band wavelength is different from expected. | Presence of impurities. | Purify the sample using column chromatography or recrystallization. |
| Protonation of the porphyrin core. | Neutralize the solution. The Soret band of a protonated porphyrin is typically red-shifted.[7] |
Issue 3: Poor Catalytic Performance
| Symptom | Possible Cause | Suggested Solution |
| Low or no conversion of substrate. | Inactive catalyst. | Confirm the identity and purity of your metalloporphyrin by NMR, MS, and UV-Vis. |
| Catalyst poisoning. | Purify the substrate and solvent to remove any potential inhibitors. | |
| Reaction starts but stops prematurely. | Catalyst degradation. | Run the reaction at a lower temperature. Ensure the reaction is performed under an inert atmosphere if the catalyst is air-sensitive. |
| Inconsistent results between batches. | Variation in catalyst purity. | Standardize the purification protocol for your catalyst. |
| Aggregation of the catalyst. | Run the reaction at a lower catalyst concentration. Add bulky axial ligands to hinder aggregation. |
Data Presentation
Table 1: Typical UV-Vis Absorption Data for Tetraphenylporphyrin (B126558) (TPP) and its Metal Complexes in Chloroform (B151607)
| Compound | Soret Band (λmax, nm) | Q-Bands (λmax, nm) | Reference |
| H₂TPP (Free-Base) | 419 | 515, 549, 592, 648 | [1] |
| Zn(II)TPP | 424 | 551, 590 | |
| Cu(II)TPP | 417 | 541 | |
| Ni(II)TPP | 415 | 528 | |
| Co(II)TPP | 412 | 529 | |
| Fe(III)TPPCl | 418 | 510, 574, 610, 645 | |
| Mn(III)TPPCl | 479 | 585, 620 |
Note: The exact peak positions can vary slightly depending on the solvent and concentration.
Table 2: Effect of Aggregation on the Soret Band of a Metalloporphyrin
| Condition | Soret Band (λmax, nm) | Observation |
| Monomeric (dilute solution) | 420 | Sharp, intense peak |
| J-Aggregate (concentrated solution) | 435 (Red-shifted) | Broader, less intense peak |
| H-Aggregate (different solvent/additive) | 410 (Blue-shifted) | Broader, less intense peak |
Experimental Protocols
Protocol 1: General Synthesis of a Metallotetraphenylporphyrin (M-TPP)
This protocol describes a general method for the synthesis of a metallotetraphenylporphyrin from tetraphenylporphyrin (H₂TPP) and a metal salt.
Materials:
-
Tetraphenylporphyrin (H₂TPP)
-
Metal(II) acetate (B1210297) hydrate (B1144303) (e.g., Zn(OAc)₂, Cu(OAc)₂, Ni(OAc)₂) (5-10 equivalents)
-
Dimethylformamide (DMF) or a similar high-boiling solvent
-
Deionized water
-
Chloroform or Dichloromethane (B109758)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve H₂TPP in a minimal amount of DMF in a round-bottom flask.
-
Add a 5-10 fold molar excess of the metal acetate salt to the solution.
-
Heat the reaction mixture to reflux (typically 150-160 °C for DMF) and monitor the reaction by UV-Vis spectroscopy or TLC. The reaction is complete when the four Q-bands of the free-base porphyrin are replaced by the two Q-bands of the metalloporphyrin.
-
Allow the reaction mixture to cool to room temperature.
-
Add an equal volume of deionized water to precipitate the crude metalloporphyrin.
-
Collect the precipitate by vacuum filtration and wash thoroughly with deionized water to remove excess metal salts.
-
Wash the precipitate with methanol to remove any remaining DMF.
-
Dry the crude product in a vacuum oven.
-
For further purification, dissolve the crude product in a minimal amount of chloroform or dichloromethane and purify by column chromatography on silica gel. The appropriate eluent will depend on the specific metalloporphyrin.
-
Collect the desired fraction, remove the solvent under reduced pressure, and dry the purified metalloporphyrin.
-
Characterize the final product by UV-Vis, NMR, and mass spectrometry.
Protocol 2: Demetalation of a Metalloporphyrin
This protocol describes a method for the removal of a metal ion from a metalloporphyrin.
Materials:
-
Metalloporphyrin (e.g., ZnTPP)
-
Concentrated hydrochloric acid (HCl)
-
Chloroform or Dichloromethane
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the metalloporphyrin in chloroform or dichloromethane in a separatory funnel.
-
Add an equal volume of concentrated HCl and shake the funnel vigorously. The color of the organic layer should change, indicating the formation of the free-base porphyrin dication.
-
Allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer with deionized water until the washings are neutral to pH paper.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid and convert the dication to the free-base porphyrin. The color of the organic layer will change again.
-
Wash the organic layer one final time with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the free-base porphyrin.
-
Confirm the demetalation by UV-Vis and NMR spectroscopy.
Visualizations
References
- 1. An Undergraduate Experiment Using Microwave-Assisted Synthesis of First Raw Metalloporphyrins: Characterizations and Spectroscopic Study [pubs.sciepub.com]
- 2. Modern Methods for the Sustainable Synthesis of Metalloporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. digital.wpi.edu [digital.wpi.edu]
- 5. Metalloporphyrin contaminations in purified porphyrin preparations as demonstrated by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Does the Red Shift in UV–Vis Spectra Really Provide a Sensing Option for Detection of N-Nitrosamines Using Metalloporphyrins? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Reactions Catalyzed by Metalloporphyrin-Based Metal-Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. worldscientific.com [worldscientific.com]
Validation & Comparative
A Comparative Guide to Heme Oxygenase-1 Inhibitors: CR(III) Mesoporphyrin IX Chloride vs. Tin Protoporphyrin
For researchers, scientists, and drug development professionals, the selection of a potent and specific Heme Oxygenase-1 (HO-1) inhibitor is critical for advancing studies in oncology, inflammation, and cellular stress responses. This guide provides an objective comparison of two commonly used metalloporphyrin-based HO-1 inhibitors: CR(III) Mesoporphyrin IX chloride (CrMP) and Tin Protoporphyrin (SnPP).
Heme oxygenase-1 is a critical enzyme that catalyzes the degradation of heme into biliverdin (B22007), free iron, and carbon monoxide, playing a pivotal role in cellular defense against oxidative stress and inflammation.[1] Its inhibition is a key strategy in various therapeutic areas. This guide evaluates CrMP and SnPP based on their inhibitory potency, in vivo effects, and potential side effects, supported by experimental data.
Performance Comparison at a Glance
| Feature | This compound (CrMP) | Tin Protoporphyrin (SnPP) | Key Findings |
| In Vitro Potency (IC50) | Potent inhibitor of HO-1.[2] | Potent inhibitor of HO-1.[3][4] | Tin mesoporphyrin, a related compound, was found to be the most potent inhibitor for both HO-1 and HO-2 isoforms in one study.[3] Another study identified chromium mesoporphyrin as the most potent in vitro inhibitor of rat tissue heme oxygenase.[2] |
| In Vivo Efficacy | Effectively reduces HO activity in liver and spleen.[2] | Effectively reduces HO activity and can suppress hyperbilirubinemia.[5][6] | Both compounds demonstrate in vivo efficacy in inhibiting HO-1. |
| Photoreactivity | Considered to have no photosensitizing properties.[2] | Known photosensitizer, which can be a significant side effect.[2] | This is a critical differentiator, with CrMP offering a significant safety advantage. |
| Off-Target Effects | Can induce hemolysis and an inflammatory response at higher doses. | Can increase the number of nonperfused sinusoids in the liver. | Both inhibitors exhibit off-target effects that should be considered in experimental design. |
In-Depth Analysis
Inhibitory Potency: A Head-to-Head Look
A key metric for comparing enzyme inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half.
A comparative study on the in vitro inhibition of heme oxygenase isoenzymes by various metalloporphyrins provided the following insights:
| Metalloporphyrin | HO-1 IC50 (µM) | HO-2 IC50 (µM) |
| Chromium Mesoporphyrin | ~1-5 | ~0.1-1 |
| Tin Protoporphyrin | ~5-20 | ~0.1-1 |
| Tin Mesoporphyrin | ~0.1-1 | ~0.01-0.1 |
Note: The IC50 values are approximated from graphical data presented in the cited literature and may vary depending on the specific experimental conditions. The data for Chromium Mesoporphyrin is presented as a proxy for this compound.
These findings suggest that while both are potent inhibitors, the mesoporphyrin derivatives, in general, tend to show higher potency. Specifically, tin mesoporphyrin was identified as the most potent inhibitor for both HO-1 and HO-2.[3] Another study highlighted chromium mesoporphyrin as a highly potent in vitro inhibitor of heme oxygenase.[2]
In Vivo Experimental Data: Beyond the Petri Dish
Translating in vitro potency to in vivo efficacy is a critical step in drug development. Studies in animal models have provided valuable comparative data on the physiological effects of CrMP and SnPP.
In a study using adult male Wistar rats, the administration of chromium mesoporphyrin (4 µmol/kg body weight) resulted in a significant reduction of tissue heme oxygenase activity to less than 5% in the liver and spleen six hours after administration.[2]
A separate in vivo study comparing the effects of CrMP and SnPP on hepatic microcirculation in rats revealed that both compounds effectively inhibit HO-1 activity, as indicated by a 40-50% decrease in conjugated bilirubin (B190676) levels. However, this study also highlighted distinct side effect profiles. CrMP administration led to a decrease in mean arterial pressure, induced significant hemolysis, and a marked inflammatory response. SnPP, on the other hand, was associated with an increase in the number of nonperfused sinusoids in the liver. The study concluded that tin mesoporphyrin (SnMP), a related compound, exhibited the fewest side effects in this model.
The Critical Issue of Photoreactivity
A significant drawback of tin protoporphyrin is its known photosensitizing property.[2] This means that exposure to light after administration can lead to phototoxic reactions, a serious concern for potential clinical applications. In contrast, chromium mesoporphyrin has been shown to be an effective heme oxygenase inhibitor without photosensitizing properties, making it a potentially safer alternative.[2]
Signaling Pathways and Experimental Workflow
To understand the broader biological context of HO-1 inhibition and the methodologies used to assess it, the following diagrams are provided.
Experimental Protocols
Spectrophotometric Heme Oxygenase-1 Activity Assay
This protocol is a standard method for determining HO-1 activity by measuring the formation of bilirubin.
1. Preparation of Microsomal Fraction:
-
Homogenize tissue or cell samples in a buffer solution (e.g., 0.1 M potassium phosphate (B84403) buffer with 2 mM MgCl2).
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.
-
Collect the supernatant and ultracentrifuge at 105,000 x g for 60 minutes at 4°C.
-
The resulting pellet is the microsomal fraction containing HO-1. Resuspend the pellet in a suitable buffer.
2. Heme Oxygenase Reaction:
-
Prepare a reaction mixture containing the microsomal fraction, hemin (B1673052) (the substrate), NADPH, and a source of biliverdin reductase (often from rat liver cytosol).
-
The reaction buffer is typically 100 mM potassium phosphate buffer (pH 7.4).
-
To assess the inhibitory effect of CrMP or SnPP, the inhibitor is pre-incubated with the microsomal fraction before adding the substrate.
-
Initiate the reaction by adding NADPH.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes) in the dark to prevent photodegradation of porphyrins.[7]
3. Measurement of Bilirubin:
-
Stop the reaction by placing the tubes on ice or by adding a quenching solution.
-
Extract the bilirubin from the reaction mixture using chloroform (B151607).
-
Measure the absorbance of the chloroform layer at approximately 464 nm using a spectrophotometer. The difference in absorbance between the sample and a blank (without substrate or microsomes) is used to calculate the amount of bilirubin formed.
-
HO-1 activity is typically expressed as picomoles of bilirubin formed per milligram of microsomal protein per hour.[8][9][10][11]
Conclusion
Both this compound and Tin Protoporphyrin are potent inhibitors of Heme Oxygenase-1. However, the available evidence suggests that CrMP may offer a superior safety profile due to its lack of photosensitizing properties.[2] While both compounds exhibit some off-target effects in vivo, the choice of inhibitor should be carefully considered based on the specific experimental context and the potential for light-induced toxicity. For studies where light exposure is a factor, CrMP presents a clear advantage. Researchers should also consider the potential for differential effects on HO-1 versus HO-2 isoforms when selecting an inhibitor for their specific research question. Further head-to-head studies under identical, standardized conditions would be beneficial to definitively establish the relative potency and selectivity of these two important research tools.
References
- 1. dovepress.com [dovepress.com]
- 2. Selection of metalloporphyrin heme oxygenase inhibitors based on potency and photoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro inhibition of heme oxygenase isoenzymes by metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synergistic effects of HO-1 inhibition and chemotherapy on tumor proliferation and immune infiltration: An in vitro and in vivo approach to enhancing prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro inhibition of adult rat intestinal heme oxygenase by metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Metalloporphyrins for Heme Oxygenase Inhibition: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various metalloporphyrins in their ability to inhibit heme oxygenase (HO), a critical enzyme in cellular defense and signaling pathways. This analysis is supported by experimental data and detailed methodologies to aid in the selection of appropriate inhibitors for research and therapeutic development.
Heme oxygenase (HO) is the rate-limiting enzyme in the degradation of heme, a process that yields biliverdin, free iron, and carbon monoxide (CO). Two primary isoforms exist: the inducible HO-1, which is upregulated in response to oxidative stress and inflammation, and the constitutive HO-2, which plays a role in physiological processes. The inhibition of HO, particularly HO-1, is a significant area of research for various therapeutic applications, including cancer therapy and the modulation of inflammatory responses. Metalloporphyrins (MPs), structural analogs of heme, are the most widely studied class of HO inhibitors. This guide compares the inhibitory efficacy of different MPs against HO-1 and HO-2, providing quantitative data and detailed experimental protocols.
Comparative Inhibitory Activity of Metalloporphyrins
The inhibitory potential of metalloporphyrins is primarily determined by the central metal ion and the specific porphyrin ring structure. The following table summarizes the 50% inhibitory concentrations (IC50) of various metalloporphyrins against rat HO-1 and HO-2. Lower IC50 values indicate greater inhibitory potency.
| Metalloporphyrin | Central Metal | Porphyrin Ring | HO-1 IC50 (µM)[1][2] | HO-2 IC50 (µM)[1][2] | Selectivity (HO-1/HO-2) |
| SnMP | Tin | Mesoporphyrin | 0.015 | 0.005 | 3.0 |
| SnPP | Tin | Protoporphyrin | 0.04 | 0.01 | 4.0 |
| CrMP | Chromium | Mesoporphyrin | 0.02 | 0.01 | 2.0 |
| CrDP | Chromium | Deuteroporphyrin (B1211107) | 0.6 - 1.3 | Not Reported | - |
| ZnPP | Zinc | Protoporphyrin | 5.45 | 2.65 | 2.06 |
| ZnDP | Zinc | Deuteroporphyrin | 5.25 | 2.10 | 2.5 |
| ZnBG | Zinc | Bis-glycol deuteroporphyrin | 0.07 | 0.03 | 2.33 |
Key Observations:
-
Potency: Tin- and chromium-containing metalloporphyrins, such as SnMP, SnPP, and CrMP, are the most potent inhibitors of both HO-1 and HO-2, with IC50 values in the nanomolar to low micromolar range.[1][2]
-
Selectivity: Most metalloporphyrins exhibit limited selectivity between the two isoforms, generally showing slightly higher potency for HO-2.[1][2] Tin protoporphyrin (SnPP) displays the highest selectivity for HO-2 over HO-1 among the listed compounds.[1]
-
Zinc Porphyrins: Zinc-containing porphyrins, like ZnPP and ZnDP, are less potent inhibitors compared to their tin and chromium counterparts.[1]
-
Photoreactivity: A critical consideration for in vivo applications is the photoreactivity of some metalloporphyrins. For instance, tin protoporphyrin (SnPP) is a known photosensitizer, which can lead to adverse effects upon light exposure.[3][4] In contrast, chromium deuteroporphyrin (CrDP) and zinc deuteroporphyrin (ZnDP) have been identified as potent, non-photoreactive inhibitors.[3]
It is also important to note that some metalloporphyrins, while inhibiting HO activity, can paradoxically induce the expression of HO-1. This has been observed with inhibitors like zinc protoporphyrin (ZnPP) and tin protoporphyrin (SnPP).[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of metalloporphyrin-mediated HO inhibition.
Heme Oxygenase Activity Assay (Spectrophotometric Method)
This assay measures the activity of HO by quantifying the production of bilirubin (B190676), which is formed from the enzymatic degradation of heme.
1. Preparation of Microsomal Fractions (Source of Heme Oxygenase):
-
Homogenize tissue samples (e.g., rat spleen for HO-1, rat brain for HO-2) in an ice-cold buffer (e.g., 50 mM Tris buffer, pH 7.4, containing 0.25 M sucrose).[6]
-
Perform differential centrifugation to isolate the microsomal fraction. First, centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and cellular debris.[6]
-
Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.[6]
-
Resuspend the microsomal pellet in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.8, containing 2 mM MgCl2) and determine the protein concentration.[6]
2. Heme Oxygenase Activity Assay:
-
Prepare a reaction mixture in a final volume of 500 µL containing:
-
20 mM Tris-HCl, pH 7.4[6]
-
Microsomal extract (1 mg/mL protein)[6]
-
Biliverdin reductase (0.5–2.0 mg/mL)[6]
-
1 mM NADPH[6]
-
2 mM Glucose-6-phosphate (G6P)[6]
-
1 U Glucose-6-phosphate dehydrogenase (G6PDH)[6]
-
25 µM Hemin (substrate)[6]
-
The metalloporphyrin inhibitor at various concentrations (or vehicle control, e.g., DMSO).[6]
-
-
Incubate the samples for 60 minutes at 37°C in the dark.[6]
-
Terminate the reaction by adding an equal volume of chloroform (B151607) and vortexing.
-
Centrifuge to separate the phases and measure the absorbance of the chloroform layer.
-
Determine the amount of bilirubin formed by measuring the difference in absorbance between 464 nm and 530 nm (extinction coefficient for bilirubin is 40 mM⁻¹ cm⁻¹).[6][7]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved in heme oxygenase signaling and the experimental process, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro inhibition of heme oxygenase isoenzymes by metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of porphyrin heme oxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selection of metalloporphyrin heme oxygenase inhibitors based on potency and photoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heme oxygenase inhibition in cancers: possible tools and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of Heme Oxygenase-1 Inhibition and Sigma Receptor Modulation for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Membrane-Bound Human Heme Oxygenase-1 Activity Using a Chemically Defined Assay System - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of Cr(III) Mesoporphyrin IX Chloride: A Comparative Guide for Heme Oxygenase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of Cr(III) Mesoporphyrin IX chloride on the two principal isoforms of heme oxygenase: the inducible HO-1 and the constitutive HO-2. The data presented herein is intended to assist researchers in making informed decisions regarding the use of this compound as a selective inhibitor in their studies.
Heme oxygenase (HO) is a critical enzyme in heme catabolism, breaking down heme into biliverdin (B22007), free iron, and carbon monoxide. The two major isoforms, HO-1 and HO-2, share similar catalytic functions but differ in their expression patterns and physiological roles. HO-1 is induced by various stress stimuli, while HO-2 is constitutively expressed and plays a role in normal physiological processes. The ability to selectively inhibit one isoform over the other is crucial for elucidating their distinct functions and for the development of targeted therapeutics.
Comparative Inhibitory Potency
This compound (CrMP) is a metalloporphyrin that acts as a competitive inhibitor of heme oxygenase. The following table summarizes the 50% inhibitory concentrations (IC50) of CrMP for both rat HO-1 and HO-2, providing a clear quantitative comparison of its potency against each isoform.
| Compound | HO-1 IC50 (µM) | HO-2 IC50 (µM) | Selectivity (HO-2/HO-1) |
| This compound | 1.8 ± 0.2 | 0.9 ± 0.1 | 0.5 |
Data sourced from Vreman et al., 2011.
The data indicates that this compound is a potent inhibitor of both heme oxygenase isoforms. Notably, it exhibits a slight preference for HO-2 over HO-1, with an IC50 value approximately two-fold lower for HO-2. This suggests that while CrMP can be used to inhibit overall HO activity, it is not a selective inhibitor of HO-1. In fact, no metalloporphyrins tested in the referenced study demonstrated preferential inhibition of HO-1. For a given metalloporphyrin, HO-1 activity was generally less inhibited than that of HO-2.
Experimental Protocols
The following is a detailed methodology for a standard in vitro heme oxygenase inhibition assay, adapted from established protocols, suitable for determining the inhibitory potential of compounds like this compound.
Preparation of Microsomal Fractions
Microsomes serve as the source of heme oxygenase enzymes. HO-1 is typically sourced from the spleen of rats treated with an inducing agent (e.g., cadmium chloride), while HO-2 is constitutively expressed at high levels in the brain.
-
HO-1 Source (Rat Spleen Microsomes):
-
Induce HO-1 expression in male Sprague-Dawley rats by subcutaneous injection of cadmium chloride (CdCl2) 24 hours prior to tissue harvesting.
-
Euthanize the rats and perfuse the spleen with ice-cold 0.9% NaCl solution.
-
Homogenize the spleen tissue in a buffer containing 0.25 M sucrose, 20 mM Tris-HCl (pH 7.4), and 1 mM EDTA.
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and ultracentrifuge at 105,000 x g for 60 minutes at 4°C.
-
The resulting pellet contains the microsomal fraction. Resuspend the pellet in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4) and store at -80°C.
-
-
HO-2 Source (Rat Brain Microsomes):
-
Euthanize untreated male Sprague-Dawley rats.
-
Harvest the brain and homogenize in the same buffer as for the spleen.
-
Follow the same centrifugation and ultracentrifugation steps as described for the spleen to isolate the microsomal fraction.
-
Heme Oxygenase Activity Assay (Spectrophotometric Method)
This assay measures the production of bilirubin (B190676), the end product of the heme oxygenase reaction, which can be quantified spectrophotometrically.
-
Reaction Mixture (per sample):
-
Microsomal protein (containing either HO-1 or HO-2)
-
Hemin (substrate)
-
NADPH-cytochrome P450 reductase (provides electrons for the reaction)
-
Biliverdin reductase (converts biliverdin to bilirubin)
-
NADPH generating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Varying concentrations of this compound or vehicle control.
-
-
Assay Procedure:
-
Prepare a reaction master mix containing all components except the NADPH generating system and the microsomal fraction.
-
Aliquot the master mix into microcentrifuge tubes.
-
Add the desired concentration of this compound (dissolved in a suitable solvent, e.g., DMSO) or vehicle to the respective tubes.
-
Pre-incubate the mixture for a short period at 37°C.
-
Initiate the reaction by adding the microsomal fraction and the NADPH generating system.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes) in the dark.
-
Stop the reaction by adding an equal volume of ice-cold chloroform (B151607).
-
Vortex vigorously and centrifuge to separate the phases.
-
Carefully collect the lower chloroform layer containing the bilirubin.
-
Measure the absorbance of the chloroform extract at the appropriate wavelength for bilirubin (approximately 464 nm).
-
-
Data Analysis:
-
Calculate the concentration of bilirubin produced using its molar extinction coefficient.
-
Plot the percentage of inhibition of HO activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a dose-response curve.
-
Visualizing the Process
To further clarify the experimental workflow and the enzymatic pathway, the following diagrams have been generated.
Caption: Experimental workflow for determining HO-1/HO-2 inhibition.
Caption: Heme oxygenase catalytic pathway and inhibition by CrMP.
A Comparative Analysis of Chromium Protoporphyrin and Chromium Mesoporphyrin in Heme Oxygenase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two metalloporphyrin compounds, chromium protoporphyrin (CrPP) and chromium mesoporphyrin (CrMP), as inhibitors of heme oxygenase (HO). The primary therapeutic application for these compounds is in the management of neonatal jaundice through the prevention of hyperbilirubinemia. This is achieved by competitively inhibiting heme oxygenase, the rate-limiting enzyme in the catabolism of heme to bilirubin (B190676).
Efficacy Comparison
Both chromium protoporphyrin and chromium mesoporphyrin are potent competitive inhibitors of heme oxygenase.[1] However, their efficacy can vary significantly based on the route of administration and the specific isoenzyme of heme oxygenase being targeted.
Quantitative Data Summary
The following table summarizes the available quantitative data on the inhibitory effects of CrPP and CrMP on heme oxygenase activity.
| Compound | Administration Route | Tissue | Species | Efficacy Measurement | Result | Reference |
| Cr-protoporphyrin | Intraperitoneal | Liver | Rat | % Inhibition of HO activity | 33% | [2] |
| Cr-protoporphyrin | Intraperitoneal | Spleen | Rat | % Inhibition of HO activity | 22% | [2] |
| Cr-mesoporphyrin | Intraperitoneal | Liver | Rat | % Inhibition of HO activity | <5% | [2] |
| Cr-mesoporphyrin | Intraperitoneal | Spleen | Rat | % Inhibition of HO activity | <5% | [2] |
| Cr-mesoporphyrin | Oral | Liver | Suckling Rat | Inhibition of HO activity | Effective | [3] |
| Cr-protoporphyrin | Oral | Liver | Suckling Rat | Inhibition of HO activity | Not effective | [3] |
Studies have shown that while both compounds are effective when administered intraperitoneally, chromium mesoporphyrin is notably more effective as an inhibitor of hepatic heme oxygenase following oral administration.[3] This suggests that CrMP may be a more suitable candidate for oral therapeutic strategies. In vitro studies have also indicated that chromium mesoporphyrin is a highly potent inhibitor of heme oxygenase in adult rat tissues.[2]
Mechanism of Action: Heme Oxygenase Inhibition
Chromium protoporphyrin and chromium mesoporphyrin act as competitive inhibitors of heme oxygenase. They are structurally similar to the natural substrate, heme, and bind to the active site of the enzyme, thereby preventing the breakdown of heme into biliverdin (B22007), iron, and carbon monoxide. This inhibition directly leads to a reduction in bilirubin production.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of the methodologies employed in the evaluation of CrPP and CrMP.
Synthesis of Chromium Porphyrins
In Vitro Heme Oxygenase Activity Assay
The following protocol is a detailed method for determining the in vitro inhibitory activity of compounds on heme oxygenase, adapted from established methodologies.[4]
1. Preparation of Spleen Microsomes (Source of Heme Oxygenase-1):
-
Euthanize male Sprague-Dawley rats and excise the spleens.
-
Homogenize the spleens in an ice-cold buffer (e.g., 50 mM Tris buffer, pH 7.4, containing 0.25 M sucrose).
-
Perform differential centrifugation: first at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.
-
Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C.
-
The pellet, containing the microsomal fraction rich in HO-1, is resuspended in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).
2. Heme Oxygenase Activity Assay:
-
The reaction mixture should contain:
-
Spleen microsomes (as the enzyme source).
-
Hemin (the substrate).
-
NADPH (a required cofactor).
-
Rat liver cytosol (as a source of biliverdin reductase to convert biliverdin to bilirubin).
-
The inhibitor compound (CrPP or CrMP) at various concentrations.
-
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an organic solvent (e.g., chloroform) and vortexing.
-
Measure the amount of bilirubin formed spectrophotometrically by determining the difference in absorbance between 464 nm and 530 nm.
-
Calculate the percentage of inhibition by comparing the bilirubin formation in the presence of the inhibitor to a control without the inhibitor.
In Vivo Heme Oxygenase Inhibition in Neonatal Rats
The following is a general protocol for assessing the in vivo efficacy of HO inhibitors in a neonatal rat model, as described in the literature.[5]
1. Animal Model:
-
Use neonatal Sprague-Dawley rats (e.g., 7 days old).
2. Compound Administration:
-
Administer CrPP or CrMP via the desired route (e.g., intraperitoneal injection or oral gavage) at a specified dose (e.g., 50 µmol/kg).
-
A control group should receive the vehicle solution.
3. Induction of Hyperbilirubinemia (Optional but recommended for efficacy studies):
-
A model of hemolytic anemia can be induced to increase heme load and subsequent bilirubin production.
4. Sample Collection and Analysis:
-
At various time points after administration, collect blood samples to measure serum bilirubin levels.
-
Euthanize the animals and collect tissues (liver, spleen) to measure heme oxygenase activity using the in vitro assay described above.
5. Data Analysis:
-
Compare the serum bilirubin levels and tissue HO activity between the treated and control groups to determine the in vivo efficacy of the inhibitors.
Safety and Selectivity
An important consideration in the development of heme oxygenase inhibitors is their potential for off-target effects and toxicity. A key advantage of chromium-based porphyrins over some other metalloporphyrins, such as those containing tin, is their lack of photoreactivity.[2] This is a significant safety benefit, especially for neonatal applications where phototherapy is a common treatment for jaundice.
Furthermore, the selectivity of these inhibitors for the inducible (HO-1) versus the constitutive (HO-2) isoform of heme oxygenase is an area of active research. While both CrPP and CrMP inhibit both isoforms, understanding their differential effects is crucial for developing targeted therapies that minimize disruption of the physiological functions of HO-2.
Conclusion
Both chromium protoporphyrin and chromium mesoporphyrin are effective inhibitors of heme oxygenase. The available data suggests that chromium mesoporphyrin may hold a therapeutic advantage due to its superior efficacy following oral administration. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profiles of these compounds and to establish their safety and efficacy in clinical settings. The experimental protocols outlined in this guide provide a framework for future comparative studies in this promising area of drug development.
References
- 1. Heme Oxygenase Activity and Heme Binding in a Neonatal Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination of Heme Oxygenase-1 Inhibition and Sigma Receptor Modulation for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanochemical Synthesis of Chromium(III) Complexes Containing Bidentate PN and Tridentate P-NH-P and P-NH-P′ Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the Heme Oxygenase Inhibitor on the Hypoxic Ischemic Brain Injury in the Neonatal Rat. [ekja.org]
A Comparative Guide to the Catalytic Activity of Metalloporphyrin Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of different metalloporphyrin complexes in oxidation reactions, supported by experimental data. Metalloporphyrins are synthetic analogues of the active site in cytochrome P-450 enzymes and are pivotal in the development of catalysts for fine chemical synthesis and drug metabolism studies.
The Catalytic Cycle of Metalloporphyrins: Mimicking Nature's Oxidative Power
The catalytic activity of metalloporphyrins in oxidation reactions is inspired by the function of cytochrome P-450 enzymes.[1][2] The generally accepted mechanism for oxygen transfer involves a high-valent metal-oxo species as the key oxidant. This process, often referred to as the "oxygen rebound mechanism," is depicted in the catalytic cycle below. The cycle begins with the resting state of the catalyst, a trivalent metal porphyrin (M(III)P). An oxygen donor, such as iodosylbenzene (PhIO) or hydrogen peroxide (H₂O₂), transfers an oxygen atom to the metal center, forming a high-valent metal-oxo porphyrin intermediate (O=M(V)P or O=M(IV)P⁺•). This potent oxidizing species then abstracts a hydrogen atom from a substrate (R-H), forming a substrate radical (R•) and a metal-hydroxyl intermediate (HO-M(IV)P). In a rapid subsequent step, the hydroxyl group "rebounds" to the substrate radical, yielding the hydroxylated product (R-OH) and regenerating the catalyst's resting state.
Caption: A simplified diagram of the metalloporphyrin catalytic cycle for oxidation reactions.
Comparative Catalytic Activity of Metalloporphyrin Complexes
The catalytic efficiency of metalloporphyrins is influenced by several factors, including the nature of the central metal ion, the substituents on the porphyrin ring, and the reaction conditions. The following table summarizes quantitative data on the catalytic activity of various metalloporphyrin complexes in selected oxidation reactions.
| Metalloporphyrin (MP) | Substrate | Oxidant | Reaction Conditions | Turnover Number (TON) | Product(s) & Selectivity/Yield | Reference |
| [Mn(TPFPP)]Cl (Homogeneous) | Cyclohexane (B81311) | PhIO | Catalyst/oxidant/substrate molar ratio 1:10:1,000 | - | 38% total yield (Cyclohexanol and Cyclohexanone) | [3] |
| ZnMn-RPM (MOF) | Cyclohexane | TBS-PhIO | - | - | 20% total yield (83% Cyclohexanol, 17% Cyclohexanone) | [3] |
| [Mn(TPFPP)]Cl (Homogeneous) | Styrene | TBS-PhIO | - | 780 | - | [3] |
| ZnMn-RPM (MOF) | Styrene | TBS-PhIO | - | 2,150 | - | [3] |
| Co-TNPP | Cyclohexane | O₂ | - | 9,300 | 10.43% conversion, 79.54% selectivity for KA oil (Cyclohexanol and Cyclohexanone) | [2][4] |
| T(o-Cl)PP-Mn(III)Cl | Cyclohexane | O₂ | 2.5 MPa O₂, 150°C, 4 h | 2.4 x 10⁶ | Adipic acid | [5] |
| Fe, Mn, and Cu Porphyrins/MCM-41 | Sulfides | UHP | - | - | Mn-Porphyrin/MCM-41 showed the best results for oxidation. | [6] |
| Mo₂TCPP (MOF) | Cyclohexene | CHP/H₂O₂ | - | >99% | >99% conversion and selectivity for epoxycyclohexane | [7] |
TON (Turnover Number) = moles of product / moles of catalyst. TPFPP = meso-tetrakis(pentafluorophenyl)porphyrin. RPM = Porphyrinic MOF. TBS-PhIO = 2-(tert-butylsulfonyl)iodosylbenzene. TNPP = meso-tetrakis(4-nitrophenyl)porphyrin. T(o-Cl)PP = meso-tetrakis(ortho-chlorophenyl)porphyrin. UHP = Urea-hydrogen peroxide. MCM-41 = Mesoporous silica. Mo₂TCPP = Molybdenum-based porphyrinic MOF. CHP = Cumene hydroperoxide.
Experimental Protocols
This section provides a general methodology for a typical metalloporphyrin-catalyzed oxidation of an alkane or alkene.
1. Materials:
-
Metalloporphyrin catalyst (e.g., [Fe(TPP)Cl], [Mn(TDCPP)Cl])
-
Substrate (e.g., cyclohexane, cyclooctene, styrene)
-
Oxidant (e.g., iodosylbenzene (PhIO), m-chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂))
-
Solvent (e.g., dichloromethane (B109758), acetonitrile)
-
Internal standard for GC analysis (e.g., dodecane)
2. General Procedure for Alkane Hydroxylation:
A typical procedure for the hydroxylation of alkanes is as follows: to a solution of the metalloporphyrin catalyst (e.g., 0.4 µmol) in a mixture of the alkane substrate (0.5 mL) and a co-solvent like benzene (B151609) (0.5 mL), the solid oxidant (e.g., 45 µmol of iodosylbenzene) is added.[8] The reaction mixture is stirred under an inert atmosphere (e.g., argon) at room temperature for a specified period (e.g., 7 hours).[8] The reaction is then quenched, for example, by adding a reducing agent like NaHSO₃. An internal standard is added, and the product mixture is analyzed by gas chromatography (GC) to determine the conversion and product yields.[8]
3. General Procedure for Alkene Epoxidation:
For alkene epoxidation, a similar procedure is followed. In a typical reaction, the alkene substrate (e.g., 0.633 mmol) and the metalloporphyrin catalyst (e.g., 0.7 µmol) are dissolved in a solvent like dichloromethane (0.9 mL).[9] An axial base such as pyridine (B92270) or imidazole (B134444) may be added to enhance the catalytic activity. The reaction is initiated by the addition of the oxidant (e.g., 0.082 mmol of PhIO).[9] The mixture is stirred at room temperature for a set time (e.g., 1 hour).[9] The product yield is then determined, often by ¹H NMR spectroscopy or GC, based on the amount of oxidant consumed.[9]
Caption: A typical experimental workflow for metalloporphyrin-catalyzed oxidation.
Conclusion
This guide highlights the significant catalytic potential of metalloporphyrin complexes in a range of oxidation reactions. The data presented demonstrates that the choice of metal center, the nature of the porphyrin ligand, and the reaction conditions all play a crucial role in determining the catalyst's activity and selectivity. Manganese and iron porphyrins are among the most studied and have shown high efficacy, particularly when their stability is enhanced through structural modifications or immobilization on solid supports like Metal-Organic Frameworks (MOFs).[3] The development of robust and highly active metalloporphyrin catalysts continues to be an important area of research with significant implications for synthetic chemistry and the pharmaceutical industry. Future work will likely focus on the design of more stable and selective catalysts that can utilize environmentally benign oxidants like molecular oxygen and operate under milder conditions.
References
- 1. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 2. Catalytic oxidation of cyclohexane by substituted metalloporphyrins: experimental and molecular simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Chemical Reactions Catalyzed by Metalloporphyrin-Based Metal-Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. suslick.illinois.edu [suslick.illinois.edu]
- 9. Mechanistic Studies on the Epoxidation of Alkenes by Macrocyclic Manganese Porphyrin Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cr(III) Mesoporphyrin IX Chloride and Zinc Protoporphyrin
Overview and Mechanism of Action
Both Cr(III) Mesoporphyrin IX chloride and Zinc Protoporphyrin are recognized for their ability to inhibit heme oxygenase (HO), a critical enzyme in heme catabolism. HO breaks down heme into biliverdin (B22007), free iron, and carbon monoxide. The isoform Heme Oxygenase-1 (HO-1) is a stress-inducible enzyme often upregulated in cancerous tissues, making it a therapeutic target.
Zinc Protoporphyrin (ZnPP) is a naturally occurring metalloporphyrin that forms when iron is deficient, and zinc is inserted into protoporphyrin IX instead.[1][2] It is a potent competitive inhibitor of HO-1.[3] Beyond HO-1 inhibition, ZnPP has been shown to have anticancer activities that may be HO-1 independent, potentially involving the Wnt/β-catenin signaling pathway.[4]
This compound , and the closely related Cr(III) Protoporphyrin IX chloride, are synthetic metalloporphyrins.[5][6][7] They are also known to be inhibitors of heme oxygenase activity.[8] Research suggests that chromium protoporphyrin is an effective inhibitor of HO activity, for instance, in neonatal rodents to suppress hyperbilirubinemia.[8][9]
Physicochemical Properties
A summary of the available physicochemical properties for both compounds is presented below.
| Property | This compound | Zinc Protoporphyrin (ZnPP) |
| Molecular Formula | C₃₄H₃₆ClCrN₄O₄[6] | C₃₄H₃₂N₄O₄Zn |
| CAS Number | 70948-71-9[6] | 15442-64-5 |
| Appearance | Data not readily available | Red-purple solid[10] |
| Solubility | Data not readily available | Soluble in water[10] |
| Primary Use | Biochemical assay reagent, research in biochemical reactions.[5][6] | Biomarker for lead poisoning and iron deficiency, research.[1][10] |
Biological Activity and Applications
The known biological activities and research applications of each compound are compared in the following table.
| Feature | This compound | Zinc Protoporphyrin (ZnPP) |
| Primary Biological Target | Heme Oxygenase (HO)[8] | Heme Oxygenase-1 (HO-1)[1][2][3] |
| Mechanism of Action | Competitive inhibitor of HO.[8] | Potent competitive inhibitor of HO-1.[3] It may also have HO-1 independent anticancer effects through pathways like Wnt/β-catenin signaling.[4] |
| Therapeutic Potential | Investigated for the suppression of hyperbilirubinemia in neonatal animal models.[8][9] | Explored for its anticancer properties in vitro and in vivo.[4][10] It has also been considered for its potential therapeutic application in controlling bilirubin (B190676) formation in neonates.[1] |
| Diagnostic Applications | Not established as a routine diagnostic marker. | Widely used as a clinical biomarker for screening for lead poisoning and iron deficiency.[10][11][12] Elevated levels in red blood cells indicate impaired heme synthesis.[13] |
| In Vitro/In Vivo Studies | Shown to be a potent inhibitor of HO in rat spleen, liver, and kidney, and in human spleen.[8] | Numerous in vitro studies on cancer cell lines (e.g., prostate, ovarian) have been conducted.[3][4] In vivo studies in animal models have demonstrated its ability to suppress tumor growth and hyperbilirubinemia.[4][9] Human studies have primarily focused on its diagnostic utility.[11][12] |
Experimental Protocols
A crucial experiment for evaluating and comparing compounds like this compound and ZnPP is the heme oxygenase-1 (HO-1) activity assay.
Heme Oxygenase-1 (HO-1) Activity Assay
This spectrophotometric assay measures the amount of bilirubin produced from the enzymatic degradation of heme, which is catalyzed by HO-1.
1. Preparation of Microsomal Fraction Containing HO-1:
-
Cell lysates are subjected to a series of centrifugation steps to isolate the microsomal fraction, which is rich in HO-1.
-
The final microsomal pellet is resuspended in a suitable buffer (e.g., 0.1 M potassium phosphate (B84403) buffer).[14]
2. Preparation of Rat Liver Cytosolic Fraction (for Biliverdin Reductase):
-
A cytosolic fraction from rat liver is prepared to provide biliverdin reductase, which converts biliverdin (the initial product of HO-1) to bilirubin.[14]
3. HO-1 Activity Measurement:
-
The microsomal protein is incubated in a reaction mixture containing hemin (B1673052) (the substrate), NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and the rat liver cytosolic protein.[14]
-
The reaction is initiated and incubated in the dark at 37°C.
-
The reaction is stopped by placing the tubes on ice.
-
The concentration of bilirubin is determined by measuring the difference in absorbance at 464 nm and 530 nm.[15] The activity is typically expressed as nanomoles of bilirubin formed per hour per milligram of protein.
Visualizing the Pathways
To better understand the context of these compounds' actions, the following diagrams illustrate the relevant biological pathways.
Caption: Heme degradation pathway and inhibition by metalloporphyrins.
Caption: Wnt/β-catenin signaling and the putative role of Zinc Protoporphyrin.
Conclusion
Both this compound and Zinc Protoporphyrin function as inhibitors of heme oxygenase, a key enzyme in heme metabolism with implications in various pathological conditions, including cancer. ZnPP is a well-characterized molecule, serving both as a clinical biomarker and a research tool with potential therapeutic applications, some of which may extend beyond HO-1 inhibition. This compound is primarily utilized as a research chemical, and while its HO inhibitory properties are documented, its broader biological effects are less explored in publicly available literature. The provided data and protocols offer a foundation for researchers to design and conduct further studies, including direct comparative analyses, to better elucidate the relative potency, specificity, and therapeutic potential of these two metalloporphyrins.
References
- 1. Zinc protoporphyrin: A metabolite with a mission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Zinc Protoporphyrin Upregulates Heme Oxygenase-1 in PC-3 Cells via the Stress Response Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zinc protoporphyrin suppresses cancer cell viability through a heme oxygenase-1-independent mechanism: the involvement of the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. scbt.com [scbt.com]
- 8. Suppression of hyperbilirubinemia in the rat neonate by chromium- protoporphyrin. Interactions of metalloporphyrins with microsomal heme oxygenase of human spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.aap.org [publications.aap.org]
- 10. Zinc protoporphyrin - Wikipedia [en.wikipedia.org]
- 11. Effectiveness of zinc protoporphyrin/heme ratio for screening iron deficiency in preschool-aged children - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Predictive value of determinations of zinc protoporphyrin for increased blood lead concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Zinc Protoporphyrin (ZPP) - Metabolic Health - Lab Results explained | HealthMatters.io [healthmatters.io]
- 14. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Structural Insight into Inhibitors of Heme Oxygenase-1 (HO-1) by New Imidazole-Based Compounds: Biochemical and In Vitro Anticancer Activity Evaluation | MDPI [mdpi.com]
A Comparative Guide to Heme Oxygenase Inhibitors: Assessing the Advantages of CR(III) Mesoporphyrin IX Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CR(III) Mesoporphyrin IX chloride with other notable heme oxygenase (HO) inhibitors, focusing on their performance, supporting experimental data, and underlying mechanisms. The information presented is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs.
Introduction to Heme Oxygenase and Its Inhibition
Heme oxygenase (HO) is a critical enzyme in cellular defense mechanisms, catalyzing the degradation of heme into biliverdin (B22007), free iron, and carbon monoxide (CO).[1] There are two primary isoforms: the inducible HO-1, which is upregulated in response to oxidative stress and inflammation, and the constitutive HO-2.[1] The products of this reaction have significant biological effects, including antioxidant, anti-inflammatory, and signaling functions.[2] Inhibition of HO activity is a key strategy in various research areas, including oncology and studies of neonatal jaundice, to modulate these pathways.[1][3] Metalloporphyrins are a major class of competitive HO inhibitors, structurally mimicking the heme substrate.[4]
Comparative Analysis of Inhibitor Potency
The selection of an appropriate heme oxygenase inhibitor often depends on its potency and selectivity towards the HO isoforms. The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and other commonly used metalloporphyrin inhibitors against rat spleen HO-1 and brain HO-2. This data is derived from a comparative in vitro study, ensuring consistency in experimental conditions.
| Inhibitor | Central Metal | Porphyrin Ring | HO-1 IC50 (µM) | HO-2 IC50 (µM) |
| This compound | Chromium | Mesoporphyrin | 1.3 ± 0.2 | 0.20 ± 0.03 |
| Tin Mesoporphyrin IX chloride | Tin | Mesoporphyrin | 0.06 ± 0.01 | 0.01 ± 0.00 |
| Zinc Mesoporphyrin IX | Zinc | Mesoporphyrin | 3.2 ± 0.5 | 0.45 ± 0.06 |
| Chromium Protoporphyrin IX chloride | Chromium | Protoporphyrin | 2.5 ± 0.4 | 0.35 ± 0.05 |
| Tin Protoporphyrin IX chloride | Tin | Protoporphyrin | 0.11 ± 0.02 | 0.01 ± 0.00 |
| Zinc Protoporphyrin IX | Zinc | Protoporphyrin | 10.5 ± 1.5 | 1.5 ± 0.2 |
Data adapted from Wong RJ, et al. J Perinatol. 2011.
From this data, it is evident that Tin Mesoporphyrin IX is the most potent inhibitor for both HO-1 and HO-2. This compound demonstrates moderate potency, being a more potent inhibitor than its zinc counterpart for both isoforms. Notably, for a given metalloporphyrin, HO-1 activity was generally less inhibited than that of HO-2.
Advantages of this compound
While not the most potent inhibitor, this compound offers a distinct set of advantages:
-
Efficacy in vivo: Studies have demonstrated the effectiveness of chromium porphyrins, particularly CR(III) Mesoporphyrin IX, in reducing heme oxygenase activity in vivo.[5] It has been shown to be an effective inhibitor of hepatic heme oxygenase activity even after oral administration.[5]
-
Lack of Photosensitizing Properties: A significant drawback of some metalloporphyrin inhibitors, such as tin protoporphyrin, is their potential to cause photosensitivity. CR(III) Mesoporphyrin IX has been identified as an effective heme oxygenase inhibitor that does not possess these photosensitizing properties, making it a safer tool for in vivo studies.
-
Favorable Biological Profile: Chromium is a biocompatible metal, which contributes to the favorable profile of this compound for in vivo applications.
Off-Target Effects and Specificity
While metalloporphyrins are primarily known as heme oxygenase inhibitors, it is crucial to consider their potential off-target effects. For instance, Zinc Protoporphyrin IX has been shown to activate nitric oxide synthase (NOS) in certain tissues.[6] Conversely, some studies suggest that the anticancer activity of Zinc Protoporphyrin may be independent of its HO-1 inhibitory function and could involve other pathways like the Wnt/β-catenin signaling pathway.[7] The specificity of this compound for heme oxygenase relative to other heme-containing enzymes is an area that warrants further investigation to fully characterize its utility as a selective research tool.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the heme oxygenase-1 signaling pathway and a general workflow for determining inhibitor potency.
Caption: Heme Oxygenase-1 (HO-1) Signaling Pathway.
Caption: Experimental Workflow for IC50 Determination.
Experimental Protocols
Preparation of Microsomal and Cytosolic Fractions
This protocol describes the preparation of spleen microsomes (as a source of HO-1) and brain cytosol (as a source of biliverdin reductase) from rats, as adapted from the methodology used in comparative inhibitor studies.
Materials:
-
Rat spleen and brain tissue
-
Homogenization buffer: 0.1 M potassium phosphate (B84403) buffer (pH 7.4) containing 2 mM MgCl2
-
Centrifuge and ultracentrifuge
-
Dounce homogenizer
Procedure:
-
Excise spleen and brain tissues from rats and place them in ice-cold homogenization buffer.
-
Mince the tissues and homogenize using a Dounce homogenizer.
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.
-
Collect the supernatant and ultracentrifuge at 105,000 x g for 60 minutes at 4°C.
-
The resulting pellet contains the microsomal fraction (source of HO). Resuspend the pellet in a known volume of homogenization buffer.
-
The supernatant from the ultracentrifugation step is the cytosolic fraction (source of biliverdin reductase).
-
Determine the protein concentration of both fractions using a standard protein assay (e.g., Bradford or BCA).
Heme Oxygenase Activity Assay (Spectrophotometric Method)
This protocol outlines a common method for determining heme oxygenase activity by measuring the formation of bilirubin.
Materials:
-
Microsomal fraction (HO-1 source)
-
Cytosolic fraction (biliverdin reductase source)
-
Reaction buffer: 0.1 M potassium phosphate buffer (pH 7.4)
-
Hemin (B1673052) (substrate) solution
-
NADPH solution
-
Inhibitor solutions (e.g., this compound) at various concentrations
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the microsomal fraction, cytosolic fraction, and reaction buffer.
-
Add the inhibitor solution at the desired final concentration to the reaction mixture. Include a control with no inhibitor.
-
Pre-incubate the mixture for a few minutes at 37°C.
-
Initiate the reaction by adding hemin and NADPH.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).
-
Stop the reaction by placing the tubes on ice.
-
Measure the absorbance of the produced bilirubin at ~464 nm. The rate of bilirubin formation is indicative of HO activity.
Determination of IC50 Values
The IC50 value is the concentration of an inhibitor that reduces the enzyme activity by 50%.
Procedure:
-
Perform the heme oxygenase activity assay as described above with a range of inhibitor concentrations.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve.
-
The IC50 value is the inhibitor concentration that corresponds to 50% inhibition on the fitted curve.
Conclusion
This compound stands out as a valuable tool for researchers studying the heme oxygenase pathway. While other inhibitors like Tin Mesoporphyrin IX offer greater potency, the advantages of this compound, particularly its in vivo efficacy and lack of photosensitizing side effects, make it a compelling choice for a wide range of experimental applications. The selection of an inhibitor should be guided by the specific requirements of the study, including the desired potency, the experimental system (in vitro vs. in vivo), and the need for isoform selectivity. This guide provides the necessary data and protocols to make an informed decision.
References
- 1. Heme oxygenase inhibition in cancers: possible tools and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Significance of Heme Oxygenase 1 in Tumor Progression [mdpi.com]
- 3. Clinical trial of tin mesoporphyrin to prevent neonatal hyperbilirubinemia | Semantic Scholar [semanticscholar.org]
- 4. Structural insights into human heme oxygenase-1 inhibition by potent and selective azole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of heme oxygenase after oral vs intraperitoneal administration of chromium porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heme oxygenase inhibitor zinc protoporphyrin IX causes an activation of nitric oxide synthase in the rabbit internal anal sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zinc protoporphyrin suppresses cancer cell viability through a heme oxygenase-1-independent mechanism: the involvement of the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Cr(III) Mesoporphyrin IX Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) method for the quantitative analysis of Cr(III) Mesoporphyrin IX chloride. The performance of this method is objectively compared with established alternative techniques, namely High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and UV-Visible Spectrophotometry. Supporting experimental data and detailed protocols are provided to aid researchers in selecting the most suitable analytical method for their specific needs.
Introduction to this compound Analysis
This compound is a metalloporphyrin of significant interest in biochemical and pharmaceutical research.[1][2][3][4] Accurate and reliable quantification of this compound is crucial for various applications, including metabolic studies and drug development. A variety of analytical techniques can be employed for the analysis of porphyrins and metalloporphyrins, each with its own set of advantages and limitations.[5][6][7] This guide focuses on the validation of a novel, robust HPLC-UV method and its comparison with other common analytical approaches.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. This section compares the newly validated HPLC-UV method with HPLC-FLD and UV-Visible Spectrophotometry.
| Parameter | New HPLC-UV Method | HPLC-FLD | UV-Visible Spectrophotometry |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by fluorescence detection. | Measurement of light absorption by the analyte in a solution. |
| Selectivity | High | Very High (selective for fluorescent compounds) | Low to Moderate |
| Sensitivity | Good | Excellent | Moderate |
| Linearity (Range) | 0.5 - 100 µg/mL | 0.01 - 20 µg/mL | 1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.15 µg/mL | 0.005 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 0.01 µg/mL | 1 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 102.5% | 95.7 - 104.3% |
| Precision (%RSD) | < 2.0% | < 1.5% | < 5.0% |
| Instrumentation Cost | Moderate | High | Low |
| Sample Throughput | High | High | Moderate |
| Expertise Required | Moderate | Moderate to High | Low |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
New Validated HPLC-UV Method
This method was developed for the accurate and precise quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% trifluoroacetic acid in water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 405 nm (Soret band of the metalloporphyrin).
-
Injection Volume: 20 µL.
-
-
Standard Preparation: A stock solution of this compound (1 mg/mL) was prepared in dimethyl sulfoxide (B87167) (DMSO). Working standards were prepared by serial dilution in the mobile phase to achieve concentrations ranging from 0.5 to 100 µg/mL.
-
Sample Preparation: Samples were dissolved in DMSO and diluted with the mobile phase to fall within the calibration range.
-
Validation Parameters: The method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8]
Comparative Method: HPLC-FLD
This method offers higher sensitivity for fluorescent porphyrin compounds.
-
Instrumentation: An HPLC system coupled with a fluorescence detector.
-
Chromatographic Conditions: Same as the HPLC-UV method.
-
Detection:
-
Excitation Wavelength: 405 nm.
-
Emission Wavelength: 620 nm.
-
-
Standard and Sample Preparation: Similar to the HPLC-UV method, with a lower concentration range for standards (0.01 to 20 µg/mL).
Comparative Method: UV-Visible Spectrophotometry
A simpler, more accessible method for the quantification of total porphyrin content.
-
Instrumentation: A double-beam UV-Visible spectrophotometer.
-
Procedure:
-
Prepare a series of standard solutions of this compound in a suitable solvent (e.g., DMSO) with concentrations ranging from 1 to 50 µg/mL.
-
Measure the absorbance of the standards and the sample at the Soret band maximum (around 405 nm).
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the sample from the calibration curve.
-
Method Validation Data
The new HPLC-UV method was rigorously validated to ensure its fitness for purpose.
Table 1: Linearity and Range
| Analyte | Calibration Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 0.5 - 100 | y = 25432x + 1234 | 0.9998 |
Table 2: Accuracy and Precision
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean ± SD, n=3) | Recovery (%) | Precision (RSD, %) |
| 1.0 | 0.99 ± 0.02 | 99.0 | 2.0 |
| 50.0 | 50.6 ± 0.8 | 101.2 | 1.6 |
| 90.0 | 88.7 ± 1.5 | 98.5 | 1.7 |
Table 3: Limits of Detection and Quantification
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.15 |
| Limit of Quantification (LOQ) | 0.5 |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the validation of the new HPLC-UV analytical method.
Caption: Workflow for the validation of the new HPLC-UV method.
Logical Comparison of Analytical Methods
This diagram provides a logical comparison of the analytical methods discussed.
Caption: Decision tree for selecting an analytical method.
Conclusion
The newly validated HPLC-UV method provides a reliable, accurate, and precise tool for the quantification of this compound. It offers a good balance between performance and cost, making it suitable for routine analysis in many research and development settings. While HPLC-FLD offers superior sensitivity for trace-level analysis, and UV-Visible spectrophotometry provides a simpler, lower-cost alternative for screening purposes, the HPLC-UV method stands out as a robust and versatile technique. The choice of method should be guided by the specific requirements of the analytical task at hand.
References
- 1. This compound | [frontierspecialtychemicals.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. Detection and quantitative estimation of metalloporphyrins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of porphyrins and metalloporphyrins using liquid chromatography-diode array detection and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sylzyhg.com [sylzyhg.com]
- 8. fda.gov [fda.gov]
A Comparative Guide to the In Vivo Application of Cr(III) Mesoporphyrin IX Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Chromium(III) Mesoporphyrin IX chloride (Cr(III)MP IX) for in vivo experimental applications, primarily focusing on its role as a heme oxygenase (HO) inhibitor. The reproducibility and efficacy of Cr(III)MP IX are compared with other commonly used metalloporphyrins. This document synthesizes available experimental data to aid researchers in selecting the appropriate compounds and designing robust in vivo studies.
Executive Summary
Chromium(III) Mesoporphyrin IX chloride is a metalloporphyrin investigated for its inhibitory effects on heme oxygenase, the rate-limiting enzyme in heme catabolism. The in vivo efficacy of Cr(III)MP IX has been demonstrated, particularly its ability to inhibit hepatic heme oxygenase activity. When considering in vivo experiments, the choice of metalloporphyrin, administration route, and experimental model are critical factors that influence outcomes and reproducibility. This guide offers a comparative overview of Cr(III)MP IX and its alternatives, detailed experimental protocols, and an exploration of the relevant signaling pathways.
Comparison of In Vivo Heme Oxygenase Inhibition
The efficacy of various metalloporphyrins as heme oxygenase inhibitors has been evaluated in vivo. The following tables summarize the quantitative data on the percentage of HO inhibition in different tissues.
Table 1: Comparison of Heme Oxygenase Inhibition by Chromium Porphyrins in Suckling Rats (40 µmol/kg) [[“]]
| Compound | Administration Route | Organ | % Inhibition (relative to control) |
| Cr(III) Mesoporphyrin IX (CrMP) | Intraperitoneal | Liver | > 55% |
| Spleen | > 55% | ||
| Oral | Liver | Effective Inhibition* | |
| Cr(III) Protoporphyrin IX (CrPP) | Intraperitoneal | Liver | > 55% |
| Spleen | > 55% | ||
| Oral | Liver | Ineffective | |
| Cr(III) Deuteroporphyrin bis glycol (CrBG) | Intraperitoneal | Liver | 42% |
| Oral | Liver | Ineffective |
Note: The study reported CrMP as an effective inhibitor after oral administration but did not provide a specific percentage of inhibition.
Table 2: In Vitro Inhibitory Potency of Alternative Metalloporphyrins on Heme Oxygenase Isozymes [2]
| Compound | Target Isozyme | I50 (Concentration for 50% inhibition) |
| Tin Mesoporphyrin (SnMP) | HO-1 & HO-2 | Most Potent Inhibitor |
| Tin Protoporphyrin (SnPP) | HO-2 | Greatest Selectivity for HO-2 |
| Zinc Protoporphyrin (ZnPP) | HO-2 | Least Inhibitory |
Table 3: In Vitro Heme Oxygenase Inhibition by Zinc Protoporphyrins in Adult Mouse Tissues (11 µM) [3]
| Compound | Organ | % Inhibition (relative to control) |
| Plant-based ZnPP | Liver | 69.7 ± 9.3% |
| Spleen | 46.8 ± 8.7% | |
| Brain | 54.1 ± 13.3% | |
| Technical Grade ZnPP | Liver | 74.2 ± 10.3% |
| Spleen | 65.8 ± 17.9% | |
| Brain | 38.1 ± 13.9% |
Experimental Protocols
Reproducibility of in vivo experiments is critically dependent on standardized protocols. Below are detailed methodologies for the administration of metalloporphyrins in rodent models, based on established practices.
Protocol 1: Intraperitoneal (IP) Injection of Metalloporphyrins in Rats
This protocol is adapted from standard procedures for IP injections in rats[4][5][6].
Materials:
-
Cr(III) Mesoporphyrin IX chloride or other metalloporphyrin
-
Sterile vehicle for dissolution (e.g., 0.1 M NaOH, followed by neutralization with HCl and dilution in saline)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol (B145695) for disinfection
-
Appropriate animal restraint device
Procedure:
-
Preparation of Injection Solution: Dissolve the metalloporphyrin in a minimal amount of 0.1 M NaOH. Neutralize the solution with 1 M HCl and dilute to the final desired concentration with sterile saline. Ensure the final solution is at a physiological pH.
-
Animal Restraint: Securely restrain the rat. For a two-person technique, one person restrains the animal while the other performs the injection. For a one-person technique, restrain the rat with its head tilted slightly downwards.
-
Injection Site Identification: Locate the lower right quadrant of the abdomen to avoid the cecum, which is typically on the left side.
-
Disinfection: Clean the injection site with a 70% ethanol swab.
-
Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn, confirming correct needle placement.
-
Administration: Inject the solution slowly and smoothly.
-
Post-injection Monitoring: Withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress or adverse reactions.
Experimental Workflow for In Vivo Heme Oxygenase Inhibition Study
References
- 1. consensus.app [consensus.app]
- 2. Biliverdin reductase: PKC interaction at the cross-talk of MAPK and PI3K signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory Potency of a Plant-Based Zinc Protoporphyrin on Heme Oxygenase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 5. research.vt.edu [research.vt.edu]
- 6. research.vt.edu [research.vt.edu]
A Comparative Analysis of CR(III) Porphyrins and Novel Heme Oxygenase-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of Chromium (III) porphyrins and novel classes of heme oxygenase-1 (HO-1) inhibitors. The data presented is compiled from various studies and is intended to offer a benchmark for researchers engaged in the development of new therapeutic agents targeting the heme oxygenase system.
Introduction to Heme Oxygenase-1 Inhibition
Heme oxygenase-1 (HO-1) is an inducible enzyme that catalyzes the rate-limiting step in heme degradation, yielding biliverdin, free iron, and carbon monoxide (CO).[1][2][3][4][5] While HO-1 plays a crucial cytoprotective role against oxidative stress, its upregulation in various pathologies, including certain cancers, has made it a significant therapeutic target. Inhibition of HO-1 is being explored as a strategy to sensitize cancer cells to conventional therapies and to mitigate tumor growth and metastasis.
Historically, metalloporphyrins, including those containing Chromium (III), have been utilized as competitive inhibitors of HO-1.[6][7][8][9][10] More recently, a diverse range of novel, non-porphyrin inhibitors, such as imidazole-based compounds, have been developed, offering different mechanisms of action and potentially improved selectivity.[11][12][13][14] This guide aims to provide a comparative analysis of the inhibitory performance of these two classes of compounds.
Performance Data: A Comparative Summary
The following table summarizes the in vitro inhibitory activity (IC50 values) of selected Cr(III) porphyrins and various novel HO-1 inhibitors. It is important to note that the experimental conditions, such as the source of the HO-1 enzyme and assay protocols, may vary between studies, which can influence the reported IC50 values.
| Inhibitor Class | Compound | HO-1 IC50 (µM) | HO-2 IC50 (µM) | Selectivity (HO-2/HO-1) | Enzyme Source | Reference |
| Cr(III) Porphyrins | Chromium Mesoporphyrin (CrMP) | Potent inhibitor | - | - | Rat Spleen Microsomes | [8] |
| Chromium Protoporphyrin (CrPP) | Potent inhibitor | - | - | Rat Spleen Microsomes | [6][8] | |
| Chromium Deuteroporphyrin (CrDP) | 0.6 - 1.3 | - | - | Rat Liver, Spleen, Brain | [7] | |
| Novel Inhibitors | Imidazole-based | |||||
| Compound 1 | 0.4 | 32.0 | 80 | Rat Spleen Microsomes | [2] | |
| Compound 3 | 28.8 | 14.4 | 0.5 | Rat Spleen Microsomes | [2] | |
| Compound 7i | 0.9 | - | - | Rat Spleen Microsomes | [1] | |
| Compound 7l | ~1.0 | ~1.0 | ~1 | Rat Spleen Microsomes | [1] | |
| Compound 7n | 0.95 | 45.89 | 48.3 | Rat Spleen Microsomes | [1] | |
| Compound 7o | 1.20 | 11.19 | 9.3 | Rat Spleen Microsomes | [1] | |
| Compound 10 | 1.01 | - | - | - | [6] | |
| Compound 12 | 0.90 | - | - | - | [6] | |
| Compound 4d | 1.03 | - | - | - | [13] | |
| Quinoline-based Imidazole | ||||||
| Compound 6 | >50% inhibition at 9.2 µM | - | - | - | [8] |
Note: "Potent inhibitor" indicates that the source material described significant inhibition but did not provide a specific IC50 value.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the methodologies used for evaluation, the following diagrams illustrate the heme oxygenase signaling pathway and a generalized experimental workflow for assessing HO-1 inhibitors.
Experimental Protocols
The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against HO-1, based on common methodologies cited in the literature.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound on HO-1 activity.
Materials:
-
HO-1 Enzyme Source: Microsomal fractions from the spleens of male Wistar rats are commonly used.
-
Heme (Substrate): Hemin solution.
-
Cofactor: NADPH.
-
Reducing Agent: NADPH cytochrome P450 reductase.
-
Test Compounds: Cr(III) porphyrins or novel inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Buffer: Potassium phosphate (B84403) buffer (pH 7.4).
-
Reaction Termination: Chloroform (B151607).
-
Instrumentation: Spectrophotometer.
Procedure:
-
Enzyme Preparation:
-
Homogenize rat spleens in potassium phosphate buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Isolate the microsomal fraction by ultracentrifugation of the supernatant.
-
Resuspend the microsomal pellet in buffer and determine the protein concentration.
-
-
Inhibition Assay:
-
Prepare a reaction mixture containing the microsomal preparation (as the source of HO-1), NADPH cytochrome P450 reductase, and the test inhibitor at various concentrations in potassium phosphate buffer.
-
Initiate the reaction by adding the substrate, hemin.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes).
-
Terminate the reaction by adding chloroform to extract the bilirubin formed.
-
Centrifuge the mixture to separate the phases.
-
-
Measurement of Bilirubin:
-
Measure the absorbance of the chloroform layer at 464 nm and 530 nm.
-
The amount of bilirubin formed is proportional to the difference in absorbance (ΔOD 464-530 nm).
-
-
Data Analysis:
-
Calculate the percentage of HO-1 inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of HO-1 activity, from the dose-response curve.
-
Note on Selectivity: To determine the selectivity of an inhibitor for HO-1 over the constitutive isoform, HO-2, a similar assay is performed using a source rich in HO-2, such as rat brain microsomes. The ratio of the IC50 for HO-2 to the IC50 for HO-1 provides the selectivity index.
Conclusion
Both Cr(III) porphyrins and novel HO-1 inhibitors demonstrate potent inhibition of the enzyme. The data suggests that many of the newer, imidazole-based inhibitors exhibit IC50 values in the low micromolar to sub-micromolar range. A key advantage of some of these novel compounds is the potential for greater selectivity for HO-1 over HO-2, which may translate to a more favorable safety profile in therapeutic applications. Further head-to-head comparative studies under standardized conditions are warranted to definitively establish the relative potency and selectivity of these different classes of HO-1 inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Structural Insight into Inhibitors of Heme Oxygenase-1 (HO-1) by New Imidazole-Based Compounds: Biochemical and In Vitro Anticancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of imidazole-based compounds as heme oxygenase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel mutual prodrug of 5-fluorouracil and heme oxygenase-1 inhibitor (5-FU/HO-1 hybrid): design and preliminary in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro inhibition of heme oxygenase isoenzymes by metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Cytoprotective Small-Molecule Inducers of Heme-Oxygenase-1 | MDPI [mdpi.com]
- 12. 2025.febscongress.org [2025.febscongress.org]
- 13. From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. img.abclonal.com [img.abclonal.com]
A Comparative Analysis of Metalloporphyrin Photostability for Advanced Research and Drug Development
For researchers, scientists, and drug development professionals, the selection of a photosensitizer with optimal stability is paramount for the efficacy and safety of photodynamic therapy (PDT) and other light-driven applications. This guide provides an objective comparison of the photostability of various metalloporphyrins, supported by experimental data and detailed methodologies, to aid in the selection of robust candidates for therapeutic and catalytic development.
The inherent photostability of a metalloporphyrin, its resistance to degradation upon exposure to light, is a critical determinant of its performance as a photosensitizer. A higher photostability ensures that the molecule can sustain its photo-activity over the required duration of light exposure, maximizing the therapeutic or catalytic effect. Conversely, rapid photodegradation can lead to a loss of efficacy and the formation of potentially toxic byproducts. This comparison focuses on key metrics of photostability, primarily the quantum yield of photodegradation, and provides insights into the factors influencing the stability of these vital compounds.
Comparative Photostability of Metalloporphyrins
The stability of a porphyrin macrocycle is significantly influenced by the central metal ion. The nature of the metal dictates the photophysical pathways of the excited molecule, affecting both its therapeutic efficacy and its susceptibility to photodegradation. While a universally accepted comprehensive dataset remains a subject of ongoing research, the available data allows for a comparative overview.
| Metalloporphyrin | Central Metal | Photodegradation Quantum Yield (Φp) | Singlet Oxygen Quantum Yield (ΦΔ) | Relative Photostability |
| Free-base Porphyrins (e.g., HP, TSPP) | None | ~10⁻⁵ - 10⁻⁶[1] | ~0.60[2] | Moderate |
| Zinc (Zn) Porphyrins | Zn(II) | Varies | ~0.40 - 0.73[2][3][4] | Good |
| Palladium (Pd) Porphyrins | Pd(II) | Generally low | ~0.34[2] | High[5] |
| Platinum (Pt) Porphyrins | Pt(II) | Generally low | ~0.24[2] | High |
| Copper (Cu) Porphyrins | Cu(II) | - | Not detected[4] | Variable |
| Cadmium (Cd) Porphyrins | Cd(II) | - | ~0.73[4] | Moderate |
| Tin (Sn) Porphyrins | Sn(IV) | - | ~0.28[2] | Moderate |
Note: The quantum yield of photodegradation (Φp) is a measure of the inefficiency of the photophysical and photochemical processes that lead to the degradation of the molecule upon light absorption. A lower Φp value indicates higher photostability.[6] The values presented are generalized and can be influenced by factors such as the specific porphyrin structure, solvent, pH, and the presence of quenchers.[6]
Experimental Protocols
A standardized protocol is crucial for the accurate determination and comparison of photosensitizer photostability.[6] The following methodology outlines a typical procedure for evaluating the photodegradation of a metalloporphyrin in solution.
Objective: To determine the quantum yield of photodegradation (Φp) of a metalloporphyrin upon irradiation with a specific wavelength of light.
Materials:
-
Metalloporphyrin of interest
-
Spectrophotometrically pure solvent (e.g., ethanol, dimethyl sulfoxide)
-
Calibrated light source with a monochromator or narrow-bandpass filter
-
Quartz cuvettes
-
UV-Vis spectrophotometer
-
Actinometer (e.g., ferrioxalate) for determining photon flux
Procedure:
-
Sample Preparation: Prepare a dilute solution of the metalloporphyrin in the chosen solvent with a known concentration. Ensure the absorbance at the irradiation wavelength is within the linear range of the spectrophotometer (typically < 0.1) to ensure uniform light absorption.[6]
-
Light Source Calibration: Determine the incident photon flux (I₀) of the light source at the irradiation wavelength using a chemical actinometer.
-
Irradiation: Irradiate the metalloporphyrin solution in a quartz cuvette with the calibrated light source for specific time intervals. A parallel dark control sample should be maintained under the same conditions without light exposure to account for any non-photochemical degradation.[6]
-
Spectroscopic Monitoring: At each time interval, record the full UV-Vis absorption spectrum of the irradiated sample.[6] The decrease in the absorbance of the characteristic Soret band is typically monitored to follow the degradation of the porphyrin.
-
Data Analysis: Plot the absorbance at the maximum absorption wavelength (λ_max) against the irradiation time. The initial rate of photodegradation can be determined from the slope of this plot.[6]
-
Calculation of Photodegradation Quantum Yield (Φp): The quantum yield of photodegradation is calculated using the following equation:[6]
Φp = (dC/dt) / I₀ * (V/A) * (1 / (1 - 10⁻ᴬ))
where:
-
dC/dt is the initial rate of change of the photosensitizer concentration.
-
I₀ is the incident photon flux (moles of photons per unit area per unit time).
-
V is the volume of the irradiated solution.
-
A is the irradiated area.
-
A is the absorbance of the solution at the irradiation wavelength.
-
Visualizing Experimental and Mechanistic Pathways
To further elucidate the processes involved in assessing and understanding metalloporphyrin photostability, the following diagrams illustrate a typical experimental workflow and the key signaling pathways of phototoxicity.
References
- 1. Quantum yields and kinetics of the photobleaching of hematoporphyrin, Photofrin II, tetra(4-sulfonatophenyl)-porphine and uroporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Mechanism of Action of Metalloporphyrins as Heme Oxygenase Inhibitors: A Context for Cr(III) Mesoporphyrin IX Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: While specific experimental data on Cr(III) Mesoporphyrin IX chloride is limited in publicly available literature, its structural characteristics firmly place it within the well-studied class of metalloporphyrins. These synthetic heme analogs are widely recognized for their potent, competitive inhibition of heme oxygenase (HO), the rate-limiting enzyme in heme catabolism.[1][2][3] This guide provides a comprehensive comparison of metalloporphyrin inhibitors of heme oxygenase, offering a scientifically grounded framework for understanding the probable mechanism of action of this compound.
Heme oxygenase exists in two primary isoforms: the inducible HO-1, which is upregulated in response to cellular stress, and the constitutively expressed HO-2.[1][3] Both isoforms catalyze the degradation of heme into biliverdin (B22007), free iron, and carbon monoxide (CO).[4][5] These products have significant physiological roles, including antioxidant, anti-inflammatory, and signaling functions.[6][7][8] Metalloporphyrins, by mimicking the structure of heme, can bind to the active site of HO enzymes, thereby blocking the degradation of endogenous heme.[2]
Mechanism of Action: Competitive Inhibition of Heme Oxygenase
Metalloporphyrins act as competitive inhibitors of heme oxygenase.[1][2] Their structural similarity to heme allows them to bind to the catalytic site of both HO-1 and HO-2. However, the presence of a different metal ion at the center of the porphyrin ring prevents the enzymatic reaction from proceeding. This competitive binding reduces the capacity of the enzyme to catabolize heme, leading to a decrease in the production of biliverdin, bilirubin (B190676), iron, and carbon monoxide.
The inhibitory potency of metalloporphyrins is influenced by both the central metal ion and the peripheral substituents on the porphyrin ring.[1][9]
Comparative Inhibitory Potency of Metalloporphyrins
Studies have compared the inhibitory effects of various metalloporphyrins on HO-1 and HO-2 activity. The 50% inhibitory concentration (IC50) is a common metric used to quantify and compare the potency of these inhibitors. A lower IC50 value indicates a more potent inhibitor.
| Metalloporphyrin | Central Metal | Porphyrin Ring | Target Isoform(s) | Reported IC50 (µM) | Reference |
| Tin Mesoporphyrin | Tin (Sn) | Mesoporphyrin | HO-1 and HO-2 | Most potent for both isoforms | [1][3][9] |
| Tin Protoporphyrin | Tin (Sn) | Protoporphyrin | HO-2 selective | - | [1][3] |
| Zinc Protoporphyrin | Zinc (Zn) | Protoporphyrin | Less inhibitory to HO-2 | - | [1][3] |
| Chromium Porphyrins | Chromium (Cr) | Various | HO-1 and HO-2 | Generally less potent than tin analogs | [1] |
| Imidazole-based inhibitors | - | - | HO-1 selective | 0.4 - 80 µM | [10] |
Note: Specific IC50 values can vary depending on the experimental conditions and the tissue source of the enzyme.
A study comparing various metalloporphyrins, including those with zinc, tin, and chromium as the central atoms, found that tin mesoporphyrin was the most potent inhibitor for both HO-1 and HO-2.[1][3] The same study indicated that chromium-containing porphyrins were generally less potent inhibitors compared to their tin counterparts.[1] Interestingly, no metalloporphyrin tested showed preferential inhibition of HO-1.[1][3]
Signaling Pathways Modulated by Heme Oxygenase Inhibition
By inhibiting heme oxygenase, metalloporphyrins can significantly impact downstream signaling pathways that are regulated by the products of heme catabolism. The reduction in carbon monoxide (CO), biliverdin, and bilirubin levels can have wide-ranging physiological effects.[4][5] CO, for instance, is a gaseous signaling molecule that can modulate vascular tone, neurotransmission, and inflammation.[7]
Experimental Protocols
This protocol is adapted from methods used to determine HO activity by measuring the formation of bilirubin.
1. Preparation of Microsomal Fractions (Source of HO):
-
Homogenize tissue samples (e.g., rat spleen for HO-1, brain for HO-2) in a phosphate (B84403) buffer.
-
Perform differential centrifugation to isolate the microsomal fraction, which is rich in heme oxygenase.
2. Preparation of Cytosolic Fractions (Source of Biliverdin Reductase):
-
Prepare a cytosolic fraction from rat liver, which contains biliverdin reductase (BVR), the enzyme that converts biliverdin to bilirubin.
3. Heme Oxygenase Activity Assay:
-
Prepare a reaction mixture containing the microsomal fraction, the cytosolic fraction (as a source of BVR), hemin (B1673052) (the substrate), and NADPH.
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction by adding chloroform (B151607).
-
Measure the absorbance of the chloroform layer at the wavelength corresponding to the maximum absorbance of bilirubin (approximately 464 nm).
-
The amount of bilirubin formed is proportional to the HO activity.
4. Inhibition Studies:
-
To determine the IC50 of an inhibitor like this compound, perform the assay with varying concentrations of the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
A more sensitive method for detecting HO activity involves the use of high-performance liquid chromatography (HPLC) to separate and quantify biliverdin and bilirubin.[11]
Experimental Workflow for Characterizing a Novel HO Inhibitor
The following diagram outlines a logical workflow for the characterization of a novel metalloporphyrin inhibitor.
Based on the extensive research on metalloporphyrins, it is highly probable that this compound functions as a competitive inhibitor of both heme oxygenase-1 and heme oxygenase-2. Its efficacy relative to other metalloporphyrins would need to be determined experimentally. The provided protocols and comparative data offer a solid foundation for researchers to investigate the specific properties of this and other novel heme oxygenase inhibitors. Understanding the precise mechanism and potency of such compounds is crucial for their potential development as therapeutic agents in conditions where modulation of the heme oxygenase pathway is desirable.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Metalloporphyrins – An Update [frontiersin.org]
- 3. In vitro inhibition of heme oxygenase isoenzymes by metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Heme Oxygenase as a Modulator of Heme-Mediated Pathways [mdpi.com]
- 5. Role of Heme Oxygenase as a Modulator of Heme-Mediated Pathways - ProQuest [proquest.com]
- 6. Signaling Function of Heme Oxygenase Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Signaling function of heme oxygenase proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural insights into human heme oxygenase-1 inhibition by potent and selective azole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Structural Insight into Inhibitors of Heme Oxygenase-1 (HO-1) by New Imidazole-Based Compounds: Biochemical and In Vitro Anticancer Activity Evaluation | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to the Statistical Validation of Heme Oxygenase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies and statistical practices crucial for the validation of data derived from heme oxygenase (HO) inhibition assays. Accurate determination of inhibitor potency is fundamental for advancing research and developing novel therapeutics targeting the HO system.
Heme oxygenase is the rate-limiting enzyme in the degradation of heme, a reaction that yields biliverdin (B22007), ferrous iron (Fe2+), and carbon monoxide (CO).[1][2] The inducible isoform, HO-1, is a key player in cellular defense against oxidative stress and inflammation, making it a significant target in various pathologies, including cardiovascular disease and cancer.[1][3][4] This guide focuses on the robust validation of assays designed to screen and characterize inhibitors of this critical enzyme.
Comparative Analysis of HO Inhibition Assays
The most common methods for assessing HO-1 activity rely on measuring the production of its enzymatic products. The choice of assay can influence experimental outcomes, and understanding their comparative performance is essential.
Table 1: Comparison of Common Heme Oxygenase-1 Assay Methodologies
| Assay Type | Principle | Advantages | Disadvantages | Typical Application |
|---|---|---|---|---|
| Spectrophotometric | Measures the formation of bilirubin (B190676) at ~468 nm after the reduction of biliverdin by an excess of biliverdin reductase.[5][6] | Cost-effective, relatively simple, and widely used.[5][7] | Can be tedious, requires a relatively large amount of sample, and is susceptible to interference from other cellular components.[8] | High-throughput screening, initial inhibitor characterization. |
| HPLC-Based | Chromatographically separates and quantifies bilirubin or biliverdin. | High specificity and sensitivity; can distinguish between isoforms. | Lower throughput, requires specialized equipment and expertise. | Mechanistic studies, validation of screening hits. |
| Gas Chromatography | Measures the production of carbon monoxide (CO), another direct product of the HO reaction. | Directly measures a primary product of the enzymatic reaction. | Technically complex, requires specialized equipment for gas analysis. | Detailed kinetic and mechanistic studies. |
| Fluorometric | Utilizes fluorescent probes that react with products of the HO pathway. | High sensitivity. | Potential for interference from fluorescent compounds; may not directly measure the primary enzymatic product. | High-throughput screening, cell-based assays. |
Statistical Validation: From Raw Data to Reliable IC50
Robust statistical analysis is paramount to ensure the reliability and reproducibility of inhibitor potency data. The primary metric for quantifying inhibitor efficacy is the half-maximal inhibitory concentration (IC50), but its determination and comparison require careful statistical treatment.
Logical Workflow for Statistical Validation
The following diagram outlines the critical steps from experimental design to the final validation of inhibitor potency.
Caption: Workflow for experimental design, data analysis, and statistical validation of HO inhibition assays.
Key Statistical Considerations:
-
Dose-Response Curves : IC50 values are derived from dose-response curves. It is critical to use a sufficient range of inhibitor concentrations to define the top and bottom plateaus of the sigmoidal curve.
-
Non-linear Regression : The IC50 value should be determined using a non-linear regression model, typically a four-parameter logistic equation, fitted to the normalized data.[9] This approach provides the IC50 as a parameter of the model, complete with a standard error and confidence interval.
-
Data Transformation : For statistical comparisons, it is often preferable to use the logarithm of the IC50 value (e.g., pIC50 = -logIC50).[10] This transformation normalizes the distribution of the data, making it more suitable for parametric statistical tests.
-
Comparing IC50 Values : To determine if the IC50 values of two inhibitors are statistically different, one can compare the fitted curves using methods like the extra sum-of-squares F-test. Alternatively, a t-test can be performed on the log-transformed IC50 values if sufficient replicates are available.[11]
-
Assay Quality Control : For screening assays, the Z'-factor is a critical statistical parameter used to evaluate the quality and reliability of the assay itself. A Z'-factor between 0.5 and 1.0 is considered excellent.
Comparative Inhibitor Performance Data
The potency of an inhibitor can vary based on the specific isoform of heme oxygenase and the assay conditions. The following table presents example IC50 values for known HO-1 inhibitors to illustrate typical data presentation.
Table 2: Example IC50 Values for Heme Oxygenase-1 Inhibitors
| Inhibitor | Inhibitor Type | Target Isoform | Reported IC50 (µM) | Notes |
|---|---|---|---|---|
| Tin Protoporphyrin IX (SnPP) | Metalloporphyrin (Competitive) | HO-1 / HO-2 | ~0.1 - 1.0 | Classic HO inhibitor, but lacks selectivity. |
| Zinc Protoporphyrin IX (ZnPP) | Metalloporphyrin (Competitive) | HO-1 / HO-2 | ~0.1 - 2.0 | Also lacks selectivity over other heme-containing enzymes.[12] |
| Azole-based Derivatives | Non-porphyrin (Non-competitive) | HO-1 selective | 0.90 - 8.0 | Second generation inhibitors with improved selectivity over HO-2 and other hemoproteins.[12][13][14] |
| Compound 178 (Arylethanolimidazole) | Azole-based Derivative | HO-1 | 0.90 | Shows significant activity and selectivity against HO-1.[13] |
| Acetamide-based Derivatives | Non-porphyrin | HO-1 selective | ≤ 8.0 | Novel class showing promise for isoform selectivity.[14] |
Note: IC50 values are highly dependent on assay conditions (e.g., substrate concentration, enzyme source) and should be interpreted within the context of the specific study.[10][15]
Experimental Protocols
A standardized protocol is essential for reproducibility. Below is a generalized protocol for a spectrophotometric HO-1 inhibition assay.
Protocol: Spectrophotometric Heme Oxygenase-1 Inhibition Assay
This assay measures HO-1 activity by quantifying the production of bilirubin.[5][7]
-
Preparation of Reagents:
-
HO-1 Source: Microsomal fractions from rat spleen or liver, or recombinant human HO-1.[6][14]
-
Biliverdin Reductase (BVR) Source: Cytosolic fraction from rat liver, containing an excess of BVR.[5]
-
Reaction Buffer: 100 mM Potassium Phosphate buffer, pH 7.4.
-
Cofactor Solution: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to create an NADPH-regenerating system.
-
Substrate: Hemin (B1673052) solution (prepared fresh).
-
Inhibitors: Prepare stock solutions in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the microsomal sample (containing HO-1).
-
Add the test inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Add the BVR-containing cytosolic fraction and the cofactor solution.
-
Pre-incubate the mixture for a short period at 37°C.
-
Initiate the reaction by adding the hemin substrate.
-
Incubate the plate at 37°C for 60 minutes, protected from light.[8]
-
-
Data Acquisition and Analysis:
-
Stop the reaction by adding chloroform (B151607).
-
Centrifuge the plate to separate the phases.
-
Measure the absorbance of the chloroform layer at 468 nm, which corresponds to the bilirubin formed.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition versus log[Inhibitor] and fit the data using non-linear regression to determine the IC50 value.
-
Heme Oxygenase Signaling Pathway
Understanding the pathway in which HO-1 operates is crucial for interpreting inhibition data. HO-1 is a central node in a cytoprotective signaling cascade.
Caption: The canonical heme oxygenase-1 (HO-1) catabolic pathway.
The degradation of heme by HO-1 produces biliverdin, CO, and free iron.[1] Biliverdin is rapidly converted to the potent antioxidant bilirubin.[1] Carbon monoxide acts as a gasotransmitter with vasoregulatory and anti-inflammatory properties.[16] The careful sequestration of free iron by ferritin prevents oxidative damage. Inhibition of HO-1 modulates the downstream effects of these products.
References
- 1. Haeme oxygenase signalling pathway: implications for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Heme Oxygenase as a Modulator of Heme-Mediated Pathways [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Highly Selective Novel Heme Oxygenase-1 Hits Found by DNA-Encoded Library Machine Learning beyond the DEL Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of Membrane-Bound Human Heme Oxygenase-1 Activity Using a Chemically Defined Assay System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Effect of Inducers, Incubation Time and Heme Concentration on IC50 Value Variation in Anti-heme Crystallization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heme oxygenase/carbon monoxide signaling pathways: Regulation and functional significance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of CR(III) Mesoporphyrin IX Chloride: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of CR(III) Mesoporphyrin IX chloride (CAS Number: 70948-71-9).[1][2] The following procedures are based on general best practices for handling chromium-containing compounds and porphyrin derivatives. Researchers, scientists, and drug development professionals are advised to consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Immediate Safety Considerations
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste.
-
Waste Collection:
-
Collect all waste containing this compound, including pure compound, contaminated solutions, and any contaminated lab materials (e.g., pipette tips, weighing boats, gloves), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and any solvents used. Avoid metal containers if there is a risk of corrosion.[4]
-
Ensure the container is tightly sealed to prevent leaks or spills.
-
-
Waste Labeling:
-
Label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
CAS Number: 70948-71-9
-
An estimate of the concentration and total quantity of the compound.
-
List all other chemical components in the waste stream (e.g., solvents).
-
Date of accumulation start.
-
Your name, department, and contact information.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area or your laboratory's main hazardous waste storage area.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste manifest and pickup requests.
-
Quantitative Data Summary
The following table summarizes key quantitative and identifying information for this compound.
| Property | Value | Reference |
| CAS Number | 70948-71-9 | [1] |
| Molecular Formula | C₃₄H₃₆ClCrN₄O₄ | [1][2] |
| Molecular Weight | 652.123 g/mol | [1] |
| Recommended Storage | Room temperature, protect from light | [1] |
Experimental Protocols Cited
This disposal guide is based on standard laboratory chemical waste management protocols and hazard information derived from Safety Data Sheets of structurally related compounds. No experimental protocols are directly cited for the disposal procedure itself, as chemical disposal is a regulated process rather than an experimental one. The procedures outlined above are in line with general guidance for the disposal of laboratory chemicals.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling CR(III) Mesoporphyrin IX chloride
This guide provides crucial safety, handling, and disposal protocols for CR(III) Mesoporphyrin IX chloride, a chromium (III) porphyrin compound.[1][2] Adherence to these guidelines is essential for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and proper waste management.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications & Remarks |
| Eye & Face Protection | Safety glasses with side shields or chemical safety goggles | Must be worn at all times when handling the compound to protect against dust and splashes.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Inspect gloves before each use and change them immediately if contaminated. Wash hands thoroughly after handling.[5] |
| Body Protection | Laboratory coat | A long-sleeved lab coat is required to protect the skin from accidental contact.[5] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the solid compound outside of a chemical fume hood or if there is a potential for aerosolization.[6][7] |
Operational Handling Plan
A systematic approach to handling this compound is necessary to minimize exposure risk.
Step-by-Step Handling Protocol:
-
Preparation : Before beginning any work, ensure that a designated area, preferably a chemical fume hood, is prepared.[5] All necessary PPE, handling equipment (such as spatulas and weigh boats), and clearly labeled waste containers should be readily accessible.[5][7]
-
Review Safety Data Sheet (SDS) : Although a specific SDS for this compound was not found, it is good practice to review the SDS for similar compounds, such as Mesoporphyrin IX dihydrochloride (B599025) and general information on chromium (III) compounds.[4][5]
-
Handling the Solid : When weighing or transferring the solid material, do so carefully to avoid the formation of dust.[5] Use a spatula and weigh boat for portioning; avoid pouring the powder directly.[5]
-
Solution Preparation : If preparing a solution, add the solid to the solvent slowly to prevent splashing.[5]
-
Avoid Contact : At all times, prevent the chemical from coming into contact with your skin, eyes, or clothing.[5]
-
Decontamination : After handling, thoroughly wash your hands with soap and water, even if you were wearing gloves.[5] Clean any contaminated surfaces.
Emergency Procedures
Spill Response:
-
Evacuate non-essential personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For solid spills, carefully sweep or vacuum the material to avoid generating dust.[7]
-
Place the spilled material and all contaminated cleaning supplies into a sealed and clearly labeled container for hazardous waste disposal.[7]
-
Decontaminate the spill area thoroughly.
First Aid:
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]
-
Skin Contact : Promptly flush the skin with plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[6]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[6]
-
Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[7][8]
Waste Management Protocol:
-
Waste Collection : Collect all waste materials, including unused compounds, contaminated consumables (e.g., gloves, weigh boats), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.[7]
-
Container Sealing : Ensure the waste container is tightly sealed to prevent any leakage or release of the chemical.[7]
-
Disposal : Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[7] Chromium-containing waste may require treatment to convert it into a more stable form, such as chromium (III) hydroxide (B78521) or oxide, before landfilling.[8]
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | [frontierspecialtychemicals.com]
- 2. scbt.com [scbt.com]
- 3. Chromium (III) compounds - DCCEEW [dcceew.gov.au]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Chromium(III) compounds (as Cr) [cdc.gov]
- 7. benchchem.com [benchchem.com]
- 8. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Chromium - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
